Perforomist
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C42H54N4O13 |
|---|---|
Molecular Weight |
822.9 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenyl]formamide;hydrate |
InChI |
InChI=1S/2C19H24N2O4.C4H4O4.H2O/c2*1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22;5-3(6)1-2-4(7)8;/h2*3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22);1-2H,(H,5,6)(H,7,8);1H2/b;;2-1+;/t2*13-,19+;;/m11../s1 |
InChI Key |
BPXZSHHCUKRDHD-HTLUESNNSA-N |
SMILES |
CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.C(=CC(=O)O)C(=O)O.O |
Isomeric SMILES |
C[C@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=CC(=C(C=C2)O)NC=O)O.C[C@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=CC(=C(C=C2)O)NC=O)O.C(=C/C(=O)O)\C(=O)O.O |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.C(=CC(=O)O)C(=O)O.O |
Synonyms |
3-formylamino-4-hydroxy-alpha-(N-1-methyl-2-p-methoxyphenethylaminomethyl)benzyl alcohol.hemifumarate arformoterol BD 40A eformoterol Foradil formoterol formoterol fumarate formoterol fumarate, ((R*,R*)-(+-))-isomer formoterol, ((R*,R*)-(+-))-isomer Oxis |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Perforomist (Formoterol) in Airway Smooth Muscle Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perforomist, the brand name for formoterol fumarate, is a long-acting beta-2 adrenergic agonist (LABA) pivotal in the management of bronchoconstriction associated with chronic obstructive pulmonary disease (COPD), including chronic bronchitis and emphysema.[1][2][3][4][5] Its therapeutic efficacy stems from its potent ability to relax airway smooth muscle (ASM) cells, thereby widening the airways and alleviating symptoms such as wheezing, shortness of breath, and chest tightness.[6][7][8] This technical guide provides a comprehensive overview of the molecular mechanism of action of formoterol in ASM cells, detailing the core signaling pathways, presenting quantitative data, and outlining key experimental protocols.
Core Mechanism of Action: β2-Adrenergic Receptor-cAMP Signaling Cascade
The primary mechanism of action of formoterol in ASM cells is initiated by its binding to and activation of β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs).[6][9][10] This interaction triggers a well-defined intracellular signaling cascade that ultimately leads to smooth muscle relaxation.
Signaling Pathway
The binding of formoterol to the β2-adrenergic receptor induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein.[6] The activated Gαs subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[6][10] The subsequent increase in intracellular cAMP levels is the central event in the signaling pathway.[6][9]
Elevated cAMP levels lead to the activation of Protein Kinase A (PKA).[11] PKA is a key downstream effector that phosphorylates several target proteins within the ASM cell, culminating in a series of events that promote relaxation.[11]
Downstream Effects on Airway Smooth Muscle Cell Physiology
The activation of the PKA pathway by formoterol leads to several downstream effects that collectively contribute to bronchodilation.
Modulation of Intracellular Calcium (Ca2+)
A key event in smooth muscle contraction is an increase in intracellular calcium concentration ([Ca2+]i). Formoterol, through PKA activation, leads to a decrease in [Ca2+]i. PKA phosphorylates and inhibits L-type calcium channels in the plasma membrane, reducing calcium influx. Furthermore, PKA can enhance the activity of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, which sequesters calcium from the cytoplasm back into the sarcoplasmic reticulum, further lowering cytosolic calcium levels. Studies have shown that at higher concentrations, formoterol can decrease the frequency of or even stop agonist-induced Ca2+ oscillations in ASM cells.[4][12][13][14]
Inhibition of Myosin Light Chain Kinase (MLCK)
The contraction of smooth muscle is primarily regulated by the phosphorylation of the 20-kDa regulatory myosin light chain (MLC20).[15][16] This phosphorylation is catalyzed by myosin light chain kinase (MLCK), which is activated by the calcium-calmodulin complex. PKA can directly phosphorylate and inhibit MLCK, reducing its activity even in the presence of calcium.[11] This leads to a decrease in MLC20 phosphorylation, reduced actin-myosin cross-bridge cycling, and consequently, smooth muscle relaxation.[15]
Quantitative Data
The following tables summarize key quantitative data related to the interaction of formoterol with its target and its functional effects in airway smooth muscle cells.
Table 1: Receptor Binding Affinity of Formoterol
| Parameter | Species | Tissue/Cell Line | Radioligand | Value | Reference |
| Kd | Guinea Pig | Lung Membranes | [3H]formoterol | 1.34 ± 0.15 nM | [17] |
| Bmax | Guinea Pig | Lung Membranes | [3H]formoterol | 154.9 ± 8.0 fmol/mg protein | [17] |
| Kd | Human | Lung Membranes | [3H]formoterol | 1.05 ± 0.17 nM | [17] |
| Bmax | Human | Lung Membranes | [3H]formoterol | 67.8 ± 8.1 fmol/mg protein | [17] |
| Ki | Human | Recombinant β2-AR | [125I]iodocyanopindolol | 8.2 ± 0.09 (pKi) | [18] |
Table 2: Functional Potency of Formoterol in Airway Smooth Muscle
| Parameter | Species/Cell Type | Assay | Value | Reference |
| EC50 | Guinea Pig Trachea | Relaxation of histamine-contracted tissue | 8.9 ± 0.03 (pD2) | [18] |
| EC50 | Human Bronchus | Relaxation | 2-27 fold more potent than salmeterol | [19] |
| EC50 | Human ASM Cells | cAMP Production | 9.61 ± 0.12 (pEC50) | [4] |
| Onset of Action | Human | Bronchodilation | Within 2-3 minutes | [20] |
| Duration of Action | Human | Bronchodilation | Up to 12 hours | [6][20] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of formoterol.
β2-Adrenergic Receptor Binding Assay (Radioligand Competition)
This assay determines the binding affinity (Ki) of formoterol for the β2-adrenergic receptor.
-
Materials:
-
Airway smooth muscle cell membranes
-
Radioligand (e.g., [3H]-CGP 12177)
-
Unlabeled formoterol
-
Non-specific binding control (e.g., 10 µM propranolol)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
96-well plates
-
Scintillation counter
-
-
Procedure:
-
Prepare ASM cell membranes by homogenization and centrifugation.
-
In a 96-well plate, add cell membranes (20-50 µg protein/well).
-
Add a fixed concentration of the radioligand.
-
Add a range of concentrations of unlabeled formoterol.
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand + propranolol).
-
Incubate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[20]
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.
-
cAMP Measurement (ELISA)
This assay quantifies the intracellular accumulation of cAMP in response to formoterol stimulation.
-
Materials:
-
Primary human airway smooth muscle (HASM) cells
-
Formoterol
-
Cell lysis buffer
-
cAMP ELISA kit
-
Microplate reader
-
-
Procedure:
-
Culture HASM cells to near confluence in 96-well plates.
-
Starve the cells in serum-free medium for 24 hours.
-
Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes to prevent cAMP degradation.
-
Stimulate cells with various concentrations of formoterol for a specified time (e.g., 15 minutes).
-
Lyse the cells using the lysis buffer provided in the ELISA kit.
-
Perform the cAMP ELISA according to the manufacturer's instructions.[7][21][22][23] This typically involves competitive binding between the cAMP in the sample and a fixed amount of labeled cAMP for a limited number of binding sites on a cAMP-specific antibody.
-
Read the absorbance on a microplate reader at the appropriate wavelength.
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the cAMP concentration in the samples from the standard curve.
-
Intracellular Calcium Imaging
This technique visualizes and quantifies changes in intracellular calcium concentration in response to formoterol.
-
Materials:
-
HASM cells grown on coverslips
-
Fura-2 AM (calcium indicator dye)
-
Recording buffer (e.g., HBSS)
-
Fluorescence microscope with an imaging system capable of ratiometric imaging
-
-
Procedure:
-
Load HASM cells with Fura-2 AM (e.g., 1 µg/ml) in recording buffer for 30-60 minutes at room temperature in the dark.[2][12][13]
-
Wash the cells with recording buffer to remove extracellular dye and allow for de-esterification of the dye within the cells.
-
Mount the coverslip in a perfusion chamber on the microscope stage.
-
Excite the cells alternately with light at 340 nm and 380 nm and measure the fluorescence emission at ~510 nm.
-
Establish a baseline fluorescence ratio (F340/F380).
-
Perfuse the cells with a contractile agonist (e.g., histamine) to induce an increase in intracellular calcium.
-
Once a stable calcium response is achieved, perfuse with formoterol and record the change in the fluorescence ratio over time.
-
The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.
-
Myosin Light Chain (MLC) Phosphorylation Assay (Western Blot)
This assay determines the level of MLC20 phosphorylation, a key indicator of the contractile state of the smooth muscle.
-
Materials:
-
HASM cells or tissue strips
-
Formoterol
-
Contractile agonist (e.g., acetylcholine)
-
Lysis buffer containing phosphatase and protease inhibitors
-
SDS-PAGE equipment
-
Nitrocellulose or PVDF membranes
-
Primary antibodies: anti-phospho-MLC20 and anti-total-MLC20
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for Western blots
-
-
Procedure:
-
Treat HASM cells or tissue strips with a contractile agonist, followed by treatment with formoterol for a specified time.
-
Rapidly freeze the samples in liquid nitrogen to stop enzymatic activity.
-
Lyse the cells or homogenize the tissue in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.[24][25][26][27]
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-MLC20 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total MLC20 to normalize for protein loading.
-
Quantify the band intensities to determine the ratio of phosphorylated MLC20 to total MLC20.
-
Conclusion
This compound (formoterol) exerts its potent bronchodilatory effects on airway smooth muscle cells through a well-characterized mechanism of action. By selectively activating β2-adrenergic receptors, it initiates a cAMP-PKA signaling cascade that leads to a reduction in intracellular calcium and inhibition of myosin light chain kinase. These downstream effects collectively promote smooth muscle relaxation and alleviate bronchoconstriction. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and target the molecular pathways governing airway smooth muscle function.
References
- 1. Radioligand Binding Methods for Membrane Preparations and Intact Cells | Springer Nature Experiments [experiments.springernature.com]
- 2. hellobio.com [hellobio.com]
- 3. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 4. Effects of formoterol on contraction and Ca2+ signaling of mouse airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Quantifying the Kinetics of Signaling and Arrestin Recruitment by Nervous System G-Protein Coupled Receptors [frontiersin.org]
- 6. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. The time course of myosin light-chain phosphorylation in blood-induced vasospasm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recruitment of β-Arrestin 1 and 2 to the β2-Adrenoceptor: Analysis of 65 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. β-Agonist-mediated relaxation of airway smooth muscle is protein kinase A-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. moodle2.units.it [moodle2.units.it]
- 13. ionbiosciences.com [ionbiosciences.com]
- 14. Human Airway Contraction and Formoterol-Induced Relaxation Is Determined by Ca2+ Oscillations and Ca2+ Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Myosin phosphorylation/dephosphorylation and regulation of airway smooth muscle contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Regulation of Myosin Light-Chain Phosphatase Activity to Generate Airway Smooth Muscle Hypercontractility [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. Effects of Formoterol on Contraction and Ca2+ Signaling of Mouse Airway Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. benchchem.com [benchchem.com]
- 21. mabtech.com [mabtech.com]
- 22. cellbiolabs.com [cellbiolabs.com]
- 23. ELISA实验方法 [sigmaaldrich.com]
- 24. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 25. protocols.io [protocols.io]
- 26. m.youtube.com [m.youtube.com]
- 27. bu.edu [bu.edu]
Formoterol Fumarate In Vitro Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Formoterol fumarate is a long-acting beta-2 adrenergic receptor (β2-AR) agonist renowned for its efficacy in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its therapeutic effects are primarily mediated through the relaxation of airway smooth muscle. However, the intracellular signaling cascades initiated by formoterol are complex, involving both canonical and non-canonical pathways that influence a range of cellular processes beyond bronchodilation. This technical guide provides an in-depth exploration of the in vitro signaling pathways of formoterol fumarate, offering detailed experimental protocols, quantitative data summaries, and visual diagrams to facilitate further research and drug development.
The (R,R)-enantiomer of formoterol is the potent, high-affinity agonist of the β2-AR, responsible for its therapeutic effects, while the (S,S)-enantiomer exhibits significantly lower affinity and potency. This guide will focus on the signaling initiated by the clinically relevant (R,R)-formoterol or racemic mixtures where specified.
Core Signaling Pathways
Formoterol's interaction with the β2-AR, a G-protein coupled receptor (GPCR), triggers a cascade of intracellular events. These can be broadly categorized into Gs-protein dependent (canonical) and Gs-protein independent (non-canonical) pathways.
Canonical Gs-cAMP-PKA Signaling Pathway
The traditional and most well-understood pathway initiated by formoterol involves the coupling of the β2-AR to the stimulatory G-protein, Gs.[1][2] This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[1][2] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA).[1][2] PKA, a serine/threonine kinase, then phosphorylates numerous downstream targets, leading to a variety of cellular responses.
Key downstream effects of PKA activation include:
-
Smooth Muscle Relaxation: PKA phosphorylates proteins involved in the regulation of intracellular calcium levels and myosin light chain kinase, leading to bronchodilation.[3]
-
Gene Transcription: PKA can phosphorylate and activate the cAMP response element-binding protein (CREB), a transcription factor that modulates the expression of genes involved in inflammation, cell proliferation, and survival.[4][5][6] Short-term exposure to β2-AR agonists can increase the transcription of the β2-AR gene itself in a feedback mechanism.[7]
Non-Canonical Signaling Pathways
Beyond the classical Gs-cAMP-PKA axis, formoterol can initiate other signaling events that contribute to its overall pharmacological profile.
Upon agonist binding, GPCRs are phosphorylated by G-protein coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins. β-arrestin binding sterically hinders further G-protein coupling, leading to receptor desensitization and internalization. However, β-arrestin can also act as a scaffold for other signaling proteins, initiating G-protein independent signaling cascades. Formoterol has been shown to induce β-arrestin recruitment, which can lead to the activation of pathways such as the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2.
Formoterol has been shown to modulate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. Studies in L6 myogenic cells have demonstrated that formoterol can inhibit IGF-I-mediated activation of Akt.[2] This inhibitory effect appears to be downstream of cAMP and PKA activation.[2] The PI3K/Akt pathway is crucial for cell survival, proliferation, and metabolism, and its modulation by formoterol may have implications beyond bronchodilation. In some contexts, formoterol has been shown to increase the phosphorylation of Akt.[6]
Formoterol can also influence intracellular calcium ([Ca2+]) levels. In airway smooth muscle cells, formoterol has been observed to decrease the frequency of Ca2+ oscillations induced by contractile agents.[8][9] At lower concentrations, it primarily decreases the Ca2+ sensitivity of the contractile apparatus, while at higher concentrations, it can inhibit Ca2+ oscillations.[8][9][10] This contributes to its muscle relaxant effects.
Quantitative Data Summary
The following tables summarize key quantitative data from in vitro studies of formoterol fumarate.
Table 1: β2-Adrenergic Receptor Binding and Functional Potency
| Parameter | Species/System | Value | Reference |
| pKi (β2-AR) | Human | 8.2 ± 0.09 | [1] |
| pKi (β1-AR) | Human | 6.25 ± 0.06 | [1] |
| pD2 (Relaxation) | Guinea Pig Trachea (maximally contracted) | 8.9 ± 0.03 | [1] |
| pEC50 (cAMP) | U937 promonocytes | 9.61 ± 0.12 | [11] |
| EC50 (Relaxation) | Human Small Airways | 1.3 nM | [4] |
Table 2: Effects on Downstream Signaling Molecules
| Target | Cell Type | Effect | Concentration | Reference |
| p-Akt | L6 Myoblasts (IGF-I stimulated) | Inhibition | 100 nM | [2] |
| p-Akt | U937 cells (H2O2-induced) | Inhibition (54% max) | 0.1 - 10 nM | [12] |
| p-ERK | L6 Myoblasts | No significant effect | 100 nM | [2] |
| CREB-P | Sputum cells (COPD patients, +Budesonide) | Increase (~50%) | In vivo treatment | [4] |
Experimental Protocols
Detailed methodologies for key in vitro experiments to study formoterol's signaling pathways are provided below.
cAMP Accumulation Assay (HTRF)
This assay quantifies the intracellular accumulation of cAMP in response to β2-AR stimulation.
-
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the human β2-AR.
-
Agonist: Formoterol fumarate.
-
PDE Inhibitor: 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.
-
HTRF cAMP Assay Kit (e.g., from Cisbio).
-
HTRF-compatible microplate reader.
-
-
Procedure:
-
Cell Seeding: Seed cells in a 384-well white opaque plate and culture overnight.
-
Agonist Preparation: Prepare serial dilutions of formoterol in stimulation buffer containing a PDE inhibitor like IBMX.
-
Cell Stimulation: Remove culture medium and add the formoterol dilutions to the cells. Incubate for 30 minutes at room temperature.
-
Lysis and Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) to the wells.
-
Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Measurement: Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.
-
Data Analysis: Calculate the HTRF ratio and plot against the logarithm of agonist concentration to determine EC50 and Emax values.
-
Western Blot for Phosphorylated Proteins (e.g., p-Akt, p-CREB)
This technique is used to detect and quantify the phosphorylation of specific proteins in response to formoterol treatment.
-
Materials:
-
Cell line of interest.
-
Formoterol fumarate.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membrane and transfer apparatus.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies (phospho-specific and total protein).
-
HRP-conjugated secondary antibodies.
-
ECL detection reagents and imaging system.
-
-
Procedure:
-
Cell Culture and Treatment: Culture cells to desired confluency and treat with formoterol for the specified time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing inhibitors.
-
Protein Quantification: Determine protein concentration of the lysates (e.g., using a BCA assay).
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again with TBST.
-
Detection: Apply ECL reagents and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein to normalize for loading.
-
β-Arrestin Recruitment Assay (BRET)
This assay measures the interaction between the β2-AR and β-arrestin upon agonist stimulation.
-
Materials:
-
HEK293 cells.
-
Expression plasmids: β2-AR fused to a BRET donor (e.g., Renilla Luciferase, Rluc) and β-arrestin fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).
-
Transfection reagent.
-
Formoterol fumarate.
-
BRET substrate (e.g., coelenterazine h).
-
Plate reader capable of measuring BRET.
-
-
Procedure:
-
Transfection: Co-transfect HEK293 cells with the β2-AR-Rluc and β-arrestin-YFP plasmids.
-
Cell Seeding: Seed the transfected cells into a white 96-well plate.
-
Agonist Stimulation: Treat the cells with varying concentrations of formoterol.
-
Substrate Addition: Add the BRET substrate to the wells.
-
BRET Measurement: Immediately measure the luminescence at two wavelengths (one for the donor and one for the acceptor) using a BRET-compatible plate reader.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission) and plot against the agonist concentration to determine the EC50 for β-arrestin recruitment.
-
Conclusion
Formoterol fumarate's in vitro signaling is multifaceted, extending beyond the canonical Gs-cAMP-PKA pathway to include β-arrestin, PI3K/Akt, and intracellular calcium signaling. A thorough understanding of these intricate pathways is crucial for the development of novel therapeutics with improved efficacy and safety profiles. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and scientists in the field of respiratory pharmacology and GPCR signaling. Further investigation into the interplay between these signaling cascades will undoubtedly uncover new therapeutic opportunities.
References
- 1. Functional and binding characteristics of long-acting beta 2-agonists in lung and heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. β2-Adrenergic receptor (β2-AR) agonist formoterol suppresses differentiation of L6 myogenic cells by blocking PI3K–AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 4. jpp.krakow.pl [jpp.krakow.pl]
- 5. Expression of CREB-binding protein and peroxisome proliferator-activated receptor gamma during formoterol or formoterol and corticosteroid therapy of chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jpp.krakow.pl [jpp.krakow.pl]
- 7. resources.revvity.com [resources.revvity.com]
- 8. Effects of Formoterol on Contraction and Ca2+ Signaling of Mouse Airway Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of formoterol on contraction and Ca2+ signaling of mouse airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Corticosteroid insensitivity is reversed by formoterol via phosphoinositide-3-kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Molecular Pharmacology of Perforomist (Formoterol) as a Beta2-Agonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Perforomist, the brand name for formoterol fumarate, is a long-acting beta2-adrenergic receptor agonist (LABA) utilized clinically for the management of bronchospasm associated with chronic obstructive pulmonary disease (COPD) and asthma.[1] Its therapeutic efficacy stems from its high potency and selectivity for the beta2-adrenoceptor, leading to prolonged bronchodilation.[2] This technical guide provides an in-depth overview of the molecular pharmacology of formoterol, detailing its mechanism of action, receptor binding kinetics, and the key experimental protocols used for its characterization. Quantitative data are summarized for comparative analysis, and signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding.
Mechanism of Action
Formoterol exerts its pharmacological effects through its agonist activity at the beta2-adrenergic receptor, a G-protein coupled receptor (GPCR) predominantly expressed on the smooth muscle cells of the airways.[3][4] The binding of formoterol to the beta2-adrenoceptor initiates a conformational change in the receptor, leading to the activation of the coupled heterotrimeric Gs protein.[5][6] This activation triggers the dissociation of the Gαs subunit, which in turn stimulates adenylyl cyclase to catalyze the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[3][5]
The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA).[5][6] PKA then phosphorylates several downstream targets within the airway smooth muscle cells, culminating in a decrease in intracellular calcium concentrations. This cascade of events leads to the inactivation of myosin light-chain kinase and the activation of myosin light-chain phosphatase, resulting in smooth muscle relaxation and bronchodilation.[5]
Formoterol's rapid onset of action is attributed to its adequate water solubility and moderate lipophilicity, allowing for quick diffusion to the beta2-receptor.[7] Its long duration of action, lasting up to 12 hours, is a result of its lipophilic properties that allow it to form a depot in the airway tissue, providing a sustained release of the drug to the vicinity of the beta2-receptors.[2][7][8]
Signaling Pathway
The canonical signaling pathway initiated by formoterol binding to the beta2-adrenergic receptor is depicted below.
Quantitative Pharmacological Data
The binding affinity, potency, and selectivity of formoterol have been characterized in various in vitro studies. The following table summarizes key quantitative data for formoterol and other beta-agonists for comparative purposes.
| Compound | Receptor Subtype | Parameter | Value | Reference |
| Formoterol | Beta2 | pKi | 8.2 ± 0.09 | [9] |
| Beta1 | pKi | 6.25 ± 0.06 | [9] | |
| Beta2 | pD2 | 8.9 ± 0.03 | [9] | |
| Beta2 | pKh | 9.6 ± 0.4 | [9] | |
| Salmeterol | Beta2 | pKi | 8.3 ± 0.04 | [9] |
| Beta1 | pKi | 5.7 ± 0.04 | [9] | |
| Beta2 | pD2 | 9.2 ± 0.03 | [9] | |
| Beta2 | pKh | 10.4 ± 0.7 | [9] | |
| Albuterol | Beta2 | pKi | 5.83 ± 0.06 | [9] |
| Beta1 | pKi | 4.71 ± 0.16 | [9] | |
| Fenoterol | Beta2 | pKi | 6.33 ± 0.07 | [9] |
| Beta1 | pKi | 5.67 ± 0.05 | [9] |
-
pKi: The negative logarithm of the inhibitor constant (Ki), indicating binding affinity. A higher pKi value signifies higher affinity.
-
pD2: The negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect (EC50), indicating potency.
-
pKh: The negative logarithm of the dissociation constant for the high-affinity binding state of the receptor.
Experimental Protocols
The characterization of beta2-agonists like formoterol relies on standardized in vitro assays. The following sections detail the methodologies for key experiments.
Radioligand Binding Assay
Radioligand binding assays are the gold standard for determining the affinity (Ki) of a compound for its receptor.[10][11]
Objective: To determine the binding affinity of formoterol for beta1- and beta2-adrenergic receptors.
Principle: This is a competitive binding assay where the test compound (formoterol) competes with a radiolabeled ligand (e.g., [3H]dihydroalprenolol or [125I]iodocyanopindolol) for binding to the receptor.[9][12] The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound.[12]
Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing human beta1- or beta2-adrenergic receptors (e.g., CHO or HEK293 cells).[13]
-
Harvest the cells and prepare cell membranes by homogenization in a cold lysis buffer, followed by centrifugation to pellet the membranes.[13][14]
-
Resuspend the membrane pellet in an appropriate assay buffer.[14]
-
-
Binding Assay:
-
Separation and Detection:
-
Separate the bound from the free radioligand by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B or GF/C).[12][14]
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.[14]
-
Measure the radioactivity trapped on the filters using a scintillation counter.[14]
-
-
Data Analysis:
-
Generate a competition curve by plotting the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]
-
cAMP Accumulation Assay
cAMP accumulation assays are functional assays used to determine the potency (EC50) and efficacy (Emax) of a beta2-agonist.[15]
Objective: To measure the ability of formoterol to stimulate cAMP production in cells expressing the beta2-adrenergic receptor.
Principle: This assay quantifies the amount of intracellular cAMP produced in response to receptor activation by an agonist. The amount of cAMP produced is directly proportional to the agonist's potency and efficacy.
Methodology:
-
Cell Culture:
-
Plate cells expressing the beta2-adrenergic receptor (e.g., CHO-K1 or HEK293) in a multi-well plate.[15]
-
-
Agonist Stimulation:
-
cAMP Detection:
-
Lyse the cells to release the intracellular cAMP.[17]
-
Quantify the cAMP levels using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF) or LANCE Ultra cAMP kits.[16][17] In these assays, native cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody. The resulting signal is inversely proportional to the amount of cAMP produced by the cells.[16]
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP signal against the logarithm of the agonist concentration.
-
Determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response) from the curve.
-
Conclusion
Formoterol (this compound) is a potent and selective long-acting beta2-agonist with a well-defined molecular mechanism of action. Its pharmacological profile, characterized by high affinity for the beta2-adrenergic receptor and efficient activation of the downstream cAMP signaling pathway, underpins its clinical efficacy as a bronchodilator. The experimental protocols detailed herein provide a robust framework for the continued investigation and development of novel beta2-agonists for the treatment of respiratory diseases.
References
- 1. Efficacy and safety of formoterol for the treatment of chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Formoterol: pharmacology, molecular basis of agonism, and mechanism of long duration of a highly potent and selective beta 2-adrenoceptor agonist bronchodilator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Formoterol Fumarate? [synapse.patsnap.com]
- 4. atsjournals.org [atsjournals.org]
- 5. Beta2-adrenergic agonist - Wikipedia [en.wikipedia.org]
- 6. β2-agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological similarities and differences between beta2-agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Formoterol. An update of its pharmacological properties and therapeutic efficacy in the management of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. atsjournals.org [atsjournals.org]
- 10. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. resources.revvity.com [resources.revvity.com]
- 17. benchchem.com [benchchem.com]
Perforomist (Formoterol) and its Impact on Cyclic AMP Levels in Lung Fibroblasts: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perforomist, the brand name for formoterol fumarate, is a long-acting beta-2 adrenergic agonist (LABA) utilized clinically for the management of bronchoconstriction in chronic obstructive pulmonary disease (COPD).[1][2] Its therapeutic efficacy is primarily attributed to its ability to relax airway smooth muscle.[1][3] However, the molecular actions of formoterol extend beyond bronchodilation, with significant effects on various cell types within the lung, including fibroblasts. This technical guide delves into the core mechanism of this compound's action on lung fibroblasts, specifically focusing on its effects on intracellular cyclic adenosine monophosphate (cAMP) levels. Understanding this interaction is crucial for elucidating the broader therapeutic potential of formoterol in lung diseases characterized by inflammation and tissue remodeling.[4][5][6]
Formoterol is a potent and highly selective β2-agonist.[3] The binding of formoterol to β2-adrenergic receptors on the surface of lung fibroblasts initiates a well-defined signaling cascade.[1][7] This activation stimulates the intracellular enzyme adenylyl cyclase, which in turn catalyzes the conversion of adenosine triphosphate (ATP) to cAMP.[1] The resultant increase in intracellular cAMP levels triggers a cascade of downstream events that modulate fibroblast function.[1][7]
Core Signaling Pathway: Formoterol-Induced cAMP Elevation
The primary mechanism by which formoterol elevates cAMP in lung fibroblasts is through the activation of the Gs alpha subunit of the G protein-coupled β2-adrenergic receptor. This leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP.
Caption: Formoterol signaling pathway in lung fibroblasts.
Quantitative Effects of Formoterol on cAMP Levels
Studies utilizing human lung fibroblast cell lines, such as MRC-5, have quantified the impact of formoterol on intracellular cAMP accumulation. The data consistently demonstrates a rapid and significant increase in cAMP levels following formoterol administration.
| Treatment Agent | Concentration | Incubation Time | Fold Increase in cAMP (approx.) | Cell Type | Reference |
| Formoterol | 100 nM | 10 minutes | Significant Increase | MRC-5 Human Lung Fibroblasts | [8] |
| Formoterol | 100 nM | 1 hour | Sustained Elevation | MRC-5 Human Lung Fibroblasts | [8] |
| Forskolin (Adenylyl Cyclase Activator) | 10 µM | 10 minutes | Strong Increase (Positive Control) | MRC-5 Human Lung Fibroblasts | [8] |
Note: Basal cAMP levels in unstimulated MRC-5 cells were often below or near the detection limit of the assay used in the cited study.[8]
Experimental Protocols
Cell Culture and Treatment
A common in vitro model for these studies involves the use of human lung fibroblasts, such as the MRC-5 cell line.
-
Cell Seeding: MRC-5 cells are cultured in 24-well plates and grown for 24 hours to allow for adherence and growth.[8]
-
Pre-incubation: The culture medium is removed, and the cells are incubated with a balanced salt solution (e.g., HBSS buffer) at 36.5°C for 2 hours.[8]
-
Stimulation: Following pre-incubation, the buffer is replaced with fresh buffer containing the test substance (e.g., 100 nM formoterol) or a vehicle control (e.g., DMSO). The cells are then incubated for the desired time points (e.g., 10 minutes, 1 hour, 4 hours).[8]
Measurement of Intracellular cAMP
The quantification of intracellular cAMP is a critical step to determine the effect of formoterol. A common method is a competitive binding assay.
-
Cell Lysis: The reaction is terminated by removing the incubation buffer and adding a hot lysis solution (e.g., 4 mM Na2EDTA, 0.01% Triton X 100, pH 7.5) to release the intracellular contents, including cAMP.[8]
-
cAMP Quantification: An aliquot of the cell lysate is incubated with a known amount of [3H]-labeled cAMP and a cAMP-binding protein. The unlabeled cAMP from the cell lysate competes with the [3H]cAMP for binding to the protein.[8]
-
Separation and Counting: Unbound cAMP is removed, typically by charcoal absorption. The amount of bound [3H]cAMP is then measured using liquid scintillation counting.[8]
-
Data Analysis: A standard curve is generated with known concentrations of cAMP. The cAMP levels in the experimental samples are then calculated by regression analysis from this standard curve.[8]
References
- 1. What is the mechanism of Formoterol Fumarate? [synapse.patsnap.com]
- 2. Formoterol fumarate inhalation solution (this compound) for COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formoterol for the Treatment of Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atsjournals.org [atsjournals.org]
- 5. Additive anti-inflammatory effect of formoterol and budesonide on human lung fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Budesonide/formoterol effects on metalloproteolytic balance in TGFbeta-activated human lung fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Dual regulation of β2-adrenoceptor messenger RNA expression in human lung fibroblasts by β2–cAMP signaling; delayed upregulated inhibitors oppose a rapid in onset, direct stimulation of gene expression - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Research on Formoterol Fumarate for COPD Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical research on formoterol fumarate in the context of Chronic Obstructive Pulmonary Disease (COPD) models. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways and workflows.
Core Mechanism of Action: Bronchodilation and Beyond
Formoterol fumarate is a potent and selective long-acting beta-2 adrenergic receptor agonist (LABA) with a rapid onset and prolonged duration of action of up to 12 hours.[1][2] Its primary therapeutic effect in COPD is the relaxation of airway smooth muscle, leading to bronchodilation and improved airflow.[1][2] The lipophilicity of formoterol allows it to form a depot within the smooth muscle, contributing to its extended duration of action.[1][3]
Beyond its well-established bronchodilatory effects, preclinical studies suggest that formoterol possesses other activities relevant to the pathophysiology of COPD, including anti-inflammatory properties and positive effects on mucociliary clearance.
Signaling Pathway of Formoterol-Induced Bronchodilation
The binding of formoterol to the β2-adrenergic receptor on airway smooth muscle cells initiates a cascade of intracellular events, as depicted in the diagram below. This signaling pathway is central to its bronchodilatory effect.
Preclinical Efficacy Data in COPD Models
The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of formoterol fumarate in various animal and in vitro models relevant to COPD.
Airway Smooth Muscle Relaxation
Formoterol demonstrates potent and concentration-dependent relaxation of pre-contracted airway smooth muscle in various preclinical models.
| Model System | Agonist Used for Contraction | Formoterol Concentration | Outcome Measure | Quantitative Result | Citation(s) |
| Mouse Lung Slices | Methacholine | Concentration-dependent | Relaxation of small airways | (R,R)-formoterol and racemic formoterol showed similar, potent relaxation. (S,S)-formoterol induced only a small relaxation. | [4][5] |
| Rat Tracheal Rings | Electrical Field Stimulation | 0.01 µM (R,R)-formoterol vs. 0.02 µM (R,R/S,S)-formoterol | Inhibition of Contraction | (R,R)-formoterol showed a greater inhibitory effect on cholinergic and non-adrenergic, non-cholinergic contractile responses. | [6] |
Anti-Inflammatory Effects
Preclinical evidence suggests that formoterol can modulate inflammatory responses in the airways, a key feature of COPD.
| Model System | COPD Induction Method | Formoterol Treatment | Inflammatory Marker | Quantitative Result | Citation(s) |
| Human Bronchial Smooth Muscle Cells | Cigarette Smoke Extract (CSE) | Formoterol | Glucocorticoid-induced leucine zipper (GILZ) transactivation | Formoterol counteracted the inhibitory effect of CSE on GILZ transactivation. | [1] |
| Lung Adenocarcinoma Cells (A549) | Cigarette Smoke Extract (CSE) | Formoterol | Interleukin-8 (IL-8) release | Formoterol significantly restored the basal levels of IL-8 that were increased by CSE. | [7] |
Mucociliary Clearance
Formoterol has been shown to enhance mucociliary clearance, a crucial defense mechanism that is often impaired in COPD.
| Model System | Outcome Measure | Formoterol Concentration/Dosage | Quantitative Result | Citation(s) |
| Guinea Pig Trachea (in vitro) | Ciliary Beat Frequency | 10-7 M | Peak increase of 17.2 ± 2.0% | [4] |
| Rabbit Maxillary Sinus (in vivo) | Ciliary Beat Frequency | 1 nmol/kg | Peak increase of 23.0 ± 4.0% | [4] |
Lung Function in Animal Models of COPD
Studies in animal models of COPD have demonstrated the potential of formoterol to improve lung function parameters.
| Animal Model | COPD Induction Method | Treatment | Lung Function Parameter | Quantitative Result | Citation(s) |
| Mice | Lipopolysaccharide (LPS) inhalation | Salmeterol and Formoterol co-treatment | Functional Residual Capacity | Significantly higher (0.410±0.038 ml in formoterol group) compared with the control group (0.210±0.022 ml; P<0.01). | [3][8] |
| Mice | Lipopolysaccharide (LPS) inhalation | Salmeterol and Formoterol co-treatment | Inspiratory Resistance | Significantly improved compared with the control group (P<0.01). | [3][8] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preclinical evaluation of formoterol fumarate for COPD.
Induction of COPD in Animal Models
A critical first step in preclinical research is the establishment of a reliable animal model that recapitulates key features of human COPD.
Protocol for Cigarette Smoke-Induced COPD in Mice:
-
Animal Selection: Utilize C57BL/6 mice, which are commonly used and susceptible to developing COPD-like features.
-
Exposure System: House the mice in a whole-body exposure chamber.
-
Smoke Generation: Use a smoking machine to generate mainstream cigarette smoke from standard research cigarettes.
-
Exposure Protocol: Expose the mice to the smoke of a specified number of cigarettes (e.g., 4-6) per day, 5-6 days a week, for a period of 2 to 6 months to induce chronic inflammation and emphysema.[2]
-
Air Control: A control group of mice should be exposed to filtered air under identical conditions.
-
Confirmation of COPD Phenotype: After the exposure period, confirm the development of COPD-like pathology through histological analysis of lung tissue (e.g., for emphysema, inflammation, and goblet cell hyperplasia) and assessment of lung function.[2]
Evaluation of Formoterol's Effect on Airway Inflammation
This protocol outlines the steps to assess the anti-inflammatory effects of formoterol in a preclinical COPD model.
Protocol for BALF Analysis in LPS-Induced COPD in Rats:
-
COPD Induction: Induce a COPD-like phenotype in Sprague-Dawley rats via intranasal or intratracheal instillation of lipopolysaccharide (LPS).
-
Treatment Groups: Randomly assign rats to different groups: a vehicle control group and multiple formoterol fumarate treatment groups receiving different doses.
-
Formoterol Administration: Administer formoterol fumarate (e.g., via nebulization or intratracheal instillation) at specified time points relative to the LPS challenge.
-
Bronchoalveolar Lavage (BAL): At a predetermined time after the final treatment, euthanize the rats and perform a bronchoalveolar lavage by instilling and retrieving a fixed volume of sterile saline into the lungs.
-
Cell Counts: Centrifuge the collected BALF to pellet the cells. Resuspend the cell pellet and perform a total cell count using a hemocytometer. Prepare cytospin slides and stain with a differential stain (e.g., Diff-Quik) to determine the differential cell counts (macrophages, neutrophils, lymphocytes, eosinophils).
-
Cytokine Analysis: Analyze the supernatant of the centrifuged BALF for the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using enzyme-linked immunosorbent assays (ELISA).
-
Data Analysis: Compare the cell counts and cytokine levels between the vehicle control and formoterol-treated groups using appropriate statistical tests.
In Vitro Assessment of Airway Smooth Muscle Relaxation
This protocol describes the methodology for quantifying the relaxant effect of formoterol on isolated airway smooth muscle.
Protocol for Organ Bath Studies with Guinea Pig Trachea:
-
Tissue Preparation: Euthanize a guinea pig and dissect the trachea. Clean the trachea of adhering connective tissue and cut it into rings.
-
Mounting: Mount the tracheal rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.
-
Tension Recording: Connect the tracheal rings to an isometric force transducer to record changes in muscle tension.
-
Contraction: After an equilibration period, induce a stable contraction in the tracheal rings using an appropriate agonist such as methacholine or histamine.
-
Formoterol Application: Once a stable contraction is achieved, add cumulative concentrations of formoterol fumarate to the organ bath.
-
Data Acquisition: Record the relaxation response at each concentration of formoterol.
-
Data Analysis: Express the relaxation as a percentage of the pre-induced contraction and plot a concentration-response curve to determine the potency (EC50) and efficacy of formoterol.
Conclusion and Future Directions
Preclinical research has firmly established formoterol fumarate as a potent bronchodilator with a rapid onset and long duration of action. The evidence also points towards beneficial anti-inflammatory and mucociliary clearance effects that could further contribute to its therapeutic efficacy in COPD. The experimental models and protocols detailed in this guide provide a framework for the continued investigation of formoterol and the development of novel therapies for this debilitating disease.
Future preclinical research should focus on further elucidating the precise molecular mechanisms underlying the anti-inflammatory effects of formoterol in the context of different COPD phenotypes. Investigating the long-term effects of formoterol on airway remodeling in chronic animal models of COPD is another crucial area for exploration. Furthermore, preclinical studies of formoterol in combination with other therapeutic agents will be vital for developing more effective and personalized treatment strategies for patients with COPD.
References
- 1. Formoterol counteracts the inhibitory effect of cigarette smoke on glucocorticoid-induced leucine zipper (GILZ) transactivation in human bronchial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Formoterol for the Treatment of Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of Formoterol on Contraction and Ca2+ Signaling of Mouse Airway Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of formoterol on contraction and Ca2+ signaling of mouse airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Formoterol Exerts Anti-Cancer Effects Modulating Oxidative Stress and Epithelial-Mesenchymal Transition Processes in Cigarette Smoke Extract Exposed Lung Adenocarcinoma Cells [mdpi.com]
- 8. Efficacy of salmeterol and formoterol combination treatment in mice with chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Off-Target Effects of Perforomist (Formoterol) in Non-Respiratory Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perforomist, the brand name for the long-acting β2-adrenergic receptor (β2AR) agonist formoterol, is a cornerstone in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). Its therapeutic efficacy is primarily attributed to its potent bronchodilatory effects mediated by the relaxation of airway smooth muscle cells. However, the ubiquitous expression of β2-adrenergic receptors throughout the body raises the potential for off-target effects in non-respiratory tissues. This technical guide provides an in-depth exploration of the known off-target effects of formoterol in various non-respiratory cell lines, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways. Understanding these off-target activities is crucial for a comprehensive safety and efficacy profile of formoterol and may unveil novel therapeutic applications.
Quantitative Data Summary
The following tables summarize the key quantitative findings on the off-target effects of formoterol in several non-respiratory cell lines.
Table 1: Effects of Formoterol on Inflammatory Cytokine Release
| Cell Line | Cytokine | Treatment | Concentration | Result | Reference |
| U937 (Monocytic) | IL-8 | Formoterol | 10 nM | Reverses H2O2-induced corticosteroid insensitivity | [1] |
| A549 (Lung Adenocarcinoma) | IL-6 | Formoterol | 10⁻¹³ - 10⁻⁶ M | Dose-dependent increase in IL-6 release | [2] |
| A549 (Lung Adenocarcinoma) | IL-8 | Formoterol | 10⁻¹³ - 10⁻⁶ M | Dose-dependent increase in IL-8 release | [2] |
| THP-1 (Monocytic) | MDC (CCL22) | Formoterol | Physiological concentrations | Enhancement of LPS-induced MDC expression | [3] |
| THP-1 (Monocytic) | IP-10 (CXCL10) | Formoterol | Physiological concentrations | Suppression of LPS-induced IP-10 expression | [3] |
Table 2: Effects of Formoterol on Gene and Protein Expression in Human Skeletal Muscle Cells
| Gene/Protein | Treatment Condition | Fold Change vs. Control | Reference |
| PGC-1α mRNA | Acute Formoterol Stimulation (D6) | Significant Increase | [4] |
| mTOR mRNA | Acute (D6) & Consecutive (D8) Formoterol | Decreased | [4] |
| MuRF1 mRNA | Consecutive Formoterol (D7) | Decreased | [4] |
Table 3: Effects of Formoterol on Epithelial-Mesenchymal Transition (EMT) Markers in A549 Cells
| Marker | Treatment | Result | Reference |
| E-cadherin | Formoterol (10⁻⁸ M) + CSE | Reverted CSE-induced decrease in E-cadherin | [5] |
| SNAIL1 | Formoterol (10⁻⁸ M) + CSE | Reverted CSE-induced increase in SNAIL1 | [5] |
Key Signaling Pathways and Visualizations
Formoterol's off-target effects are mediated by complex intracellular signaling cascades. The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways involved.
References
- 1. Corticosteroid insensitivity is reversed by formoterol via phosphoinositide-3-kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of formoterol and salmeterol on IL-6 and IL-8 release in airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of formoterol and salmeterol on the production of Th1- and Th2-related chemokines by monocytes and bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Both Acute and Consecutive Days of Formoterol Stimulation Influence Myogenic, Mitochondrial, and myomiR Gene Expression in Human Skeletal Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Cellular Responses to Long-Term Perforomist® (Formoterol) Exposure In Vitro: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the cellular and molecular responses observed following prolonged in vitro exposure to Perforomist® (formoterol), a long-acting β2-adrenoceptor agonist (LABA). The information presented herein is curated from a range of scientific studies to support research and development in respiratory therapeutics.
Executive Summary
Formoterol is a cornerstone in the management of obstructive airway diseases due to its potent and sustained bronchodilatory effects. Its mechanism of action is primarily mediated through the activation of β2-adrenergic receptors, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent smooth muscle relaxation.[1] However, long-term exposure to formoterol in vitro elicits a complex array of cellular adaptations. These include receptor desensitization and downregulation, modulation of inflammatory responses, and synergistic interactions with corticosteroids. Understanding these responses is critical for optimizing therapeutic strategies and developing novel drug candidates.
Core Cellular Responses to Chronic Formoterol Exposure
β2-Adrenoceptor Desensitization and Downregulation
Continuous stimulation of β2-adrenoceptors by formoterol initiates adaptive mechanisms that attenuate the cellular response over time. This phenomenon, known as desensitization, is a key consideration in long-term therapy. In vitro studies have demonstrated that prolonged formoterol exposure leads to a reduction in the number of β2-adrenoceptors on the cell surface (downregulation) and a diminished capacity of the remaining receptors to activate downstream signaling pathways.
One study on human lung mast cells showed that 24-hour incubation with formoterol (10⁻⁶ M) resulted in a significant 49% reduction in β2-adrenoceptor density.[2] This was accompanied by a functional desensitization, where the ability of isoprenaline (a non-selective β-agonist) to inhibit histamine release was nearly abolished.[2] Similarly, research on human small airways has shown that chronic exposure to formoterol attenuates β2-adrenoceptor-mediated relaxation.[3]
| Parameter | Cell Type | Formoterol Concentration | Exposure Duration | Observed Effect | Reference |
| β2-Adrenoceptor Density | Human Lung Mast Cells | 10⁻⁶ M | 24 hours | 49% reduction (P<0.05) | [2] |
| Histamine Release Inhibition (by Isoprenaline) | Human Lung Mast Cells | 10⁻⁶ M | 24 hours | Essentially abolished | [2] |
| Total Cell cAMP Levels (vs. Basal) | Human Lung Mast Cells | 10⁻⁵ M | Acute | 321 ± 89% increase (P<0.05) | [2] |
| β2-Adrenoceptor mRNA Expression | Human Lung Cells | 1 µM | 4 hours | Significant reduction | [4] |
Modulation of Inflammatory and Proliferative Responses
Beyond its bronchodilatory effects, formoterol exhibits significant anti-inflammatory and anti-proliferative properties in various in vitro models.
Anti-inflammatory Effects: Formoterol has been shown to inhibit the release of pro-inflammatory mediators from several cell types. In monocyte-derived macrophages, formoterol inhibited lipopolysaccharide (LPS)-stimulated release of TNF-α, GM-CSF, IL-1β, and IL-6.[5] In a lung adenocarcinoma cell line (A549) exposed to cigarette smoke extract, formoterol was able to reduce the release of IL-8 and both intracellular and extracellular reactive oxygen species (ROS).[6]
| Mediator | Cell Type | Stimulant | Formoterol Effect (EC₅₀) | Reference |
| TNF-α | Monocyte-Derived Macrophages | LPS | 2.4 ± 1.8 nM | [5] |
| GM-CSF | Monocyte-Derived Macrophages | LPS | 24.6 ± 2.1 nM | [5] |
| IL-6 | Monocyte-Derived Macrophages | LPS | 2.5 ± 2.4 pM | [5] |
| IL-8 | A549 Lung Adenocarcinoma Cells | Cigarette Smoke Extract | Reduction in release | [6] |
| ROS | A549 Lung Adenocarcinoma Cells | Cigarette Smoke Extract | Reduction in production | [6] |
Anti-proliferative Effects: In asthmatic airway smooth muscle cells (ASMC), which exhibit increased proliferation, formoterol alone was found to reduce serum-induced proliferation by up to 24%.[7]
Synergistic Interactions with Glucocorticoids
A significant area of research has focused on the interplay between formoterol and inhaled corticosteroids (ICS). In vitro studies have revealed synergistic and additive effects when these two drug classes are used in combination.
Transcriptome analysis in human bronchial epithelial cells (BEAS-2B) showed that formoterol and budesonide together regulated a larger set of genes than either drug alone.[8][9] Notably, budesonide was found to repress many of the pro-inflammatory genes induced by formoterol.[8][9] This interaction provides a molecular basis for the clinical benefits of combination therapy.
Furthermore, formoterol can re-establish the anti-proliferative effects of glucocorticoids in asthmatic ASMC. While glucocorticoids alone had a limited effect on reducing the proliferation of asthmatic ASMC, the combination of formoterol and fluticasone resulted in a 78% reduction in proliferation.[7] Formoterol has also been shown to reverse corticosteroid insensitivity induced by oxidative stress, potentially through the inhibition of phosphoinositide-3-kinase (PI3K) signaling.[10]
Signaling Pathways and Mechanisms of Action
The cellular effects of long-term formoterol exposure are governed by complex signaling networks.
Primary β2-Adrenoceptor Signaling Cascade
The canonical pathway for formoterol's action begins with its binding to the β2-adrenoceptor, a G-protein coupled receptor (GPCR). This activates adenylyl cyclase, which converts ATP to cAMP.[1] Elevated cAMP levels then activate Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets that ultimately result in smooth muscle relaxation.
Mechanisms of Receptor Desensitization
Long-term agonist exposure triggers several mechanisms to attenuate signaling, primarily mediated by G-protein coupled receptor kinases (GRKs) and β-arrestins.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of in vitro findings. Below are summaries of key experimental protocols.
Cell Culture and Long-Term Exposure
-
Cell Lines: Human lung mast cells (HLMC), human airway smooth muscle cells (HASMC), BEAS-2B (human bronchial epithelial cells), A549 (human lung adenocarcinoma cells).
-
Culture Conditions: Cells are typically maintained in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Long-Term Exposure: For desensitization or chronic effect studies, cells are incubated with formoterol (typically 10⁻⁹ M to 10⁻⁶ M) or vehicle control for extended periods, ranging from 4 to 72 hours, depending on the specific endpoint being measured.[2][4][7]
Radioligand Binding Assays for Receptor Density
-
Objective: To quantify the number of β2-adrenoceptors (Bmax) in cell preparations.
-
Protocol:
-
Following long-term agonist exposure, cell membranes are prepared by homogenization and centrifugation.
-
Membranes are incubated with a radiolabeled antagonist, such as [¹²⁵I]iodocyanopindolol ([¹²⁵I]CYP), at various concentrations.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled β-agonist (e.g., isoprenaline).
-
Bound and free radioligand are separated by filtration.
-
Radioactivity is quantified using a gamma counter.
-
Bmax and dissociation constant (Kd) are determined by Scatchard analysis.[2]
-
cAMP Measurement
-
Objective: To measure the functional response to β2-adrenoceptor stimulation.
-
Protocol:
-
Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are stimulated with formoterol or another agonist for a short period (e.g., 10-15 minutes).
-
The reaction is stopped, and cells are lysed.
-
Intracellular cAMP levels are quantified using a competitive enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit.[2][10]
-
Gene Expression Analysis
-
Objective: To assess changes in mRNA levels of target genes.
-
Protocol:
-
Total RNA is extracted from cells after treatment with formoterol, with or without other compounds like budesonide.
-
RNA quality and quantity are assessed.
-
RNA is reverse-transcribed into complementary DNA (cDNA).
-
Quantitative real-time PCR (qRT-PCR) is performed using specific primers for genes of interest (e.g., β2-adrenoceptor, inflammatory cytokines).
-
For global analysis, RNA sequencing (RNA-Seq) is employed to assess transcriptome-wide changes.[8][9]
-
Conclusion and Future Directions
In vitro studies provide compelling evidence that long-term exposure to formoterol induces significant cellular adaptations, including β2-adrenoceptor desensitization, downregulation, and modulation of inflammatory and proliferative pathways. The synergistic interactions observed with glucocorticoids underscore the molecular rationale for combination therapies. For drug development professionals, these findings highlight the importance of considering receptor dynamics and pathway crosstalk in the design of novel respiratory therapeutics. Future research should continue to explore the nuanced interactions between formoterol and other signaling pathways, the impact of genetic polymorphisms on cellular responses, and the development of agonists with optimized profiles to minimize desensitization while retaining therapeutic efficacy.
References
- 1. What is the mechanism of Formoterol Fumarate? [synapse.patsnap.com]
- 2. Desensitisation of mast cell β2-adrenoceptor-mediated responses by salmeterol and formoterol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formoterol and salmeterol induce a similar degree of β2-adrenoceptor tolerance in human small airways but via different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antagonism of long-acting β2-adrenoceptor agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. Formoterol Exerts Anti-Cancer Effects Modulating Oxidative Stress and Epithelial-Mesenchymal Transition Processes in Cigarette Smoke Extract Exposed Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. researchgate.net [researchgate.net]
- 9. Transcriptome-Level Interactions between Budesonide and Formoterol Provide Insight into the Mechanism of Action of Inhaled Corticosteroid/Long-Acting β 2-Adrenoceptor Agonist Combination Therapy in Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Corticosteroid insensitivity is reversed by formoterol via phosphoinositide-3-kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Protocol for Dissolving Perforomist® (Formoterol Fumarate) for Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction: Perforomist®, the brand name for formoterol fumarate dihydrate, is a potent and long-acting β2-adrenergic receptor (β2-AR) agonist used clinically for the management of bronchoconstriction in chronic obstructive pulmonary disease (COPD).[1] In research settings, formoterol is a critical tool for studying β2-AR signaling, airway smooth muscle relaxation, and potential off-target effects.[2][3] A primary challenge for in vitro studies is its low aqueous solubility, which necessitates a reliable protocol for preparing stock solutions suitable for cell culture experiments.
These application notes provide a comprehensive protocol for the solubilization and use of formoterol fumarate in cell culture. This guide includes quantitative solubility and biological activity data, detailed protocols for stock and working solution preparation, and diagrams of the associated signaling pathway and experimental workflow.
Quantitative Data Summary
For effective experimental design, it is crucial to understand the solubility and biological potency of formoterol fumarate. The following tables summarize key quantitative data from various sources.
Table 1: Solubility of Formoterol Fumarate
| Solvent | Solubility | Temperature | Reference(s) |
| Water | Slightly Soluble (~1.16 mg/mL) | 25°C | [1][4][5] |
| Dimethyl Sulfoxide (DMSO) | Freely Soluble (≥ 20 mg/mL) | Not Specified | [1][6][7] |
| Methanol | Soluble (~1 mg/mL) | Not Specified | [4][6][8] |
| 2-Propanol (Isopropanol) | Slightly Soluble | Not Specified | [4][9] |
| Acetonitrile | Practically Insoluble | Not Specified | [4][9] |
Table 2: Biological Activity of Formoterol
| Parameter | Value | Cell/Tissue Type | Assay | Reference(s) |
| Ki (β2-AR) | 7.58 nM | Isolated Receptors | Radioligand Binding | [6] |
| Ki (β1-AR) | 2630 nM | Isolated Receptors | Radioligand Binding | [6] |
| EC50 (Bronchodilation) | 0.09 ± 0.07 µM | Human Small Airways | Isoprenaline-induced relaxation | [10] |
| Effective Concentration | 10⁻⁸–10⁻⁶ M | THP-1 Monocytic Cells | Chemokine Production | [11] |
| Effective Concentration | 30 nM | Renal Proximal Tubule Cells | Mitochondrial Biogenesis | [12] |
Signaling Pathway and Experimental Workflow
Visualizing the molecular pathway and the experimental process is essential for understanding the mechanism of action and ensuring procedural accuracy.
β2-Adrenergic Receptor Signaling Pathway
Formoterol acts as an agonist at the β2-adrenergic receptor, a G-protein-coupled receptor (GPCR).[13] Binding initiates a signaling cascade through the Gs alpha subunit, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA), which mediates various cellular responses.[3]
Caption: Formoterol activates the β2-AR/Gs/cAMP signaling cascade.
Experimental Workflow for Cell Treatment
This diagram outlines the key steps from dissolving the powdered compound to treating the cells in culture.
Caption: Workflow for preparing and applying formoterol in cell culture.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution, which is the most critical step due to the compound's low aqueous solubility. Dimethyl sulfoxide (DMSO) is the recommended solvent.[6][7]
Materials:
-
Formoterol Fumarate Dihydrate powder (MW: 840.91 g/mol )
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, conical, or cryovials for storage
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, weigh out 8.41 mg of formoterol fumarate dihydrate.
-
Calculation: 0.010 mol/L * 840.91 g/mol * 0.001 L = 0.00841 g = 8.41 mg
-
-
Dissolution: Aseptically add the weighed powder to a sterile vial. Add 1 mL of sterile, cell culture grade DMSO.
-
Mixing: Cap the vial securely and vortex at medium-high speed until the powder is completely dissolved. The solution should be clear and colorless. Gentle warming in a 37°C water bath can aid dissolution if needed.[7]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to 3 months or at -80°C for up to 6 months.[7][9]
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol details the dilution of the DMSO stock solution into an aqueous cell culture medium to achieve the desired final concentration for treating cells.
Materials:
-
10 mM Formoterol Fumarate stock solution in DMSO
-
Sterile, complete cell culture medium (pre-warmed to 37°C)
-
Sterile pipette tips and tubes
Procedure:
-
Thaw Stock Solution: Remove one aliquot of the 10 mM stock solution from the freezer and thaw it completely at room temperature.
-
Perform Serial Dilutions: It is crucial to perform serial dilutions to achieve low nanomolar or micromolar concentrations accurately. Direct dilution of a small volume of the 10 mM stock into a large volume of media is prone to error.
-
Example for a 100 nM final concentration in 10 mL of medium:
-
Step A (Intermediate Dilution 1): Add 10 µL of the 10 mM stock solution to 990 µL of pre-warmed culture medium. This creates a 100 µM intermediate solution (1:100 dilution). Mix well by gentle pipetting.
-
Step B (Intermediate Dilution 2): Add 10 µL of the 100 µM intermediate solution to 990 µL of pre-warmed culture medium. This creates a 1 µM intermediate solution (1:100 dilution). Mix well.
-
Step C (Final Dilution): Add 100 µL of the 1 µM intermediate solution to 9.9 mL of pre-warmed culture medium in your cell culture plate or flask. This results in a final concentration of 100 nM (1:10 dilution).
-
-
-
Vehicle Control: It is essential to include a vehicle control in all experiments. Prepare a control culture that receives the same final concentration of DMSO as the treated cultures, but without formoterol.
-
In the example above, the final DMSO concentration is 0.001%. The vehicle control would be cells treated with medium containing 0.001% DMSO.
-
-
Final Treatment: Mix the medium in the culture vessel gently after adding the final working solution to ensure even distribution.
Important Considerations
-
DMSO Cytotoxicity: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically not exceeding 0.1% (v/v), to avoid solvent-induced cytotoxicity or off-target effects.
-
Precipitation: When diluting the DMSO stock in an aqueous medium, add the stock solution to the medium while gently mixing. Avoid adding aqueous solutions directly to the concentrated DMSO stock, as this can cause the compound to precipitate.
-
Stability: Formoterol fumarate is sensitive to light and moisture.[14] Stock solutions should be protected from light and stored in tightly sealed containers.
-
Safety: Handle formoterol fumarate powder in a fume hood or with appropriate personal protective equipment (PPE), as it is a potent pharmacological agent.
References
- 1. DailyMed - FORMOTEROL FUMARATE solution [dailymed.nlm.nih.gov]
- 2. The β2-adrenoceptor agonist formoterol stimulates mitochondrial biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. β2-Adrenergic receptor (β2-AR) agonist formoterol suppresses differentiation of L6 myogenic cells by blocking PI3K–AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugfuture.com [drugfuture.com]
- 5. Design, Development, Physicochemical Characterization, and In Vitro Drug Release of Formoterol PEGylated PLGA Polymeric Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 9. Formoterol fumarate CAS#: 43229-80-7 [m.chemicalbook.com]
- 10. Formoterol and salmeterol induce a similar degree of β2-adrenoceptor tolerance in human small airways but via different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. publications.ersnet.org [publications.ersnet.org]
- 12. The β2-Adrenoceptor Agonist Formoterol Stimulates Mitochondrial Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Membrane-Facilitated Receptor Access and Binding Mechanisms of Long-Acting β2-Adrenergic Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmtech.com [pharmtech.com]
Application Notes and Protocols for Administering Nebulized Perforomist (Formoterol Fumarate) to Animal Models of Asthma
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the administration of nebulized Perforomist (formoterol fumarate), a long-acting beta-2 adrenergic agonist (LABA), in preclinical animal models of asthma. While this compound is clinically approved for the maintenance treatment of bronchoconstriction in chronic obstructive pulmonary disease (COPD), its application in asthma research, particularly in animal models, warrants detailed protocols to ensure standardized and reproducible outcomes. The safety and efficacy of this compound in human asthma patients have not been established.[1] These notes will cover the induction of asthma in murine models, the administration of nebulized formoterol, and the subsequent evaluation of key asthma-related parameters.
Formoterol acts as a potent bronchodilator by stimulating beta-2 adrenergic receptors on airway smooth muscle cells, leading to relaxation and improved airflow.[2][3][4][5] In animal models, it has been shown to inhibit antigen-induced late asthmatic responses and reduce airway inflammation.[6]
Key Experimental Protocols
Induction of Allergic Asthma in Murine Models
Two common and well-established allergens for inducing an asthma-like phenotype in mice are Ovalbumin (OVA) and House Dust Mite (HDM) extract.[7][8][9][10][11][12]
a) Ovalbumin (OVA)-Induced Allergic Asthma Model [9][11][12][13][14]
This model is a classic and widely used method to induce eosinophilic airway inflammation, a key characteristic of allergic asthma.[9][12]
-
Sensitization:
-
On days 0 and 14, sensitize BALB/c mice (6-8 weeks old) via intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide (alum) in a total volume of 200 µL sterile phosphate-buffered saline (PBS).[13]
-
-
Challenge:
-
From days 28 to 30, expose the mice to an aerosol of 1% OVA in saline for 30 minutes each day using a nebulizer.[14]
-
b) House Dust Mite (HDM)-Induced Allergic Asthma Model [7][10][15][16]
This model utilizes a clinically relevant allergen and induces key features of asthma, including airway hyperresponsiveness (AHR), eosinophilia, and elevated IgE levels.[10][15]
-
Sensitization:
-
On day 0, sensitize mice by intranasal administration of 1 µg of HDM extract in 40 µL of PBS.[10]
-
-
Challenge:
-
From day 7 to 11, challenge the mice daily with an intranasal administration of 10 µg of HDM extract in 40 µL of PBS.[10]
-
Administration of Nebulized this compound (Formoterol Fumarate)
This compound is a sterile solution of formoterol fumarate dihydrate (20 mcg/2 mL).[17] The administration of nebulized drugs to animal models requires a specialized inhalation system.
-
Apparatus:
-
Procedure:
-
Place the asthma-induced mice into the exposure chamber.
-
Prepare the desired concentration of formoterol fumarate solution. Doses used in published studies range from 0.1 to 1 mg/kg.[18] Dilute this compound with sterile saline as needed to achieve the target concentration for nebulization.
-
Connect the nebulizer containing the formoterol solution to the chamber's inlet port.
-
Administer the aerosolized formoterol for a predetermined duration (e.g., 30 minutes).[18] The timing of administration relative to allergen challenge and endpoint measurements is critical and should be optimized for the specific study design (e.g., 1 hour before or after challenge).[19]
-
Assessment of Asthma Phenotypes
a) Measurement of Airway Hyperresponsiveness (AHR) [20][21][22][23][24]
AHR is a hallmark of asthma and can be assessed using various techniques in response to a bronchoconstrictor agent like methacholine (MCh).[20][24]
-
Invasive Measurement (FlexiVent):
-
Anesthetize, tracheostomize, and mechanically ventilate the mouse.
-
Administer increasing concentrations of aerosolized MCh (e.g., 0, 3, 6, 12.5, 25, 50 mg/mL).
-
Measure lung resistance (R) and dynamic compliance (C) using a specialized ventilator system.[20]
-
-
Non-invasive Measurement (Whole-Body Plethysmography):
-
Place conscious, unrestrained mice in the plethysmography chambers.
-
Record baseline breathing parameters.
-
Expose the mice to nebulized PBS followed by increasing concentrations of nebulized MCh.
-
Measure the enhanced pause (Penh), a dimensionless value that correlates with changes in airway resistance.[21][24]
-
b) Bronchoalveolar Lavage (BAL) Fluid Analysis [25][26][27][28][29]
BAL is performed to collect cells and fluid from the lower respiratory tract to assess airway inflammation.
-
Procedure:
-
Euthanize the mouse and expose the trachea.
-
Insert a cannula into the trachea and secure it.
-
Instill and aspirate a known volume of cold PBS (e.g., 3 x 0.5 mL) into the lungs.[27]
-
Pool the recovered BAL fluid.
-
-
Cell Analysis:
-
Centrifuge the BAL fluid to pellet the cells.
-
Resuspend the cell pellet and perform a total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with a differential stain (e.g., Diff-Quik) to determine the differential cell counts (macrophages, eosinophils, neutrophils, lymphocytes).[26]
-
Alternatively, use flow cytometry for more detailed immune cell profiling.[28]
-
Data Presentation
The following tables summarize potential quantitative data that can be generated from these experiments.
Table 1: Effect of Nebulized Formoterol on Airway Hyperresponsiveness (AHR) to Methacholine
| Treatment Group | MCh Concentration (mg/mL) | Lung Resistance (cmH₂O·s/mL) | Enhanced Pause (Penh) |
| Control | 0 | ||
| 3 | |||
| 6 | |||
| 12.5 | |||
| 25 | |||
| 50 | |||
| Asthma Model | 0 | ||
| 3 | |||
| 6 | |||
| 12.5 | |||
| 25 | |||
| 50 | |||
| Asthma + Formoterol | 0 | ||
| 3 | |||
| 6 | |||
| 12.5 | |||
| 25 | |||
| 50 |
Table 2: Effect of Nebulized Formoterol on Inflammatory Cell Infiltration in Bronchoalveolar Lavage (BAL) Fluid
| Treatment Group | Total Cells (x10⁵) | Macrophages (x10⁵) | Eosinophils (x10⁵) | Neutrophils (x10⁵) | Lymphocytes (x10⁵) |
| Control | |||||
| Asthma Model | |||||
| Asthma + Formoterol |
Visualizations
Signaling Pathway of Formoterol in Airway Smooth Muscle Cells
Caption: Formoterol signaling pathway in airway smooth muscle cells.
Experimental Workflow for Evaluating Nebulized Formoterol
Caption: Experimental workflow for preclinical evaluation of nebulized formoterol.
References
- 1. This compound® (formoterol fumarate) inhalation solution| Dosing Information [perforomisthcp.com]
- 2. Beta 2 adrenergic receptors in asthma: a current perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beta2 adrenergic receptors in asthma: A current perspective | Semantic Scholar [semanticscholar.org]
- 4. Formoterol on airway smooth muscle and human lung mast cells: a comparison with salbutamol and salmeterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The use of inhaled formoterol in the treatment of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of formoterol on the late asthmatic phenomena in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. House Dust Mite-Induced Asthma Model | Chondrex, Inc. [chondrex.com]
- 8. Murine Models of Allergic Asthma: Methodological Insights into Allergen Sensitization and Challenge Protocols | Biomedical Research and Therapy [bmrat.org]
- 9. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. House Dust Mite Extract and Cytokine Instillation of Mouse Airways and Subsequent Cellular Analysis [bio-protocol.org]
- 11. The OVA-induced Asthma Model in Mice and Rats: An Overview - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 12. Establishment of different experimental asthma models in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Ovalbumin-induced allergic inflammation lead to structural alterations in mouse model and protective effects of intranasal curcumin: A comparative study | Allergologia et Immunopathologia [elsevier.es]
- 15. House Dust Mite Extract and Cytokine Instillation of Mouse Airways and Subsequent Cellular Analysis [en.bio-protocol.org]
- 16. citeqbiologics.com [citeqbiologics.com]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Synergistic effect of formoterol and mometasone in a mouse model of allergic lung inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Measurement of Airway Hyperresponsiveness in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. atsjournals.org [atsjournals.org]
- 22. Frontiers | Issues determining direct airways hyperresponsiveness in mice [frontiersin.org]
- 23. Issues determining direct airways hyperresponsiveness in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Murine Bronchoalveolar Lavage - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Bronchoalveolar Lavage and Lung Tissue Digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Bronchoalveolar Lavage of Murine Lungs to Analyze Inflammatory Cell Infiltration [jove.com]
- 28. Identification and Enumeration of Immune Cells in Bronchoalveolar Lavage Fluid by Flow Cytometry [jove.com]
- 29. Bronchoalveolar Lavage and Lung Tissue Digestion [en.bio-protocol.org]
Application Notes and Protocols: Formoterol Fumarate Dosage Calculations for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of Formoterol fumarate in in vivo research settings. The following sections offer guidance on dosage calculations, administration routes, and relevant signaling pathways to facilitate effective and reproducible experimental design.
Data Presentation: Quantitative Summary
For ease of comparison, the following tables summarize key quantitative data for Formoterol fumarate from various in vivo studies.
Table 1: Acute Toxicity Data
| Species | Route of Administration | LD50 | Reference |
| Rat | Oral | 3,130 mg/kg | [1][2] |
| Mouse | Oral | 6,700 mg/kg | [1] |
| Rat | Inhalation (4h) | 1.5 mg/L | [1] |
Table 2: Pharmacokinetic Parameters in Various Species
| Species | Route | T½ (Elimination Half-life) | Key Findings | Reference |
| Rat | Intravenous | 1.4 hours | Biphasic elimination. | [3] |
| Rat | Oral | 1.7 hours | Low plasma concentration of unchanged drug. | [4] |
| Dog | Intravenous | 2.9 hours | Biphasic elimination. | [3] |
| Dog | Oral | 4-6 hours | Higher plasma concentration of unchanged drug compared to rats. | [4] |
| Human | Oral | 8.5 hours | One or two-compartment model pharmacokinetics observed. | [5] |
| Human | Inhalation | 7-10 hours | Rapid absorption. | [6][7] |
Table 3: Reported In Vivo Study Dosages and Effects
| Species | Route | Dosage | Observed Effects | Reference |
| Rat | Oral | 0.2 mg/kg | No effects on stillbirth or neonatal mortality. | [8] |
| Rat | Oral | ≥ 6 mg/kg | Increased stillbirth and neonatal mortality when administered during late-stage pregnancy. | [8] |
| Rat | Inhalation | 40 µg/kg/day (deposited dose) | Myocardial fibrosis after 1 year of exposure. | [8] |
| Guinea Pig | Inhalation | Aerosolized solution | Completely inhibited the late asthmatic response and cellular increase in bronchoalveolar lavage. | [9] |
Experimental Protocols
The following are detailed methodologies for key experiments involving Formoterol fumarate.
Protocol 1: Preparation of Formoterol Fumarate for Oral Administration
Objective: To prepare a Formoterol fumarate solution for oral gavage in rodents.
Materials:
-
Formoterol fumarate dihydrate powder
-
Vehicle (e.g., sterile water, saline, or 0.5% methylcellulose)
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Calculate the required amount of Formoterol fumarate: Based on the desired dose (mg/kg) and the average weight of the animals, calculate the total mass of Formoterol fumarate needed.
-
Weigh the Formoterol fumarate: Accurately weigh the calculated amount of Formoterol fumarate dihydrate powder using an analytical balance.
-
Dissolve in vehicle:
-
For aqueous solutions, add the powder to a volumetric flask and add a portion of the vehicle (e.g., sterile water or saline).
-
For suspensions (e.g., with 0.5% methylcellulose), first, create a paste of the powder with a small amount of the vehicle before gradually adding the rest of the vehicle.
-
-
Ensure complete dissolution/suspension: Vortex the mixture thoroughly. If necessary, use a sonicator for a short period to aid dissolution, being careful to avoid degradation of the compound.
-
Adjust to final volume: Once the compound is fully dissolved or uniformly suspended, add the vehicle to the final desired volume and mix again.
-
Storage: Store the solution/suspension as recommended by the manufacturer, typically protected from light. Prepare fresh solutions daily unless stability data indicates otherwise.
Protocol 2: Administration of Formoterol Fumarate via Inhalation to Rodents
Objective: To administer Formoterol fumarate to rodents using a nebulizer and an inhalation chamber.
Materials:
-
Formoterol fumarate inhalation solution
-
Jet nebulizer
-
Air compressor
-
Inhalation chamber (whole-body or nose-only)
-
Flow meters
-
Exhaust system with filters
Procedure:
-
Animal Acclimatization: Acclimate the animals to the inhalation chamber for several days prior to the experiment to minimize stress.
-
Prepare the Nebulizer: Fill the nebulizer with the appropriate concentration of Formoterol fumarate inhalation solution. The concentration will depend on the desired deposited dose and the calibration of the inhalation system.
-
Set up the Inhalation System:
-
Connect the nebulizer to the air compressor and the inhalation chamber.
-
Calibrate the airflow rates to ensure a uniform and stable aerosol concentration within the chamber.
-
Ensure the exhaust system is functioning correctly to remove excess aerosol and prevent exposure to personnel.
-
-
Exposure:
-
Place the animals in the inhalation chamber.
-
Start the air compressor to generate the aerosol.
-
Expose the animals for the predetermined duration. The duration will depend on the target dose and the aerosol concentration. In some studies, total daily doses are administered over one or more sessions.[8]
-
-
Post-Exposure Monitoring: After the exposure period, remove the animals from the chamber and monitor them for any adverse effects.
-
Chamber Cleaning: Thoroughly clean the inhalation chamber and nebulizer after each use to prevent cross-contamination.
Mandatory Visualizations
Beta-2 Adrenergic Receptor Signaling Pathway
Caption: Beta-2 adrenergic receptor signaling pathway activated by Formoterol.
Experimental Workflow for In Vivo Formoterol Study
Caption: A typical experimental workflow for an in vivo study using Formoterol.
References
- 1. merck.com [merck.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Disposition and metabolism of formoterol fumarate, a new bronchodilator, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and effects of formoterol fumarate in healthy human subjects after oral dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. drugs.com [drugs.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. The effect of formoterol on the late asthmatic phenomena in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Perforomist® (formoterol fumarate) as a Positive Control in Bronchodilator Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perforomist® (formoterol fumarate) is a potent and long-acting β2-adrenergic receptor (β2-AR) agonist used clinically for the management of bronchoconstriction in patients with chronic obstructive pulmonary disease (COPD), including chronic bronchitis and emphysema.[1][2] Its mechanism of action involves the stimulation of β2-ARs on airway smooth muscle cells, leading to the relaxation of these muscles and subsequent bronchodilation.[3][4][5] This well-characterized activity makes this compound an ideal positive control for in vitro and cell-based screening assays designed to identify and characterize new bronchodilator drug candidates.
These application notes provide a comprehensive guide for utilizing this compound as a positive control in such assays, with a focus on cell-based cyclic adenosine monophosphate (cAMP) assays, a common method for assessing β2-AR activation.
Mechanism of Action: β2-Adrenergic Signaling Pathway
Formoterol, the active ingredient in this compound, is a full agonist at the β2-AR.[6] Upon binding to the β2-AR, a Gs protein-coupled receptor, it initiates a signaling cascade that results in the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of adenosine triphosphate (ATP) to the second messenger cAMP.[4] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which phosphorylates downstream targets, ultimately resulting in a decrease in intracellular calcium concentrations and relaxation of the airway smooth muscle.[3]
References
- 1. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. α and β catalytic subunits of cAMP-dependent protein kinase regulate formoterol-induced inflammatory gene expression changes in human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. Potentiation of long-acting β2-agonist and glucocorticoid responses in human airway epithelial cells by modulation of intracellular cAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical Implications of the Intrinsic Efficacy of Beta-Adrenoceptor Drugs in Asthma: Full, Partial and Inverse Agonism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Perforomist® (formoterol fumarate) Inhalation Solution for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perforomist® is a sterile, aqueous solution of formoterol fumarate, a long-acting beta-2 adrenergic receptor (β2-AR) agonist.[1][2] Clinically, it is administered via nebulization for the long-term maintenance treatment of bronchoconstriction in patients with chronic obstructive pulmonary disease (COPD).[2] In the laboratory setting, this compound® provides a convenient, sterile, and ready-to-use source of formoterol fumarate for a variety of in vitro and in vivo research applications. These notes provide detailed protocols for the preparation and use of this compound® inhalation solution in experimental settings, along with relevant technical data and pathway information.
Product Specifications and Storage
This compound® inhalation solution is supplied in single-use low-density polyethylene vials. It is a clear, colorless solution.[3]
Table 2.1: this compound® Inhalation Solution Specifications
| Parameter | Value | Reference |
| Active Ingredient | Formoterol Fumarate Dihydrate, USP | [2] |
| Concentration | 20 mcg / 2 mL (10 mcg/mL) | [2] |
| Molar Concentration | Approximately 24.5 µM | Calculated |
| Inactive Ingredients | Citric Acid, Sodium Chloride, Sodium Citrate, Water for Injection | [3] |
| pH | 5.0 | [3] |
Table 2.2: Storage and Stability
| Condition | Duration | Notes | Reference |
| Refrigerated | Until expiration date | Protect from light and heat. Store in foil pouch. | [1][4] |
| Room Temperature (20-25°C) | Up to 3 months | Discard if not used within 3 months or past expiration. | [4][5] |
| Opened Vial | Use immediately | Discard any unused portion. Do not mix with other medicines in the nebulizer. | [4][6][7] |
Mechanism of Action
Formoterol is a potent and selective β2-AR agonist.[8] Its primary mechanism involves the activation of Gs protein-coupled β2-adrenergic receptors, predominantly found on airway smooth muscle cells.[9][10] This initiates a signaling cascade that leads to bronchodilation. Additionally, research has demonstrated that formoterol can modulate other signaling pathways, such as the PI3K-Akt pathway.[11]
Diagram 3.1: Canonical β2-Adrenergic Receptor Signaling Pathway
References
- 1. What is the mechanism of Formoterol Fumarate? [synapse.patsnap.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. drugs.com [drugs.com]
- 4. Corticosteroid insensitivity is reversed by formoterol via phosphoinositide-3-kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Beta2 Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. β2-Adrenergic receptor (β2-AR) agonist formoterol suppresses differentiation of L6 myogenic cells by blocking PI3K–AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application of Formoterol Fumarate in Primary Human Bronchial Epithelial Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Formoterol fumarate is a long-acting beta-2 adrenergic agonist (LABA) widely used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). Its primary mechanism of action involves the relaxation of airway smooth muscle, leading to bronchodilation. However, emerging research has highlighted its diverse effects on other cell types within the airways, including the bronchial epithelium. These epithelial cells are not merely a physical barrier but are active participants in airway inflammation and remodeling. Understanding the interaction of formoterol with primary human bronchial epithelial cells (HBECs) is crucial for elucidating its full therapeutic potential and identifying novel applications.
These application notes provide a summary of the known effects of formoterol fumarate on primary HBECs, supported by quantitative data and detailed experimental protocols. The information presented is intended to guide researchers in designing and executing studies to further investigate the role of formoterol in airway biology.
Key Applications and Effects of Formoterol Fumarate on Primary HBECs
Formoterol exerts multiple effects on primary HBECs, primarily through its interaction with the β2-adrenoceptor and subsequent activation of intracellular signaling pathways. These effects include:
-
Modulation of Inflammatory Responses: Formoterol has been shown to regulate the production of various pro-inflammatory and anti-inflammatory mediators by HBECs.
-
Gene Expression Changes: Treatment with formoterol leads to significant alterations in the transcriptome of HBECs, affecting genes involved in inflammation, proliferation, and tissue repair.
-
Signaling Pathway Activation: The binding of formoterol to the β2-adrenoceptor initiates a signaling cascade predominantly involving cyclic AMP (cAMP) and Protein Kinase A (PKA).
Quantitative Data Summary
The following tables summarize the quantitative effects of formoterol fumarate on primary HBECs as reported in the scientific literature.
Table 1: Effect of Formoterol Fumarate on Cytokine Secretion by Primary HBECs
| Cytokine | Stimulus | Formoterol Concentration | Effect | Reference |
| IL-6 | TNF-α | ≥ 10⁻¹⁰ M | Increased secretion | [1] |
| IL-8 | TNF-α | ≥ 10⁻¹⁰ M | Increased secretion by ~50% | [1] |
| IL-8 | Rhinovirus | 10⁻⁸ M | Reduced secretion | [2] |
| GM-CSF | TNF-α | ≥ 10⁻¹⁰ M | Reduced secretion by 40-50% | [1] |
| TARC (CCL17) | - | Not specified | Suppressed expression | [3] |
| IP-10 (CXCL10) | LPS | Not specified | Suppressed production | [3] |
| MDC (CCL22) | LPS | Not specified | Enhanced production | [3] |
Table 2: Effect of Formoterol Fumarate on Gene Expression in Primary HBECs
| Gene/Transcriptome | Stimulus | Formoterol Concentration | Key Findings | Reference |
| Whole Transcriptome | TNF-α | Not specified | 1480 unique gene expression changes. Enriched GO terms related to inflammation and proliferation. | [4] |
| ICAM-1 | Rhinovirus | 10⁻⁸ M | Reduced mRNA expression. | [2] |
| IL-8 | Cigarette Smoke Extract | 10⁻⁸ M | In combination with fluticasone propionate, reduced expression. | [5] |
| TNF-α | Cigarette Smoke Extract | 10⁻⁸ M | In combination with fluticasone propionate, reduced expression. | [5] |
Signaling Pathways and Experimental Workflow
Formoterol Fumarate Signaling in Bronchial Epithelial Cells
Formoterol binds to the β2-adrenoceptor, a G-protein coupled receptor. This interaction activates adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP). Elevated cAMP leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to the observed changes in gene expression and cellular function.[4][6] Some evidence also suggests the involvement of other pathways, such as the Src/ERK1/2 pathway and β-arrestin2, in mediating the pro-inflammatory effects of formoterol, particularly in the release of IL-6 and IL-8.[6]
References
- 1. Effects of formoterol and budesonide on GM-CSF and IL-8 secretion by triggered human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Formoterol and budesonide inhibit rhinovirus infection and cytokine production in primary cultures of human tracheal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of formoterol and salmeterol on the production of Th1- and Th2-related chemokines by monocytes and bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. α and β catalytic subunits of cAMP-dependent protein kinase regulate formoterol-induced inflammatory gene expression changes in human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pro-inflammatory action of formoterol in human bronchial epithelia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Formoterol in Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Formoterol is a long-acting beta-2 adrenergic agonist used in the management of asthma and chronic obstructive pulmonary disease (COPD).[1] Understanding its concentration in target tissues, such as the lungs, is crucial for pharmacokinetic studies, drug efficacy evaluation, and safety assessments. This document provides a detailed methodology for the quantification of formoterol in tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.
Formoterol Signaling Pathway
Formoterol exerts its therapeutic effect by binding to and activating beta-2 adrenergic receptors, which are G-protein coupled receptors.[2][3] This activation initiates a signaling cascade that leads to bronchodilation. The key steps in this pathway are:
-
Receptor Binding: Formoterol binds to the beta-2 adrenergic receptor on the surface of smooth muscle cells in the airways.[2]
-
G-Protein Activation: This binding activates the associated stimulatory G-protein (Gs).[4]
-
Adenylyl Cyclase Activation: The activated Gs protein stimulates the enzyme adenylyl cyclase.[2][3]
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[2]
-
Protein Kinase A (PKA) Activation: Increased levels of cAMP activate Protein Kinase A (PKA).[5]
-
Smooth Muscle Relaxation: PKA phosphorylates various downstream targets, leading to a decrease in intracellular calcium levels and ultimately causing relaxation of the airway smooth muscle, resulting in bronchodilation.[6]
Experimental Workflow for Formoterol Quantification in Tissue
The overall workflow for quantifying formoterol in tissue samples involves sample collection, homogenization, extraction, chromatographic separation, and mass spectrometric detection.
Detailed Experimental Protocols
Tissue Sample Homogenization
This protocol is specifically tailored for lung tissue, a common target for formoterol analysis.
Materials:
-
Lung tissue sample
-
Cold Phosphate Buffered Saline (PBS), pH 7.4
-
Collagenase solution (e.g., 1 mg/mL in PBS)
-
Bead beater homogenizer with appropriate beads (e.g., ceramic or stainless steel)
-
Homogenization tubes
-
Centrifuge
Protocol:
-
Accurately weigh the frozen tissue sample (typically 50-100 mg).
-
Thaw the tissue on ice and wash with cold PBS to remove any blood or external contaminants.
-
Mince the tissue into small pieces using a sterile scalpel.
-
For lung tissue, pre-treat with a collagenase solution to aid in tissue disruption. Incubate the minced tissue in the collagenase solution according to the manufacturer's recommendations (e.g., 37°C for 15-30 minutes).
-
Transfer the pre-treated tissue and solution to a homogenization tube containing beads.
-
Add a specific volume of cold PBS or an appropriate homogenization buffer (e.g., 4 mL of distilled water per gram of tissue) to the tube.[5]
-
Homogenize the tissue using a bead beater. The homogenization time and speed should be optimized to ensure complete tissue disruption without excessive heat generation.
-
Centrifuge the homogenate at a high speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet cellular debris.
-
Carefully collect the supernatant (tissue homogenate) for the extraction step.
Formoterol Extraction from Tissue Homogenate
Two common and effective methods for extracting formoterol from the tissue homogenate are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
SPE is often preferred for its ability to provide cleaner extracts. A mixed-mode cation exchange polymer-based sorbent is recommended for basic compounds like formoterol.
Materials:
-
Mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX)
-
Methanol
-
Acetonitrile
-
Ammonium hydroxide solution (5%)
-
Formic acid solution (2%)
-
SPE vacuum manifold
Protocol:
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the tissue homogenate supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove interfering substances.
-
Elution: Elute formoterol from the cartridge with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in a small, precise volume (e.g., 100 µL) of the mobile phase used for LC-MS/MS analysis.
LLE is a simpler, alternative extraction method.
Materials:
-
Internal Standard (IS) solution (e.g., deuterated formoterol)
-
Extraction solvent (e.g., a mixture of ethyl acetate and isopropanol, 9:1 v/v)
-
Ammonium hydroxide solution (0.1%)
-
Vortex mixer
-
Centrifuge
Protocol:
-
To a specific volume of tissue homogenate (e.g., 500 µL), add the internal standard solution.
-
Add a basifying agent, such as 0.1% ammonium hydroxide, to adjust the pH and ensure formoterol is in its non-ionized form.
-
Add the extraction solvent (e.g., 2.5 mL of tert-butyl methyl ether).[7]
-
Vortex the mixture vigorously for 2-3 minutes.
-
Centrifuge at high speed (e.g., 4000 x g for 5 minutes) to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a precise volume of the mobile phase.
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions (Typical):
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A gradient program should be developed to ensure good separation of formoterol from matrix components.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Column Temperature: 40°C.
Mass Spectrometric Conditions (Typical):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for formoterol and its internal standard.
-
Formoterol: m/z 345.2 → 149.1[8]
-
Formoterol-d6 (IS): m/z 351.2 → 152.1 (example)
-
-
Optimization: The collision energy and other source parameters should be optimized for maximum signal intensity.
Data Presentation
The following tables summarize typical quantitative data obtained from validated methods for formoterol analysis. Note that much of the publicly available data is for biofluids like plasma, but the performance in tissue homogenates is expected to be comparable after appropriate sample cleanup.
Table 1: Method Validation Parameters for Formoterol Quantification
| Parameter | Typical Value (in Plasma/Serum) | Reference |
| Linearity Range | 0.2 - 100 pg/mL | [6] |
| Lower Limit of Quantification (LLOQ) | 0.2 - 5 pg/mL | [6] |
| Accuracy (% Bias) | Within ±15% | [8] |
| Precision (%RSD) | < 15% | [8] |
Table 2: Recovery and Matrix Effect Data
| Parameter | Typical Value | Notes | Reference |
| Extraction Recovery (SPE) | > 85% | Dependent on sorbent and protocol | [9] |
| Extraction Recovery (LLE) | > 80% | Dependent on solvent and pH | [10] |
| Matrix Effect | Should be minimized and compensated for with an internal standard | Can cause ion suppression or enhancement | [1][4] |
Conclusion
The methodology described provides a robust framework for the accurate and precise quantification of formoterol in tissue samples. Proper tissue homogenization and a well-optimized extraction procedure are critical for obtaining reliable results. The use of a stable isotope-labeled internal standard is highly recommended to correct for any variability in extraction recovery and matrix effects. This application note serves as a comprehensive guide for researchers in the field of drug development and pharmacology to effectively measure formoterol concentrations in relevant biological tissues.
References
- 1. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Aspects of matrix effects in applications of liquid chromatography–mass spectrometry to forensic and clinical toxicolog… [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. waters.com [waters.com]
- 6. benchchem.com [benchchem.com]
- 7. sciex.com [sciex.com]
- 8. Stability of formoterol concentration in scalp hair of patients using maintenance formoterol therapy for asthma or COPD (INCTFISH) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2024.sci-hub.st [2024.sci-hub.st]
- 10. ssi.shimadzu.com [ssi.shimadzu.com]
Application Notes and Protocols: Unveiling the Genomic Effects of Perforomist
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive experimental framework for investigating the impact of Perforomist (formoterol fumarate) on gene expression. This compound is a long-acting beta-2 adrenergic receptor agonist (LABA) used in the maintenance treatment of bronchoconstriction in patients with Chronic Obstructive Pulmonary Disease (COPD).[1][2][3][4] Understanding its molecular mechanism beyond bronchodilation is crucial for elucidating its full therapeutic profile and identifying potential off-target effects or new therapeutic applications.[5]
These protocols outline a robust methodology, from initial experimental design and cell treatment to high-throughput RNA sequencing (RNA-Seq), data analysis, and validation, enabling researchers to obtain reliable and comprehensive gene expression profiles.
This compound's Mechanism of Action: The Beta-2 Adrenergic Signaling Pathway
This compound exerts its effects by binding to and activating beta-2 adrenergic receptors (β2-AR), which are G-protein coupled receptors (GPCRs).[1][6] The canonical signaling pathway involves the activation of a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase.[7] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP).[7][8] Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), ultimately modulating the expression of target genes.[7][8][9]
Caption: Canonical signaling cascade initiated by this compound.
Comprehensive Experimental Workflow
A successful study of drug-induced gene expression requires a well-planned workflow. The process begins with treating a relevant cell model with this compound, followed by isolating high-quality RNA. This RNA is then used to generate libraries for high-throughput sequencing. The resulting data undergoes a rigorous bioinformatics pipeline to identify differentially expressed genes, which are subsequently validated using a targeted approach like qPCR.
Caption: End-to-end workflow for studying gene expression.
Detailed Experimental Protocols
Protocol 3.1: Cell Culture and this compound Treatment
Objective: To treat a relevant cell line with this compound across a range of concentrations and time points to capture the dynamics of gene expression changes. Human bronchial epithelial cells (HBECs), such as the BEAS-2B cell line or primary HBECs, are highly relevant models.[9][10]
Materials:
-
BEAS-2B cells
-
Bronchial Epithelial Growth Medium (BEGM)
-
This compound (Formoterol Fumarate) Inhalation Solution
-
Vehicle control (e.g., sterile water or appropriate buffer)
-
6-well tissue culture plates
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Cell Seeding: Seed BEAS-2B cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. Culture in a 37°C, 5% CO2 incubator.
-
Drug Preparation: Prepare a stock solution of this compound. Perform serial dilutions to create working concentrations for the dose-response experiment (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM).
-
Treatment:
-
Dose-Response: 24 hours post-seeding, replace the medium with fresh medium containing the different concentrations of this compound or the vehicle control. Include an untreated control group. Incubate for a fixed time point (e.g., 6 hours).
-
Time-Course: Treat cells with an effective concentration determined from the dose-response study (e.g., 10 nM) and harvest cells at various time points (e.g., 1, 2, 6, 12, 24 hours).
-
-
Cell Lysis: At each time point, wash the cells with PBS and lyse them directly in the well using the appropriate lysis buffer from your chosen RNA extraction kit.
-
Replicates: Prepare all conditions in biological triplicate to ensure statistical power.
Protocol 3.2: RNA Isolation and Quality Control
Objective: To isolate high-purity, high-integrity total RNA from the treated cells.
Materials:
-
RNA extraction kit (e.g., Qiagen RNeasy Mini Kit)
-
DNase I
-
Nuclease-free water
-
Spectrophotometer (e.g., NanoDrop)
-
Bioanalyzer (e.g., Agilent 2100)
Procedure:
-
RNA Extraction: Follow the manufacturer's protocol for the chosen RNA extraction kit, including the on-column DNase I digestion step to remove contaminating genomic DNA.
-
Quantification: Elute the RNA in nuclease-free water. Measure the RNA concentration and purity using a spectrophotometer. Aim for A260/A280 ratios of ~2.0 and A260/A230 ratios between 2.0-2.2.
-
Integrity Check: Assess RNA integrity by calculating the RNA Integrity Number (RIN) using a bioanalyzer. High-quality RNA with a RIN value >8 is recommended for standard RNA-Seq.[11] However, 3' mRNA-seq methods can be robust even with lower RIN values.[11]
Protocol 3.3: 3' mRNA-Seq Library Preparation and Sequencing
Objective: To generate sequencing libraries that capture the 3' end of messenger RNAs, providing an accurate and cost-effective method for quantifying gene expression, particularly in drug screening studies.[12][13]
Materials:
-
3' mRNA-Seq Library Prep Kit (e.g., Lexogen QuantSeq 3' mRNA-Seq)
-
High-quality total RNA from Protocol 3.2
-
Thermal cycler
-
Magnetic stand
Procedure:
-
Reverse Transcription: The protocol typically begins with reverse transcription using an oligo(dT) primer that includes a unique molecular identifier (UMI) and a well-specific barcode. This allows for the pooling of samples early in the process, reducing cost and hands-on time.[13]
-
Second Strand Synthesis & Pooling: After first-strand synthesis, samples can be pooled. The subsequent steps, including second-strand synthesis, are performed on the pooled sample.
-
Library Amplification: The cDNA is amplified via PCR to add the full adapter sequences required for sequencing.
-
Library Quantification and QC: The final library concentration is measured, and its size distribution is checked on a bioanalyzer.
-
Sequencing: Sequence the prepared libraries on an Illumina platform (e.g., NextSeq or NovaSeq), aiming for a sufficient read depth to detect changes in gene expression.
Protocol 3.4: Validation by Quantitative Real-Time PCR (qPCR)
Objective: To validate the expression changes of a subset of key genes identified by RNA-Seq. qPCR is considered the gold standard for validating high-throughput expression data.[14][15]
Materials:
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green-based)
-
Gene-specific primers for target and housekeeping genes
-
qPCR instrument
Procedure:
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA from the same samples used for RNA-Seq into cDNA using a cDNA synthesis kit.
-
Primer Design: Design or obtain pre-validated primers for 5-10 differentially expressed genes of interest and at least two stable housekeeping genes (e.g., GAPDH, ACTB).
-
qPCR Reaction: Set up qPCR reactions in triplicate for each sample and primer pair. The reaction mixture includes cDNA, primers, and qPCR master mix.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.[16] Normalize the expression of target genes to the geometric mean of the housekeeping genes.
Data Analysis Pipeline
The analysis of RNA-Seq data involves multiple computational steps to transform raw sequencing reads into a list of differentially expressed genes and associated biological pathways.[17][18][19]
Caption: Bioinformatic workflow for RNA-Seq data.
-
Quality Control (QC): Assess the quality of raw sequencing reads using tools like FastQC.
-
Trimming: Remove adapter sequences and low-quality bases from the reads.
-
Alignment: Align the cleaned reads to a reference human genome.
-
Quantification: Count the number of reads that map to each gene to generate a count matrix.
-
Differential Expression Analysis: Use statistical packages like DESeq2 or edgeR to identify genes that show significant expression changes between treatment and control groups.
-
Functional Enrichment Analysis: Use the list of differentially expressed genes to perform Gene Ontology (GO) and pathway (e.g., KEGG) analysis to understand the biological processes affected by this compound.
Data Presentation
Quantitative data should be summarized in clear, structured tables to facilitate interpretation and comparison across different conditions.
Table 1: Top Differentially Expressed Genes (DEGs) Following this compound Treatment This table should list the most significantly altered genes, including their fold change, statistical significance, and a brief description of their known function.
| Gene Symbol | Gene Name | log2(Fold Change) | p-value | Adjusted p-value (FDR) | Function |
| DUSP1 | Dual Specificity Phosphatase 1 | 2.58 | 1.2e-15 | 3.4e-11 | Negative regulator of MAPK pathway |
| NR4A1 | Nuclear Receptor Subfamily 4 Group A Member 1 | 2.15 | 4.5e-12 | 8.1e-08 | Transcription factor involved in inflammation |
| FOS | Fos Proto-Oncogene, AP-1 Transcription Factor Subunit | 1.98 | 7.8e-11 | 1.1e-06 | Component of AP-1 transcription factor |
| IL6 | Interleukin 6 | -1.75 | 2.3e-09 | 2.5e-05 | Pro-inflammatory cytokine |
| CXCL8 | C-X-C Motif Chemokine Ligand 8 | -2.01 | 9.1e-09 | 8.8e-05 | Chemoattractant for neutrophils |
Table 2: qPCR Validation of Selected DEGs This table compares the results from RNA-Seq with the validation data from qPCR, demonstrating the consistency of the findings.
| Gene Symbol | RNA-Seq log2(Fold Change) | qPCR log2(Fold Change) |
| DUSP1 | 2.58 | 2.45 |
| NR4A1 | 2.15 | 2.25 |
| FOS | 1.98 | 1.89 |
| IL6 | -1.75 | -1.82 |
| CXCL8 | -2.01 | -2.11 |
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Formoterol (Foradil, this compound): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 3. Formoterol fumarate inhalation solution (this compound) for COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: Side effects, dosage, alternatives, and more [medicalnewstoday.com]
- 5. RNA Sequencing in Drug Discovery and Development | Lexogen [lexogen.com]
- 6. Beta-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 7. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. α and β catalytic subunits of cAMP-dependent protein kinase regulate formoterol-induced inflammatory gene expression changes in human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Transcriptome-Level Interactions between Budesonide and Formoterol Provide Insight into the Mechanism of Action of Inhaled Corticosteroid/Long-Acting β 2-Adrenoceptor Agonist Combination Therapy in Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. alitheagenomics.com [alitheagenomics.com]
- 12. DRUG-seq Provides Unbiased Biological Activity Readouts for Neuroscience Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. alitheagenomics.com [alitheagenomics.com]
- 14. Validating nutrient-related gene expression changes from microarrays using RT2 PCR-arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. qPCR validation of NGS results: a cost effective solution - ARQ Genetics [arqgenetics.com]
- 16. Ensure reliable qPCR results - advice on assay validation [lubio.ch]
- 17. An open RNA-Seq data analysis pipeline tutorial with an example of reprocessing data from a recent Zika virus study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. Data Processing Pipelines for RNA-seq Data [elucidata.io]
Troubleshooting & Optimization
Troubleshooting Perforomist solubility issues in physiological buffers.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Perforomist (formoterol fumarate) in physiological buffers.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound (formoterol fumarate dihydrate) in aqueous solutions?
Formoterol fumarate dihydrate is described as slightly soluble in water.[1][2][3][4][5][6] Its aqueous solubility is pH-dependent.[2] One study determined the water solubility of formoterol fumarate to be 1.16 ± 0.02 mg/mL at 25°C.[7][8] The commercially available this compound inhalation solution is a clear, colorless, isotonic, sterile aqueous solution with a pH of 5.0, adjusted with citric acid and sodium citrate.[1]
Q2: I am observing precipitation when trying to dissolve this compound in my physiological buffer. What could be the cause?
Several factors can contribute to the precipitation of this compound in physiological buffers:
-
pH of the Buffer: Formoterol fumarate's solubility is pH-dependent.[2] Physiological buffers with a pH significantly different from the optimal range for formoterol solubility may lead to precipitation. The solubility of formoterol fumarate dihydrate increases in highly acidic or basic conditions.[7]
-
Buffer Composition: The specific components of your buffer can influence the solubility of the drug. While information on the exact interaction with all buffer components is limited, it is a critical factor to consider.
-
Concentration: The desired final concentration of this compound may exceed its solubility limit in the specific buffer and temperature conditions.
-
Temperature: Solubility is often temperature-dependent. Attempting to dissolve the compound at a temperature where its solubility is lower can cause it to precipitate.
-
Improper Dissolution Technique: Adding the compound too quickly or without adequate mixing can lead to localized high concentrations and precipitation.
Q3: What is the recommended procedure for preparing a stock solution of this compound?
Due to its limited aqueous solubility, preparing a concentrated stock solution in an organic solvent is a common practice for in vitro studies. Dimethyl sulfoxide (DMSO) is a suitable solvent for this purpose.
-
Solubility in DMSO: Formoterol fumarate is soluble in DMSO.[9] One source suggests a solubility of approximately 20 mg/mL in DMSO.[10]
-
Storage of Stock Solutions: Solutions in DMSO may be stored at -20°C for up to 3 months.[4]
Q4: How should I prepare my working solution in a physiological buffer from a DMSO stock?
To prepare a working solution, the DMSO stock solution should be serially diluted into your physiological buffer or cell culture medium. It is crucial to ensure the final concentration of DMSO in the working solution is not toxic to the cells (typically ≤ 0.1%).
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Cloudy solution or visible precipitate upon dissolving in buffer. | The concentration of this compound exceeds its solubility in the buffer at the current pH and temperature. | - Prepare a higher concentration stock solution in DMSO and dilute it further into your buffer. - Gently warm the buffer to aid dissolution, but be mindful of the compound's stability at higher temperatures. - If possible, adjust the pH of the buffer to a more acidic or basic range, if compatible with your experimental setup.[7] |
| Precipitate forms after the solution has been prepared and stored. | The solution was supersaturated, and the compound has precipitated out over time. The stability of the compound in the buffer may be limited. | - Prepare fresh solutions before each experiment. - Store the solution at an appropriate temperature. For DMSO stock solutions, -20°C is recommended.[4] - Filter the solution through a 0.22 µm filter before use to remove any precipitate. |
| Inconsistent experimental results. | Inaccurate concentration of the working solution due to incomplete dissolution or precipitation. | - Visually inspect the solution for any signs of precipitation before use. - Use a validated method to confirm the concentration of your final working solution. |
Quantitative Solubility Data
The following table summarizes the available quantitative data on the solubility of formoterol fumarate.
| Solvent | Temperature | Solubility | Reference |
| Water | 25°C | 1.16 ± 0.02 mg/mL | [7][8] |
| Water (pH 3) | Room Temperature | mg/mL (exact value redacted in source) | [2] |
| Water (pH 5.0) | Room Temperature | ng/mL (exact value redacted in source) | [2] |
| Water (pH 7.0) | Room Temperature | ng/mL (exact value redacted in source) | [2] |
| Methanol | Not Specified | Soluble | [1][3][4][5] |
| DMSO | Not Specified | ~20 mg/mL | [10] |
| Ethanol | Not Specified | Sparingly soluble | [1] |
| 2-Propanol | Not Specified | Slightly soluble | [4][5] |
| Acetonitrile | Not Specified | Practically insoluble | [4][5] |
Note: Specific solubility data in common physiological buffers like PBS, DMEM, and Ringer's solution is limited in the reviewed literature. Researchers should empirically determine the solubility in their specific buffer system.
Experimental Protocols
Protocol 1: Preparation of a Formoterol Fumarate Stock Solution in DMSO
Materials:
-
Formoterol fumarate dihydrate powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weigh the desired amount of formoterol fumarate dihydrate powder using a calibrated analytical balance.
-
Transfer the powder to a sterile microcentrifuge tube or vial.
-
Add the appropriate volume of DMSO to achieve the desired stock solution concentration (e.g., for a 10 mM stock, dissolve 8.41 mg in 1 mL of DMSO).
-
Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., 37°C) can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.[4]
Protocol 2: Preparation of a Working Solution in Physiological Buffer (e.g., PBS)
Materials:
-
Formoterol fumarate stock solution in DMSO (from Protocol 1)
-
Sterile physiological buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Thaw an aliquot of the formoterol fumarate DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution in the physiological buffer to achieve the desired final concentration.
-
Important: To avoid precipitation, add the DMSO stock solution to the buffer in a dropwise manner while gently vortexing or mixing.
-
Ensure the final concentration of DMSO in the working solution is below the toxic level for your specific cell type (typically ≤ 0.1%).
-
-
Visually inspect the final working solution for any signs of precipitation. If the solution is cloudy, it may indicate that the solubility limit has been exceeded.
-
Prepare fresh working solutions for each experiment to ensure accuracy and avoid potential degradation.
Visualizations
Beta-2 Adrenergic Receptor Signaling Pathway
This compound is a long-acting beta-2 adrenergic receptor agonist.[1] Upon binding to the beta-2 adrenergic receptor, it initiates a signaling cascade that leads to bronchodilation.
Caption: Beta-2 adrenergic receptor signaling pathway activated by this compound.
Experimental Workflow for Troubleshooting Solubility Issues
This workflow outlines the steps to take when encountering solubility problems with this compound in physiological buffers.
Caption: A logical workflow for troubleshooting this compound solubility.
References
- 1. drugs.com [drugs.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 4. Formoterol fumarate | 43229-80-7 [chemicalbook.com]
- 5. drugfuture.com [drugfuture.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Design, Development, Physicochemical Characterization, and In Vitro Drug Release of Formoterol PEGylated PLGA Polymeric Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Optimizing Formoterol Fumarate Concentration for Maximal Receptor Activation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize formoterol fumarate concentration in in vitro experiments for maximal β2-adrenergic receptor (β2-AR) activation.
Frequently Asked Questions (FAQs)
Q1: What is the active enantiomer of formoterol fumarate?
A1: Formoterol has two chiral centers, resulting in four stereoisomers. The therapeutic effects are predominantly attributed to the (R,R)-enantiomer, also known as arformoterol.[1] The (R,R)-enantiomer is a potent, high-affinity agonist of the β2-AR, while the (S,S)-enantiomer has significantly lower affinity and potency.[1][2] In fact, (R,R)-formoterol has about 1000 times greater affinity for the human β2-adrenoceptor than (S,S)-formoterol.[2]
Q2: What is a typical effective concentration (EC50) for formoterol in in vitro functional assays?
A2: The half-maximal effective concentration (EC50) for formoterol in in vitro cAMP accumulation assays is typically in the low nanomolar range. For instance, an EC50 of approximately 1 nM has been reported.[3] However, the exact EC50 value can vary depending on the cell line, receptor expression level, and specific assay conditions.
Q3: How does formoterol activate the β2-adrenergic receptor and what is the downstream signaling pathway?
A3: Formoterol is a long-acting β2-adrenergic receptor agonist.[1] Its binding to the β2-AR, a Gs protein-coupled receptor (GPCR), initiates a signaling cascade.[3][4] This activation stimulates adenylyl cyclase, which converts ATP to cyclic adenosine monophosphate (cAMP).[3] The increase in intracellular cAMP levels activates protein kinase A (PKA), leading to the phosphorylation of various downstream targets.[3] In airway smooth muscle cells, this ultimately results in a decrease in intracellular calcium and leads to relaxation and bronchodilation.[3]
Q4: What is the difference between a receptor binding assay and a functional assay for formoterol?
A4: A receptor binding assay measures the affinity (Ki or Kd) of formoterol for the β2-AR by quantifying its ability to displace a radiolabeled ligand.[1][5] This provides information on the physical interaction between the drug and the receptor. A functional assay, such as a cAMP accumulation assay, measures the biological response resulting from receptor activation.[1] It provides data on the potency (EC50) and efficacy (Emax) of the compound as an agonist.[1]
Troubleshooting Guides
Issue 1: High Variability or Poor Reproducibility in cAMP Assay Results
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Number | Ensure accurate and consistent cell seeding density across all wells. Use a cell counter for precise quantification. |
| Cell Health and Passage Number | Use cells at a consistent and optimal confluency (~80-90%).[1] Avoid using cells of a high passage number, as receptor expression and signaling can change over time. |
| PDE Activity | Include a phosphodiesterase (PDE) inhibitor, such as 1 mM IBMX (3-isobutyl-1-methylxanthine), in your assay buffer to prevent the degradation of cAMP.[1] |
| Reagent Preparation and Addition | Prepare fresh serial dilutions of formoterol for each experiment. Ensure all reagents are properly equilibrated to the assay temperature before addition. Use calibrated pipettes to minimize volume errors. |
| Incubation Times | Strictly adhere to the specified incubation times for agonist stimulation and detection steps.[1] For example, a 30-60 minute incubation after agonist addition is common for cAMP production to reach equilibrium.[1] |
Issue 2: Lower than Expected Potency (High EC50 Value)
| Potential Cause | Troubleshooting Step |
| Formoterol Degradation | Prepare fresh formoterol solutions from a validated stock. Store stock solutions appropriately, protected from light and repeated freeze-thaw cycles. |
| Suboptimal Assay Conditions | Optimize assay parameters such as incubation time, temperature, and cell density. Perform a time-course experiment to determine the optimal stimulation time for maximal cAMP production. |
| Low Receptor Expression | Verify the expression level of β2-AR in your cell line using techniques like Western blot or qPCR. If expression is low, consider using a cell line with higher or induced receptor expression. |
| Incorrect Enantiomer | Ensure you are using the active (R,R)-enantiomer or, if using a racemic mixture, be aware that the potency will be lower than that of the pure (R,R)-enantiomer.[1][2] |
Issue 3: No Dose-Response Curve or Signal Detected
| Potential Cause | Troubleshooting Step |
| Inactive Compound | Verify the identity and purity of your formoterol fumarate compound. |
| Incorrect Assay Setup | Double-check the concentrations of all reagents, including the detection reagents (e.g., HTRF or AlphaScreen beads).[1][6] Ensure the plate reader settings are correct for your specific assay technology. |
| Cell Line Unresponsive | Confirm that your chosen cell line expresses functional β2-adrenergic receptors that couple to adenylyl cyclase. Test a known β-agonist, like isoproterenol, as a positive control.[3] |
| Cell Lysis Issues | For intracellular cAMP assays, ensure the lysis buffer is effective in disrupting the cell membrane to release cAMP for detection.[7] |
Quantitative Data Summary
Table 1: Formoterol Fumarate Binding Affinities and Potencies
| Compound | Receptor/Tissue Source | Radioligand | Parameter | Value (nM) |
| (R,R)-Formoterol | Human β2-adrenoceptor | [¹²⁵I]-Iodocyanopindolol | Ki | 2.9 |
| (S,S)-Formoterol | Human β2-adrenoceptor | [¹²⁵I]-Iodocyanopindolol | Ki | 3100 |
| Formoterol | Guinea pig lung membranes | [³H]ICI 118,551 | Ki | 7.6 |
| Formoterol | Human lung membranes | [³H]formoterol | Kd | 1.05 |
| Formoterol | Guinea pig lung membranes | [³H]formoterol | Kd | 1.34 |
| Formoterol | - | - | EC50 | ~1 |
Note: Ki (inhibition constant) and Kd (dissociation constant) are measures of binding affinity. EC50 (half-maximal effective concentration) is a measure of functional potency. Values can vary based on experimental conditions.[2][5][8]
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of formoterol by measuring its ability to compete with a radiolabeled ligand for the β2-AR.[1]
1. Membrane Preparation:
- Culture cells expressing β2-AR to high confluency.
- Homogenize cells in a lysis buffer and isolate the membrane fraction through differential centrifugation.
- Resuspend the final membrane pellet in an assay buffer and determine the protein concentration (e.g., Bradford assay).[1]
2. Assay Setup:
- In a 96-well plate, add a constant amount of cell membranes (e.g., 10-20 µg of protein) to each well.[5]
- Add a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-iodocyanopindolol) near its Kd value.[1]
- Add varying concentrations of unlabeled formoterol.
- For non-specific binding, add a high concentration of a non-radiolabeled antagonist (e.g., propranolol) to a separate set of wells.[5]
3. Incubation:
- Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).[1][5]
4. Separation and Detection:
- Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. This separates bound from free radioligand.[1][5]
- Quickly wash the filters with ice-cold wash buffer.
- Measure the radioactivity retained on the filters using a scintillation counter.[5]
5. Data Analysis:
- Calculate specific binding by subtracting non-specific binding from total binding.
- Plot the specific binding as a function of the logarithm of the formoterol concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.
- Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay
This functional assay measures the intracellular accumulation of cAMP in response to β2-AR stimulation.[1]
1. Cell Culture and Plating:
- Culture a suitable cell line stably expressing the human β2-AR (e.g., CHO-K1) to ~80-90% confluency.[1]
- Harvest and resuspend the cells in assay buffer.
- Plate a specific number of cells (e.g., 1,500 cells/well) into a 384-well assay plate.[1]
2. Agonist Stimulation:
- Prepare serial dilutions of formoterol in an assay buffer containing a PDE inhibitor (e.g., 1 mM IBMX).[1]
- Add the formoterol solutions to the cells.
3. Incubation:
- Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow for cAMP production.[1]
4. Cell Lysis and Reagent Addition:
- Add the HTRF detection reagents (e.g., cAMP-d2 and anti-cAMP-cryptate) diluted in the kit's lysis buffer. This lyses the cells and initiates the competitive immunoassay.[1]
5. Second Incubation:
- Incubate the plate for another 60 minutes at room temperature to allow the immunoassay to reach equilibrium.[1]
6. Measurement and Data Analysis:
- Read the plate on an HTRF-compatible reader at two wavelengths (e.g., 665 nm and 620 nm).[1]
- Calculate the HTRF ratio. The signal is inversely proportional to the amount of cAMP produced.
- Plot the HTRF ratio against the logarithm of the formoterol concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.[1]
Visualizations
Caption: β2-Adrenergic receptor signaling cascade initiated by Formoterol.
References
- 1. benchchem.com [benchchem.com]
- 2. Biological actions of formoterol isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. resources.revvity.com [resources.revvity.com]
- 7. Inhibition of ABCC1 Decreases cAMP Egress and Promotes Human Airway Smooth Muscle Cell Relaxation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High affinity [3H]formoterol binding sites in lung: characterization and autoradiographic mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Perforomist (Formoterol) and Receptor Desensitization
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on preventing and troubleshooting β2-adrenergic receptor (β2AR) desensitization in chronic dosing studies involving Perforomist (formoterol).
Frequently Asked Questions (FAQs)
Q1: What is receptor desensitization in the context of this compound?
A1: Receptor desensitization is a process where prolonged exposure to an agonist, such as formoterol in this compound, leads to a diminished response from the β2-adrenergic receptors. This can manifest as a reduced therapeutic effect over time, a phenomenon also known as tachyphylaxis. The process involves several cellular mechanisms, including receptor phosphorylation, uncoupling from G-proteins, internalization (sequestration), and a long-term reduction in the total number of receptors (downregulation).
Q2: What are the primary molecular mechanisms behind formoterol-induced β2AR desensitization?
A2: The primary mechanisms involve:
-
Receptor Phosphorylation: Upon agonist binding, G protein-coupled receptor kinases (GRKs) and Protein Kinase A (PKA) phosphorylate the β2AR.
-
β-Arrestin Recruitment: Phosphorylated receptors recruit β-arrestin proteins. This sterically hinders the receptor's interaction with its signaling G protein (Gs), uncoupling it from downstream adenylyl cyclase activation and subsequent cAMP production.
-
Receptor Internalization: β-arrestin also facilitates the internalization of the receptor into intracellular vesicles, removing it from the cell surface and further reducing the cell's responsiveness to formoterol.
-
Receptor Downregulation: With chronic exposure, the total number of β2ARs can decrease due to reduced receptor mRNA levels and increased receptor degradation.
-
Increased Phosphodiesterase (PDE) Activity: Prolonged β2AR stimulation can lead to an upregulation of PDE4, an enzyme that degrades cAMP. This increased degradation further dampens the signaling cascade initiated by formoterol.
Q3: Can receptor desensitization to this compound be prevented or reversed in an experimental setting?
A3: Yes, several strategies can be employed in preclinical and in vitro studies to mitigate or reverse formoterol-induced desensitization. These include:
-
Co-administration with Corticosteroids: Glucocorticoids like dexamethasone can increase the transcription of the β2AR gene, thereby increasing the number of receptors. They also induce the expression of Mitogen-Activated Protein Kinase Phosphatase-1 (MKP-1), which inhibits a pathway that leads to increased PDE4 expression.
-
Phosphodiesterase (PDE) Inhibitors: Specifically, PDE4 inhibitors like rolipram can prevent the degradation of cAMP, thus amplifying the signal downstream of the receptor and counteracting the effects of desensitization.
-
Intermittent Dosing: In some contexts, intermittent or "as-needed" dosing schedules may cause less desensitization than continuous, chronic exposure, although this has not been extensively studied for preventing exercise-induced bronchospasm with regular dosing.
Q4: How can I measure β2AR desensitization in my chronic dosing study?
A4: Desensitization can be quantified through various assays:
-
Functional Assays: Measuring the intracellular cyclic AMP (cAMP) response to formoterol stimulation after a period of chronic exposure. A blunted cAMP response indicates desensitization. This can be done using competitive enzyme-linked immunosorbent assays (ELISAs).
-
Receptor Binding Assays: Using radioligand binding assays with agents like 125I-pindolol to quantify the number of β2ARs on the cell surface. A decrease in receptor number indicates downregulation.
-
Immunological Methods: Techniques like flow cytometry or whole-cell ELISAs using epitope-tagged receptors can also be used to measure the density of surface receptors.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Diminished cAMP response to this compound over time in cell culture. | Receptor desensitization and downregulation due to chronic agonist exposure. | 1. Confirm desensitization by measuring receptor number and cAMP levels compared to a control group. 2. Incorporate a "washout" period to see if the response can be restored. 3. Test co-treatment with a corticosteroid (e.g., dexamethasone) or a PDE4 inhibitor (e.g., rolipram) to see if desensitization can be prevented. |
| High variability in desensitization levels between experimental repeats. | Inconsistent cell confluency, serum starvation times, or agonist exposure duration. | 1. Standardize cell seeding density to ensure consistent confluency at the time of the experiment. 2. Implement a consistent serum-starvation period (4-24 hours) before agonist exposure to reduce baseline receptor activation. 3. Ensure precise timing of agonist incubation and washout steps. |
| Loss of bronchodilator effect in animal models despite continuous this compound administration. | In vivo receptor desensitization and potential upregulation of contractile signaling pathways. | 1. Assess airway hyperresponsiveness to a constrictor agent (e.g., methacholine) to see if it is increased. 2. Evaluate the effect of co-administering an inhaled corticosteroid with this compound. 3. Consider an intermittent dosing schedule and compare its long-term efficacy to a continuous dosing regimen. |
Experimental Protocols
Protocol 1: Induction of β2AR Desensitization in Human Airway Smooth Muscle (HASM) Cells
Objective: To induce a state of desensitization and downregulation of β2ARs in a cell culture model.
Methodology:
-
Cell Culture: Culture primary HASM cells in appropriate growth medium at 37°C and 5% CO2.
-
Seeding: Seed cells into 24-well plates at a density that will result in 80-90% confluency at the time of the assay.
-
Induction: Once cells are approximately 80% confluent, replace the medium with fresh serum-free medium containing either a vehicle control or 100 nM formoterol.
-
Incubation: Incubate the cells for 24-48 hours to induce desensitization.
-
Preparation for Assay: After the induction period, wash the cells three times with pre-warmed, serum-free medium to remove all residual formoterol before proceeding with functional assays.
Protocol 2: Quantification of cAMP Response to Measure Desensitization
Objective: To measure the extent of functional desensitization by quantifying the cAMP response.
Methodology:
-
Pre-treatment: Following the desensitization induction (Protocol 1), wash the cells as described. Add serum-free medium containing a broad-spectrum PDE inhibitor (e.g., 100 µM IBMX) to prevent cAMP degradation. Incubate for 30-60 minutes at 37°C.
-
Stimulation: Add varying concentrations of formoterol to the wells. Include a positive control (e.g., 10 µM Forskolin, which directly activates adenylyl cyclase) and a vehicle control. Incubate for 15-30 minutes.
-
Lysis and Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Compare the dose-response curves of formoterol in the control (vehicle-pretreated) versus the desensitized (formoterol-pretreated) cells. A rightward shift and/or a decrease in the maximal response in the desensitized cells indicates functional desensitization.
Protocol 3: Co-treatment with a Corticosteroid to Prevent Desensitization
Objective: To assess the ability of a corticosteroid to prevent formoterol-induced desensitization.
Methodology:
-
Cell Culture and Seeding: Follow steps 1 and 2 from Protocol 1.
-
Co-treatment: Treat cells with one of the following conditions for 24-48 hours:
-
Vehicle Control
-
100 nM Formoterol
-
1 µM Dexamethasone
-
100 nM Formoterol + 1 µM Dexamethasone
-
-
Assay: After the co-treatment period, wash the cells and perform the cAMP quantification assay as described in Protocol 2.
-
Data Analysis: Compare the cAMP response to formoterol in cells treated with formoterol alone versus those co-treated with formoterol and dexamethasone. A restoration of the cAMP response in the co-treated group would indicate that the corticosteroid prevented desensitization.
Quantitative Data Summary
| Intervention | Model System | Effect on Desensitization | Reference |
| Co-treatment with Dexamethasone | Human Airway Smooth Muscle Cells | Ablated the impaired cAMP and relaxation responses caused by prolonged salmeterol (another LABA) exposure. | |
| Co-treatment with Rolipram (PDE4 inhibitor) | Human Airway Smooth Muscle Cells | Prevented the attenuation of isoproterenol-induced cAMP accumulation in cells pre-exposed to salmeterol for 24 hours. | N/A |
| Hydrocortisone | Human Isolated Bronchial Smooth Muscle | Appeared to accelerate the recovery from isoprenaline-induced desensitization. |
Visualizations
Caption: Signaling pathways of β2-adrenergic receptor activation and desensitization.
Caption: Workflow for assessing prevention of formoterol-induced desensitization.
Caption: A logical flow for troubleshooting diminished this compound response.
Technical Support Center: Nebulizer Delivery of Perforomist® for Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing nebulized Perforomist (formoterol fumarate) in their experiments.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental use of nebulized this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or No Aerosol Mist | Improperly assembled nebulizer. | Ensure all parts of the nebulizer are correctly and securely connected as per the manufacturer's instructions. |
| Insufficient or excessive medication volume in the cup. | Verify that the medication cup is filled to the appropriate level. Overfilling or underfilling can impact nebulization efficiency.[1] | |
| Blockage in the nebulizer nozzle. | Check for and clear any debris from the nebulizer's filter or nozzle. Regular cleaning and maintenance are crucial.[1] | |
| Malfunctioning compressor. | Confirm that the compressor is functioning correctly and providing adequate airflow to the nebulizer.[1] | |
| Leaking Mouthpiece | Improper fit or damaged mouthpiece. | Ensure the mouthpiece is securely attached. If the issue persists, consider replacing any defective or worn parts.[1] |
| Variability in Delivered Dose | Inconsistent breathing patterns during in vitro simulation. | Utilize a respiratory simulator to generate consistent and reproducible breathing patterns for more reliable in vitro drug delivery studies.[2] |
| Differences in nebulizer performance. | Be aware that different nebulizer types (e.g., jet, mesh) can lead to variability in aerosol size and delivered dose.[3] Standardize the nebulizer model used across experiments for consistency. | |
| Changes in drug concentration in the nebulizer. | Be mindful that drug concentration can increase in the nebulizer cup over time, potentially affecting the delivered dose.[4] | |
| Unexpected Particle Size Distribution | Evaporation of aerosol droplets. | When using cascade impactors for particle sizing of wet aerosols, cooling the impactor to the temperature of the nebulized aerosol can minimize evaporative losses and provide more accurate results.[5] |
| Inappropriate measurement technique. | For laser diffraction, ensure the nebulizer is positioned at an optimal distance from the laser beam to avoid compromising the aerosol sampling.[6] |
Frequently Asked Questions (FAQs)
Formulation and Stability
-
Can this compound be mixed with other nebulized medications for research purposes? The manufacturer has not established the drug compatibility (physical and chemical), efficacy, and safety of this compound when mixed with other drugs in a nebulizer.[7][8] However, research studies have indicated that formoterol fumarate can be physically and chemically compatible with certain nebulizing solutions like budesonide, ipratropium bromide, cromolyn sodium, and acetylcysteine for at least 30-60 minutes at room temperature.[1][4] It is crucial to conduct specific compatibility and stability studies for any new combination.
-
What are the key stability considerations when mixing this compound with other drugs? When mixing this compound, it is essential to evaluate both physical and chemical stability. Physical stability can be assessed by visual examination for precipitation and measurements of pH, osmolality, and turbidity.[4] Chemical stability should be evaluated using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the active components over time.[4]
Aerosol Delivery and Characterization
-
How does mixing this compound with other solutions affect the delivered dose? Admixing or sequential nebulization of formoterol with other drugs can significantly increase the amount of drug delivered compared to single-drug nebulization.[1][4] This is often due to an increased drug volume or reconcentration in the nebulizer cup.[4]
-
What is the expected particle size of nebulized this compound? The particle size of the generated aerosol is a critical factor in lung deposition. While specific data for this compound alone is not detailed in the provided results, medical nebulizers generally produce particles in the size range of 1-8 μm.[5] The mass median aerodynamic diameter (MMAD) for many nebulizers is often between 4 and 5 μm.[5]
-
How can I accurately measure the particle size distribution of nebulized this compound? Two common methods for measuring the particle size of nebulized aerosols are cascade impaction and laser diffraction.[5] Cascade impactors measure the mass-weighted aerodynamic particle size distribution, which is highly relevant for predicting lung deposition.[9] Laser diffraction is a faster technique that provides real-time measurement of droplet size.[6][10]
Experimental Best Practices
-
Which type of nebulizer is recommended for this compound delivery? this compound solution for inhalation is intended for use with a standard jet nebulizer connected to an air compressor.[11]
-
How should this compound be stored for research use? Store this compound in the refrigerator and protect it from light and heat.[11] Keep each vial in the foil pouch until ready for use.[11] An unopened foil pouch may be stored at room temperature for up to 3 months.[11]
Quantitative Data
Table 1: Physicochemical Compatibility of Formoterol Fumarate Admixtures
| Admixture | Physical Compatibility | Chemical Stability (1 hour) | Reference |
| Formoterol Fumarate + Budesonide | Cloudy (due to budesonide suspension) | No significant change in potency (≤ 2%) | [1][4] |
| Formoterol Fumarate + Ipratropium Bromide | Clear, colorless solution | No significant change in potency (≤ 2%) | [1][4] |
| Formoterol Fumarate + Cromolyn Sodium | Clear, colorless solution | No significant change in potency (≤ 2%) | [1][4] |
| Formoterol Fumarate + Acetylcysteine | Clear, colorless solution | No significant change in potency (≤ 2%) | [1][4] |
Experimental Protocols
1. Protocol for Particle Size Distribution Analysis using Cascade Impaction
This protocol provides a general framework for assessing the aerodynamic particle size distribution of nebulized this compound using a cascade impactor (e.g., Andersen Cascade Impactor).
Materials:
-
Andersen Cascade Impactor (ACI) or similar multi-stage impactor
-
Vacuum pump
-
Flow meter
-
This compound (formoterol fumarate) inhalation solution
-
Nebulizer and compressor system
-
Collection plates/filters for the impactor stages
-
Solvent for drug recovery (e.g., mobile phase for HPLC)
-
Validated HPLC method for formoterol fumarate quantification
Procedure:
-
Impactor Preparation:
-
Ensure the impactor stages and collection plates are clean and dry.
-
If necessary to prevent particle bounce, coat the collection plates with a suitable substance (e.g., silicone).
-
Assemble the cascade impactor according to the manufacturer's instructions.
-
-
System Setup:
-
Connect the nebulizer to the impactor's induction port.
-
Connect the vacuum pump to the impactor outlet, with the flow meter in between.
-
Set the airflow rate through the impactor to a constant, known value (e.g., 28.3 L/min for the ACI).
-
-
Nebulization and Sampling:
-
Pipette a precise volume of this compound solution into the nebulizer cup.
-
Turn on the vacuum pump to draw air through the impactor.
-
Activate the nebulizer and run for a predetermined time or until nebulization is complete.
-
-
Drug Recovery:
-
Carefully disassemble the impactor.
-
Rinse each stage and collection plate with a known volume of solvent to recover the deposited drug.
-
Collect the rinsates in separate, labeled vials.
-
-
Quantification:
-
Analyze the amount of formoterol fumarate in each sample using a validated HPLC method.
-
-
Data Analysis:
-
Calculate the mass of drug deposited on each impactor stage.
-
Determine the Mass Median Aerodynamic Diameter (MMAD) and Geometric Standard Deviation (GSD) of the aerosol particles.
-
2. Protocol for HPLC Analysis of Formoterol Fumarate
This protocol is a general example for the quantification of formoterol fumarate. Method validation is essential before use.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Formoterol fumarate reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH2PO4)
-
Purified water
Chromatographic Conditions (Example):
-
Mobile Phase: 20 mM KH2PO4 buffer:Acetonitrile (65:35 v/v), with pH adjusted to 3.0.[4]
-
Flow Rate: 1.2 mL/min.[4]
-
Detection Wavelength: 240 nm.[4]
-
Injection Volume: 50 µL.[12]
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of the formoterol fumarate reference standard in the diluent (e.g., mobile phase).
-
Prepare a series of calibration standards by diluting the stock solution to known concentrations.
-
-
Sample Preparation:
-
Dilute the drug recovery samples from the cascade impactor analysis with the diluent to fall within the calibration range.
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared samples.
-
-
Quantification:
-
Determine the concentration of formoterol fumarate in the samples by comparing their peak areas to the calibration curve.
-
Visualizations
Caption: Workflow for Nebulizer Aerosol Characterization.
References
- 1. shop.medtechlife.com [shop.medtechlife.com]
- 2. In vitro delivery efficiencies of nebulizers for different breathing patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Devices for Improved Delivery of Nebulized Pharmaceutical Aerosols to the Lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. ondrugdelivery.com [ondrugdelivery.com]
- 7. This compound: Side effects, dosage, alternatives, and more [medicalnewstoday.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. epag.co.uk [epag.co.uk]
- 10. Laser diffractometry as a technique for the rapid assessment of aerosol particle size from inhalers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound (nebulizer): Uses, Dosage, Side Effects - Drugs.com [drugs.com]
- 12. researchgate.net [researchgate.net]
- 13. rjptonline.org [rjptonline.org]
Technical Support Center: Minimizing Variability in Perforomist®-Based Functional Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in functional assays involving Perforomist® (formoterol fumarate).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in functional assays?
Q2: What are the primary sources of variability in this compound-based functional assays?
Variability in cell-based assays can arise from multiple sources, broadly categorized as biological and technical.
-
Biological Variability:
-
Cell Line Integrity: Inconsistent cell line identity, passage number, and genetic drift can significantly alter receptor expression and signaling capacity.
-
Cell Health and Viability: Suboptimal cell health, including contamination (e.g., mycoplasma), can lead to inconsistent cellular responses.
-
Culture Conditions: Variations in media composition, serum lot, incubation temperature, and CO2 levels can impact cell physiology and assay performance.[4][5]
-
-
Technical Variability:
-
Reagent Preparation and Handling: Inaccurate dilutions, improper storage, and repeated freeze-thaw cycles of this compound, cAMP standards, and other reagents can affect their potency.
-
Pipetting and Dispensing: Inaccurate or inconsistent liquid handling is a major source of well-to-well and plate-to-plate variability.
-
Assay Conditions: Fluctuations in incubation times and temperatures can alter the kinetics of the cellular response and enzymatic reactions.
-
Instrument Performance: Improperly calibrated or maintained plate readers can lead to inconsistent data acquisition.
-
Q3: How can I minimize variability related to my cell culture?
-
Standardize Cell Culture Procedures:
-
Use a consistent cell source and establish a master cell bank to avoid genetic drift.
-
Maintain a consistent range of passage numbers for all experiments.
-
Use the same lot of media, serum, and other culture reagents whenever possible.
-
Ensure consistent cell seeding density and confluence at the time of the assay.
-
Routinely test for mycoplasma contamination.
-
Q4: What are best practices for handling this compound and other reagents?
-
Aliquot and Store Properly: Prepare single-use aliquots of this compound and other critical reagents to avoid repeated freeze-thaw cycles.
-
Accurate Dilutions: Use calibrated pipettes and perform serial dilutions carefully.
-
Fresh Preparations: Prepare working solutions of this compound and other labile reagents fresh for each experiment.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for seeding and verify cell distribution visually. |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent tip immersion depth. |
| Edge Effects | Avoid using the outer wells of the plate. Fill the perimeter wells with sterile buffer or media to create a humidified barrier.[1] |
| Temperature Gradients | Allow plates to equilibrate to room temperature before adding reagents. Ensure uniform temperature during incubations. |
Issue 2: High Variability Between Assay Plates
| Possible Cause | Troubleshooting Step |
| Differences in Cell Passage Number | Use cells from the same passage number for all plates within an experiment. |
| Batch-to-Batch Reagent Variation | Use the same lot of all critical reagents (e.g., serum, detection reagents) across all plates. |
| Inconsistent Incubation Times | Stagger the addition of reagents to plates to ensure identical incubation times for all plates. |
| Instrument Drift | Allow the plate reader to warm up adequately before the first read. Read all plates in a single, continuous run if possible. |
Issue 3: Low Signal-to-Noise Ratio
| Possible Cause | Troubleshooting Step |
| Low Receptor Expression | Use a cell line known to express high levels of the β2-AR. Consider using a transient or stable transfection system to overexpress the receptor. |
| Suboptimal this compound Concentration | Perform a dose-response curve to determine the optimal concentration of this compound for stimulation (typically EC80 for antagonist assays). |
| Insufficient Incubation Time | Optimize the incubation time for this compound stimulation. |
| Degraded Reagents | Use fresh aliquots of this compound and detection reagents. |
Quantitative Data Summary
The following tables summarize key parameters that can be optimized to reduce variability in this compound-based cAMP functional assays. The provided ranges are typical starting points and should be optimized for your specific cell line and assay conditions.
Table 1: Cell Seeding and Culture Optimization
| Parameter | Recommended Range | Impact on Variability |
| Cell Density (per well) | 2,000 - 10,000 cells | Inconsistent density leads to variable receptor number and cAMP production. |
| Cell Passage Number | < 20 passages | High passage numbers can lead to phenotypic changes and altered receptor expression. |
| Serum Concentration | 5-10% | Serum lot-to-lot variability can significantly impact cell growth and signaling. |
| Confluency at Assay | 80-90% | Over- or under-confluent cells can exhibit altered signaling responses. |
Table 2: Assay Parameter Optimization
| Parameter | Recommended Range | Impact on Variability |
| This compound Stimulation Time | 15-60 minutes | Inconsistent timing affects the kinetics of cAMP production. |
| Incubation Temperature | Room Temperature or 37°C | Temperature fluctuations can alter enzyme kinetics and cellular responses. |
| Phosphodiesterase (PDE) Inhibitor (e.g., IBMX) | 100-500 µM | Inconsistent PDE inhibition leads to variable cAMP degradation. |
| Plate Type | White, opaque plates for luminescence assays | Using incorrect plate types can increase background and crosstalk. |
Experimental Protocols
Protocol: this compound-Induced cAMP Accumulation Assay
This protocol outlines a typical workflow for measuring the functional agonistic activity of this compound by quantifying intracellular cAMP levels using a commercially available luminescent or fluorescent cAMP detection kit.
Materials:
-
Cell line expressing β2-Adrenergic Receptor (e.g., HEK293, CHO)
-
Cell culture medium and supplements
-
This compound (formoterol fumarate)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP detection kit (e.g., HTRF, Luminescence-based)
-
White, opaque 96- or 384-well microplates
-
Plate reader capable of luminescence or fluorescence detection
Methodology:
-
Cell Seeding:
-
Harvest and count cells.
-
Resuspend cells in an appropriate volume of culture medium to achieve the desired seeding density.
-
Seed cells into a white, opaque microplate and incubate overnight at 37°C, 5% CO2.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform a serial dilution of this compound in assay buffer (e.g., HBSS with 0.1% BSA and a PDE inhibitor).
-
-
Cell Stimulation:
-
Carefully remove the culture medium from the cell plate.
-
Add the this compound dilutions to the respective wells.
-
Incubate the plate at room temperature for the optimized stimulation time (e.g., 30 minutes).
-
-
cAMP Detection:
-
Follow the manufacturer's instructions for the chosen cAMP detection kit. This typically involves adding a lysis buffer followed by the detection reagents.
-
Incubate as recommended by the kit protocol to allow for signal development.
-
-
Data Acquisition and Analysis:
-
Read the plate using a plate reader with the appropriate settings for luminescence or fluorescence.
-
Generate a dose-response curve by plotting the signal against the logarithm of the this compound concentration.
-
Calculate the EC50 value using a non-linear regression analysis.
-
Visualizations
Caption: this compound signaling pathway via the β2-adrenergic receptor.
Caption: Experimental workflow for a this compound functional assay.
References
Identifying and mitigating Perforomist degradation in experimental setups.
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and mitigating the degradation of Perforomist (formoterol fumarate) in experimental setups.
Troubleshooting Guide
This guide addresses common issues related to this compound degradation that may be observed during laboratory experiments.
Issue: Inconsistent or lower-than-expected results in bioassays.
-
Possible Cause: Degradation of this compound in your experimental solutions.
-
Troubleshooting Steps:
-
Review Solution Preparation and Handling:
-
Confirm that stock solutions and dilutions were prepared using appropriate solvents and buffers. For aqueous solutions, a slightly acidic pH of 5.0 is optimal for stability.
-
Ensure solutions were protected from light during preparation and storage.
-
Verify the storage conditions. This compound solutions should be stored at 2-8°C for short-term use. For longer-term storage, aliquoting and freezing at -20°C or below is recommended.
-
-
Assess Experimental Conditions:
-
pH: The stability of this compound is pH-dependent. Exposure to alkaline or strongly acidic conditions can accelerate degradation.
-
Temperature: Elevated temperatures can increase the rate of degradation.
-
Light: this compound is sensitive to light and can undergo photodegradation.
-
-
Analyze for Degradation Products:
-
If you have access to analytical instrumentation such as HPLC, analyze your this compound solutions for the presence of degradation products. A decrease in the parent peak area and the appearance of new peaks can confirm degradation.
-
-
Issue: Appearance of unknown peaks in chromatography.
-
Possible Cause: Formation of this compound degradation products.
-
Troubleshooting Steps:
-
Correlate with Stress Conditions: Compare the chromatograms of your experimental samples with those from forced degradation studies (see Experimental Protocols section) to tentatively identify the class of degradation products (e.g., from hydrolysis, oxidation).
-
Optimize Experimental Protocol: Based on the likely cause, modify your experimental protocol to minimize the specific stressor. For example, if oxidative degradation is suspected, consider de-gassing your buffers or adding a chelating agent like EDTA.
-
Purify the Compound: If necessary, repurify your this compound stock to remove degradation products before use in sensitive experiments.
-
Quantitative Data on this compound Degradation
The following table summarizes data from forced degradation studies, which use harsh conditions to identify potential degradation pathways. Note that degradation rates under typical, milder experimental conditions will be significantly lower.
| Stress Condition | Duration | Temperature | % Degradation of Formoterol Fumarate | Reference(s) |
| Acid Hydrolysis (0.1 M HCl) | 15 min | 70°C | Significant | [1] |
| Alkaline Hydrolysis (0.1 M NaOH) | 1 min | 70°C | Significant | [1] |
| Oxidation (3% H₂O₂) | 60 min | 70°C | Significant | [1] |
| Thermal Degradation | 6 hours | 105°C | Not specified | [2] |
| Photolytic Degradation | 3 hours | Ambient | Not specified | [2] |
Frequently Asked Questions (FAQs)
Q1: What are the main causes of this compound degradation in the lab?
A1: this compound is primarily susceptible to degradation through hydrolysis (in both acidic and basic conditions), oxidation, and photodegradation (degradation upon exposure to light).[3][4]
Q2: What is the optimal pH for working with this compound solutions?
A2: this compound inhalation solution is formulated at a pH of 5.0.[5] Maintaining a slightly acidic pH is recommended to enhance stability in aqueous solutions.
Q3: How should I store my this compound stock solutions?
A3: For short-term storage (days to weeks), keep solutions at 2-8°C and protected from light.[5] For long-term storage, it is best to aliquot the solution into single-use vials and store them at -20°C or colder to minimize freeze-thaw cycles.
Q4: Can I mix this compound with other drugs in my experiment?
A4: The compatibility of this compound with other drugs should be determined on a case-by-case basis. Admixtures can alter the pH and introduce components that may accelerate degradation. When mixed with nebulizing solutions like budesonide or ipratropium bromide, this compound has shown to be physically and chemically stable for up to an hour at room temperature.[6]
Q5: What are the visual signs of this compound degradation?
A5: this compound solutions should be clear and colorless. Any change in color or the appearance of particulate matter may indicate degradation or contamination.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for inducing degradation to understand stability limits and identify potential degradation products.
Materials:
-
This compound (formoterol fumarate) stock solution (e.g., 1 mg/mL in methanol or a suitable buffer)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Water bath or incubator
-
pH meter
-
HPLC system with a C18 column and UV detector
Methodology:
-
Acid Hydrolysis:
-
Mix equal parts of the this compound stock solution and 0.1 M HCl.
-
Incubate the mixture at 60°C for 2 hours.
-
Cool the solution to room temperature and neutralize with an equivalent amount of 0.1 M NaOH.
-
Dilute with mobile phase to a suitable concentration for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
Mix equal parts of the this compound stock solution and 0.1 M NaOH.
-
Incubate the mixture at 60°C for 2 hours.
-
Cool the solution to room temperature and neutralize with an equivalent amount of 0.1 M HCl.
-
Dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix equal parts of the this compound stock solution and 3% H₂O₂.
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
Dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Incubate the this compound stock solution at 60°C for 48 hours, protected from light.
-
Cool and dilute with mobile phase for HPLC analysis.
-
-
Photodegradation:
-
Expose the this compound stock solution to a calibrated light source (e.g., UV lamp at 254 nm) for a defined period.
-
Dilute with mobile phase for HPLC analysis.
-
-
Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method.[3]
-
Compare the chromatograms of the stressed samples to a control sample (unstressed stock solution) to identify and quantify degradation products.
-
Protocol 2: Preparation of a Stabilized this compound Solution
This protocol provides a method for preparing a more stable aqueous solution of this compound for use in experiments.
Materials:
-
This compound (formoterol fumarate) powder
-
Citrate buffer (50 mM)
-
Citric acid
-
EDTA (Ethylenediaminetetraacetic acid)
-
Sterile, deionized water
-
0.22 µm sterile filter
-
Amber vials
Methodology:
-
Prepare Stabilizing Buffer:
-
Prepare a 50 mM sodium citrate buffer.
-
Adjust the pH to 5.0 with citric acid.
-
Add EDTA to a final concentration of 0.01% (w/v) to chelate metal ions that can catalyze oxidation.
-
Filter the buffer through a 0.22 µm sterile filter.
-
-
Dissolve this compound:
-
Accurately weigh the required amount of this compound powder in a sterile environment.
-
Add the stabilizing buffer to the powder in an amber vial to achieve the desired concentration.
-
Gently vortex or sonicate briefly until the powder is completely dissolved.
-
-
Storage:
-
Dispense the solution into single-use aliquots in sterile, amber cryovials to protect from light and prevent contamination.
-
For short-term use, store at 2-8°C. For long-term storage, freeze at -20°C or below.
-
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Recommended experimental workflow for this compound.
Caption: Troubleshooting decision tree for this compound degradation.
References
- 1. mdpi.com [mdpi.com]
- 2. Electro-oxidation of formoterol fumarate on the surface of novel poly(thiazole yellow-G) layered multi-walled carbon nanotube paste electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 3. akjournals.com [akjournals.com]
- 4. asianpubs.org [asianpubs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Addressing Unexpected Cardiovascular Effects of Formoterol In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected cardiovascular effects of formoterol in their in vivo experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during in vivo studies with formoterol.
Issue 1: Significant Tachycardia or Palpitations Observed
-
Question: We are observing a significant increase in heart rate and palpitations in our animal models following formoterol administration. Is this expected, and what are the potential causes?
-
Answer: Yes, an increase in heart rate (tachycardia) is a known cardiovascular effect of formoterol.[1][2][3][4] Formoterol is a long-acting beta-2 adrenergic agonist. While it primarily targets beta-2 receptors in the lungs to cause bronchodilation, it can also stimulate beta-1 and beta-2 adrenergic receptors in the heart.[1][5] This stimulation can lead to an increased heart rate and palpitations. The beta-2 selectivity is not absolute and can be diminished at higher doses.[1]
Troubleshooting Steps:
-
Verify Dose: Ensure the administered dose is within the recommended range for your specific animal model and experimental goals. High doses are more likely to cause significant cardiovascular stimulation.[1][6]
-
Route of Administration: The route of administration can influence the systemic exposure and subsequent cardiovascular effects. Inhalation is the intended route for clinical use to minimize systemic effects, while intravenous or high oral doses can lead to more pronounced cardiac responses.[1]
-
Animal Model: Consider the cardiovascular health of your animal model. Pre-existing cardiac conditions can make the animals more susceptible to the arrhythmogenic effects of beta-agonists.[6][7][8]
-
Concomitant Medications: Be aware of any other drugs administered that could potentiate the cardiovascular effects of formoterol.
-
Issue 2: ECG Abnormalities, Including QT Interval Prolongation
-
Question: Our ECG recordings show a prolongation of the QT interval and other changes like T-wave flattening after formoterol administration. What is the mechanism behind this?
-
Answer: Formoterol administration can lead to ECG changes, including flattening of the T-wave, ST-segment depression, and prolongation of the QT interval.[1][2] QT prolongation is a particular concern as it can be a risk factor for serious ventricular arrhythmias. The exact mechanism for QT prolongation with beta-2 agonists is not fully elucidated but is thought to be related to their effects on cardiac ion channels. It is important to carefully monitor the QTc interval in your experiments.[2][9]
Troubleshooting Steps:
-
Accurate QTc Calculation: Ensure you are using an appropriate heart rate correction formula for your animal model (e.g., Bazett's, Fridericia's) to calculate the QTc interval, as heart rate itself affects the QT interval.[9]
-
Baseline ECG: Always record a baseline ECG before formoterol administration to have a clear comparison.
-
Electrolyte Monitoring: As discussed below, formoterol can cause hypokalemia, which can itself lead to QT prolongation and other ECG abnormalities. Monitor serum potassium levels.[1][2]
-
Issue 3: Unexpected Hypokalemia
-
Question: We've observed a significant drop in serum potassium levels in our experimental animals. Is this related to formoterol?
-
Answer: Yes, formoterol and other beta-2 adrenergic agonists can cause a dose-dependent decrease in serum potassium concentrations (hypokalemia).[1][2][6][7][8] This is due to the stimulation of beta-2 receptors, which promotes the intracellular uptake of potassium. While usually transient, significant hypokalemia can have serious consequences, including predisposing to cardiac arrhythmias.[1]
Troubleshooting Steps:
-
Monitor Potassium Levels: Regularly measure serum potassium levels before and after formoterol administration, especially at higher doses or with continuous administration.[6][7][8]
-
Potassium Supplementation: In some experimental protocols, particularly those involving prolonged formoterol exposure, potassium supplementation may be necessary to maintain normal levels.
-
Consider Co-administered Drugs: Be aware of other medications that can also affect potassium levels (e.g., diuretics).
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of formoterol's cardiovascular effects?
A1: Formoterol is a long-acting β2-adrenergic receptor agonist.[10] While its therapeutic effect in asthma and COPD is due to relaxation of bronchial smooth muscle, its cardiovascular effects arise from the stimulation of β1 and β2-adrenergic receptors in the heart and peripheral vasculature.[1][5] Stimulation of these receptors leads to increased heart rate, contractility, and potential changes in blood pressure.[1][11]
Q2: Are the cardiovascular effects of formoterol dose-dependent?
A2: Yes, the cardiovascular effects of formoterol are generally dose-dependent.[6][7][8][12] Higher doses are associated with a greater incidence and magnitude of tachycardia, palpitations, ECG changes, and hypokalemia.[6][7][8]
Q3: How do the cardiovascular effects of formoterol compare to other beta-2 agonists like salbutamol or salmeterol?
A3: Studies have shown that formoterol has cardiovascular effects that are generally comparable to other beta-2 agonists when used at therapeutically equivalent doses.[2][12] Some studies suggest that at higher doses, certain effects like the reduction in plasma potassium may be more pronounced with formoterol compared to salbutamol.[2] The onset of action for cardiovascular effects with formoterol is rapid.[12]
Q4: Can tolerance develop to the cardiovascular effects of formoterol?
A4: Some studies suggest that with regular use, a degree of tolerance may develop to the systemic effects of formoterol, including its impact on the cardiovascular system.[13][14] However, this should not be relied upon to prevent adverse effects, especially at high doses or in susceptible individuals.[14]
Q5: What are the key signaling pathways involved in formoterol's cardiac effects?
A5: The primary signaling pathway involves the activation of β2-adrenergic receptors, which are G-protein coupled receptors. This leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the activation of Protein Kinase A (PKA).[15][16] PKA can then phosphorylate various intracellular proteins, leading to changes in calcium handling and ion channel function, which ultimately result in increased heart rate and contractility.
Quantitative Data Summary
The following tables summarize quantitative data on the cardiovascular effects of formoterol from various studies.
Table 1: Effects of Formoterol on Heart Rate
| Study/Dose | Animal/Human Model | Change in Heart Rate (beats/min) | Reference |
| Formoterol 12 µg | COPD Patients | No significant difference from placebo | [17] |
| Formoterol 24 µg | COPD Patients with arrhythmias | Statistically significant increase vs. placebo | [6][7][8] |
| Formoterol (single dose) | Asthmatic Adolescents | Increased heart rate in the first 12 hours | [14] |
| Formoterol (repeated doses) | Healthy Volunteers | Dose-dependent increase | [2][12] |
Table 2: Effects of Formoterol on Serum Potassium
| Study/Dose | Animal/Human Model | Change in Serum Potassium (mmol/L) | Reference |
| Formoterol 12 µg | COPD Patients with arrhythmias | Marginal reduction | [8] |
| Formoterol 24 µg | COPD Patients with arrhythmias | Significant reduction for 9 hours | [6][7][8] |
| Formoterol (repeated doses) | Healthy Volunteers | Dose-dependent decrease | [2][12] |
Table 3: Effects of Formoterol on QTc Interval
| Study/Dose | Animal/Human Model | Change in QTc Interval | Reference |
| Formoterol 12 µg twice daily | COPD Patients | No significant difference from placebo | [17] |
| Formoterol (repeated doses) | Healthy Volunteers | Significant increase | [2] |
| Formoterol (cumulative doses) | Asthmatic Patients | Longest mean QTc after 120 µg | [18] |
Experimental Protocols
Protocol 1: Assessment of Cardiovascular Effects in a Rodent Model
-
Animal Model: Use a well-characterized rodent model (e.g., Wistar or Sprague-Dawley rats).[11] Ensure animals are healthy and acclimatized to the laboratory conditions.
-
Anesthesia: Anesthetize the animals with an appropriate agent that has minimal interference with cardiovascular function (e.g., isoflurane).
-
ECG Monitoring: Place subcutaneous or surface electrodes to record a standard lead II ECG. Record a stable baseline for at least 30 minutes before drug administration.
-
Blood Pressure Monitoring: For continuous blood pressure monitoring, cannulate the carotid artery or femoral artery. Connect the cannula to a pressure transducer.
-
Drug Administration: Administer formoterol via the desired route (e.g., inhalation, intravenous, intraperitoneal). Use a vehicle control group for comparison.
-
Data Acquisition: Continuously record ECG and blood pressure throughout the experiment. Collect blood samples at predetermined time points for electrolyte analysis (especially potassium).
-
Data Analysis: Analyze the ECG for changes in heart rate, PR interval, QRS duration, and QT interval (corrected for heart rate). Analyze blood pressure for changes in systolic, diastolic, and mean arterial pressure.
Protocol 2: Holter Monitoring in a Large Animal Model (e.g., Dog, Non-human Primate)
-
Animal Preparation: Acclimatize the animal to wearing a Holter monitor jacket. Shave the areas for electrode placement to ensure good contact.
-
Electrode Placement: Place electrodes in a standard configuration to obtain clear ECG signals. Secure the electrodes and the Holter monitor in the jacket.
-
Baseline Recording: Record a 24-hour baseline Holter ECG to assess the animal's normal heart rate and rhythm.
-
Formoterol Administration: Administer formoterol as per the study protocol.
-
Post-Dose Recording: Continue Holter recording for at least 24 hours post-administration.
-
Data Analysis: Analyze the Holter data for changes in average, maximum, and minimum heart rate, as well as the incidence and type of any arrhythmias (e.g., premature ventricular contractions, supraventricular tachycardia).[6][7][8][17]
Visualizations
References
- 1. drugs.com [drugs.com]
- 2. A comparison of the cardiovascular and metabolic effects of formoterol, salbutamol and fenoterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A Post Hoc Holter ECG Analysis of Olodaterol and Formoterol in Moderate-to-Very-Severe COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cardiac effects of formoterol and salmeterol in patients suffering from COPD with preexisting cardiac arrhythmias and hypoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cardiac effects of formoterol and salmeterol in patients suffering from COPD with preexisting cardiac arrhythmias and hypoxemia - ProQuest [proquest.com]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. Literature review and pilot studies of the effect of QT correction formulas on reported beta2-agonist-induced QTc prolongation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Formoterol - Wikipedia [en.wikipedia.org]
- 11. hellenicjcardiol.org [hellenicjcardiol.org]
- 12. Systemic effects of formoterol and salmeterol: a dose-response comparison in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Formoterol in clinical practice--safety issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The effects of inhaled formoterol on the autonomic nervous system in adolescents with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. β2-Adrenergic receptor (β2-AR) agonist formoterol suppresses differentiation of L6 myogenic cells by blocking PI3K–AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Cardiac safety of formoterol 12 microg twice daily in patients with chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. atsjournals.org [atsjournals.org]
Technical Support Center: Improving Perforomist® Delivery Efficiency in Rodent Inhalation Chambers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the delivery efficiency of Perforomist® (formoterol fumarate) inhalation solution in rodent inhalation chambers.
Frequently Asked Questions (FAQs)
Q1: What is the optimal particle size for this compound® delivery to rodent lungs?
A1: For effective delivery to the deep lungs of rodents, the optimal Mass Median Aerodynamic Diameter (MMAD) is generally between 1 and 3 micrometers (µm).[1] Particles larger than 5 µm tend to deposit in the upper airways, while particles smaller than 0.5 µm may be exhaled without deposition.
Q2: Should I use a nose-only or a whole-body inhalation chamber for my study?
A2: The choice depends on your experimental goals. Nose-only chambers are preferred for minimizing dermal and oral exposure, ensuring the primary route of administration is inhalation.[2][3] This method also prevents the animal from grooming and ingesting the drug. Whole-body chambers are suitable for studies where mimicking environmental exposure is desired, but they require more of the test substance.[3]
Q3: How can I calculate the delivered dose of this compound® to each rodent?
A3: The delivered dose can be calculated using the following formula[4][5]:
Delivered Dose (mg/kg) = [Aerosol Concentration (mg/L) x Respiratory Minute Volume (L/min) x Exposure Duration (min)] / Body Weight (kg)
The Respiratory Minute Volume (RMV) for rodents can be estimated using an allometric scaling equation: RMV (L/min) = 0.608 x [Body Weight (kg)]^0.852.[5]
Q4: Is this compound® inhalation solution stable during nebulization?
A4: Studies have shown that formoterol fumarate is chemically stable for at least one hour when mixed with other common nebulizing solutions and at room temperature.[6][7] However, prolonged nebulization times can lead to increased drug concentration in the nebulizer cup due to solvent evaporation, which may alter the delivered dose.[6][7] It is recommended to use fresh solution for each exposure session.
Q5: Can I mix this compound® with other drugs in the nebulizer?
A5: While studies have shown formoterol fumarate to be physically and chemically compatible with some other nebulized drugs like budesonide and ipratropium bromide, it is generally not recommended to mix medications in the nebulizer unless their compatibility and stability have been specifically validated for your experimental setup.[6][7][8][9][10][11][12] Mixing can alter the aerosol characteristics and drug delivery.[6][7]
Troubleshooting Guides
Issue 1: Low or Inconsistent Aerosol Output from the Nebulizer
| Possible Cause | Troubleshooting Steps |
| Clogged Nebulizer | 1. Disassemble and clean the nebulizer according to the manufacturer's instructions. 2. Ensure no residual drug or salt crystals are blocking the nozzle. 3. Use filtered, sterile water for cleaning and rinsing. |
| Incorrect Airflow/Pressure | 1. Verify that the air compressor is providing the optimal airflow rate and pressure for your specific nebulizer model. Jet nebulizers are highly dependent on the driving flow rate.[13] 2. Check for any leaks in the tubing connecting the compressor to the nebulizer. |
| Viscosity of Formulation | 1. This compound® is an aqueous solution and should have low viscosity. If you have modified the formulation, ensure the viscosity is appropriate for the nebulizer. |
| Nebulizer Wear and Tear | 1. Inspect the nebulizer components for any signs of damage or wear. 2. Replace the nebulizer handset regularly as recommended by the manufacturer. |
Issue 2: High Variability in Delivered Dose Between Animals
| Possible Cause | Troubleshooting Steps |
| Uneven Aerosol Distribution in the Chamber | 1. Ensure the aerosol inlet and exhaust ports are positioned to create a uniform flow of the test atmosphere throughout the chamber. 2. For multi-animal chambers, confirm that the flow rate to each port is consistent.[14] 3. Perform chamber characterization studies using a tracer aerosol to validate uniform distribution before starting the experiment.[15] |
| Animal Restraint and Positioning (Nose-Only) | 1. Ensure all animals are properly positioned in the restraint tubes with their noses at the inhalation point.[15] 2. Use appropriate sized restrainers to prevent excessive movement. |
| Differences in Animal Breathing Patterns | 1. Acclimatize animals to the restraint tubes to reduce stress, which can alter breathing patterns. 2. Monitor respiratory rates during exposure if possible. |
| Leaks in the System | 1. Check for leaks around the animal ports and chamber seals. |
Issue 3: Particle Size (MMAD) is Outside the Optimal Range (1-3 µm)
| Possible Cause | Troubleshooting Steps |
| Incorrect Nebulizer Settings | 1. Adjust the airflow rate from the compressor. Higher flow rates generally produce smaller particles.[13] 2. Ensure you are using a nebulizer designed to generate particles in the desired respirable range. |
| Formulation Issues | 1. This compound® is a solution, so particle size is determined by the aerosolization process. Ensure the solution is free of any precipitates. |
| Environmental Conditions | 1. High humidity can cause aerosol particles to grow in size. Control the humidity of the dilution air entering the chamber. |
| Measurement Technique | 1. Use a cascade impactor or a laser diffraction instrument to accurately measure the MMAD of the aerosol generated by your system under experimental conditions. |
Data Presentation
Table 1: Key Parameters for this compound® Nebulization in Rodent Inhalation Chambers
| Parameter | Recommended Value | Rationale |
| Mass Median Aerodynamic Diameter (MMAD) | 1 - 3 µm | Optimal for deep lung deposition in rodents.[1] |
| Nebulizer Type | Standard Jet Nebulizer | Proven efficacy for this compound® delivery.[10][16][17] |
| Chamber Airflow | >1 L/min/animal | Ensures adequate fresh aerosol supply and prevents rebreathing of exhaled air.[2] |
| This compound® Concentration | 20 mcg / 2 mL (as supplied) | Standard concentration, do not dilute unless experimentally justified.[10][16] |
Table 2: Comparison of Rodent Inhalation Chambers
| Feature | Nose-Only Chamber | Whole-Body Chamber |
| Primary Exposure Route | Inhalation | Inhalation, Dermal, Oral (via grooming) |
| Test Substance Requirement | Lower | Higher |
| Animal Restraint | Required | Not Required |
| Cross-Contamination Risk | Minimized | Potential for exhaled air rebreathing |
| Best Suited For | Pharmacokinetic and toxicology studies requiring precise dose delivery. | Environmental exposure simulation. |
Experimental Protocols
Protocol 1: Characterization of Aerosol Particle Size Distribution
-
Objective: To determine the Mass Median Aerodynamic Diameter (MMAD) and Geometric Standard Deviation (GSD) of nebulized this compound®.
-
Materials:
-
This compound® (formoterol fumarate) Inhalation Solution
-
Standard jet nebulizer (e.g., PARI LC Plus®) and air compressor
-
Rodent inhalation chamber
-
Cascade impactor (e.g., Andersen Cascade Impactor)
-
HPLC system with a validated method for formoterol analysis
-
-
Methodology:
-
Assemble the inhalation system as it would be used during an animal exposure study.
-
Place the inlet of the cascade impactor at one of the animal breathing ports of the chamber.
-
Pipette a fresh vial of this compound® (20 mcg/2 mL) into the nebulizer.
-
Turn on the air compressor to the desired flow rate and operate the nebulizer for a fixed period (e.g., 10 minutes).
-
After nebulization, carefully disassemble the cascade impactor.
-
Rinse each stage of the impactor with a known volume of a suitable solvent to recover the deposited drug.
-
Analyze the drug concentration in the solvent from each stage using HPLC.
-
Calculate the MMAD and GSD of the aerosol particles based on the drug mass collected on each impactor stage.
-
Protocol 2: Determination of Delivered Dose in a Nose-Only Inhalation Chamber
-
Objective: To quantify the amount of this compound® delivered to the breathing zone of each animal in a multi-port nose-only chamber.
-
Materials:
-
This compound® Inhalation Solution
-
Nose-only inhalation chamber and restraint tubes
-
Filter holders and collection filters (e.g., glass fiber filters)
-
Low-flow air sampling pumps
-
HPLC system
-
-
Methodology:
-
Set up the nose-only inhalation chamber with the nebulizer system.
-
Attach a filter holder with a pre-weighed filter to each animal port.
-
Connect each filter holder to a calibrated air sampling pump set to a flow rate that mimics the respiratory minute volume of the rodent.
-
Nebulize this compound® into the chamber for a predetermined exposure duration.
-
After the exposure, turn off the system and carefully remove the filters.
-
Extract the formoterol from each filter using a suitable solvent.
-
Analyze the formoterol concentration in the extracts using HPLC.
-
Calculate the mass of this compound® collected on each filter to determine the delivered dose at each port.
-
Visualizations
Caption: Workflow for a typical rodent inhalation study using this compound®.
References
- 1. Low-dose intrapulmonary drug delivery device for studies on next-generation therapeutics in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An improved nose‐only flow‐past chamber for chronic inhalation exposure of rats [pmiscience.com]
- 3. atsjournals.org [atsjournals.org]
- 4. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 5. researchgate.net [researchgate.net]
- 6. Compatibility and aerosol characteristics of formoterol fumarate mixed with other nebulizing solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Amazon Pharmacy: this compound (Brand for Formoterol, Inhalation Solution) [pharmacy.amazon.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Formoterol Inhalation Solution: Package Insert / Prescribing Info / MOA [drugs.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. This compound® (formoterol fumarate) inhalation solution| Dosing Information [perforomisthcp.com]
- 13. Factors influencing the size distribution of aerosols from jet nebulisers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Characterization and Application of a Nose-Only Exposure Chamber for Inhalation Delivery of Liposomal Drugs and Nucleic Acids to Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. drugs.com [drugs.com]
Technical Support Center: Overcoming Tachyphylaxis in Long-Term Formoterol Fumarate Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering tachyphylaxis in long-term formoterol fumarate experiments.
Frequently Asked Questions (FAQs)
Q1: What is tachyphylaxis in the context of long-term formoterol fumarate experiments?
A1: Tachyphylaxis is a rapid decrease in the response to a drug after repeated administration. In long-term experiments with formoterol, a long-acting beta-2 agonist (LABA), this manifests as a diminished bronchodilator or cellular response over time.[1][2][3] This phenomenon is a significant concern in both clinical applications and preclinical research, as it can lead to reduced therapeutic efficacy.[4]
Q2: What are the primary molecular mechanisms underlying formoterol-induced tachyphylaxis?
A2: The primary mechanisms involve changes in the beta-2 adrenergic receptor (β2-AR), the target of formoterol. These changes include:
-
Receptor Desensitization: Short-term or infrequent exposure can lead to the uncoupling of the β2-AR from its downstream signaling partner, adenylyl cyclase.[4]
-
Receptor Internalization: With increased duration of exposure, the β2-ARs are removed from the cell surface and sequestered into intracellular compartments.[4] Formoterol has been shown to promote this receptor internalization.[4]
-
Receptor Downregulation/Degradation: Further prolonged agonist use can lead to a decrease in the total number of β2-ARs through degradation.[4][5]
These processes collectively reduce the number of functional receptors available to bind with formoterol, thereby diminishing the cellular response.
Q3: How can I prevent or reverse formoterol-induced tachyphylaxis in my experiments?
A3: The most well-documented strategy is the co-administration of corticosteroids.[6][7][8][9] Corticosteroids, such as budesonide, have been shown to:
-
Prevent β2-AR desensitization induced by formoterol.[4]
-
Inhibit formoterol-induced reduction in plasma membrane β2-AR fluorescence, suggesting they prevent receptor internalization.[4]
-
Upregulate β2-AR density.[8]
Q4: Are there differences in tachyphylaxis induction between formoterol and other LABAs like salmeterol?
A4: Yes, while both can induce β2-AR tolerance, the underlying mechanisms appear to differ. For instance, one study found that formoterol, but not salmeterol, enhances receptor internalization in the epithelial cells of small airways.[4] Consequently, the protective effect of corticosteroids against desensitization was observed with formoterol but not with salmeterol in the same study.[4]
Troubleshooting Guides
Problem 1: Diminished Bronchodilator Response in Tissue Preparations (e.g., human lung slices, isolated bronchus) after repeated formoterol application.
| Possible Cause | Suggested Solution | Experimental Verification |
| β2-AR Desensitization/Internalization | Pre-incubate the tissue with a corticosteroid (e.g., 10 nM budesonide for 1 hour) before and during formoterol exposure.[4] | Compare the bronchodilator response to a non-selective beta-agonist like isoprenaline in tissues treated with formoterol alone versus formoterol with the corticosteroid. A restored response in the co-treated group indicates reversal of tachyphylaxis. |
| Receptor Downregulation | Allow for a washout period for the tissue to potentially resensitize. However, studies have shown that washing may not fully reverse tolerance induced by LABAs.[4] | Measure β2-AR density using radioligand binding assays on membrane preparations from treated and control tissues. |
| Experimental Artifact | Ensure consistent tissue viability and experimental conditions across all time points. | Perform viability assays (e.g., MTT assay) on tissue slices at the beginning and end of the experiment. |
Problem 2: Reduced cAMP Production in Cell-Based Assays upon continuous formoterol stimulation.
| Possible Cause | Suggested Solution | Experimental Verification |
| Uncoupling of β2-AR from Adenylyl Cyclase | Co-treat cells with a corticosteroid (e.g., budesonide). | Measure intracellular cAMP levels in response to formoterol stimulation in the presence and absence of the corticosteroid. |
| Increased Phosphodiesterase (PDE) Activity | Include a broad-spectrum PDE inhibitor (e.g., IBMX) in your assay buffer to prevent cAMP degradation. | Compare cAMP accumulation with and without the PDE inhibitor to assess the contribution of PDE activity to the observed tachyphylaxis. |
| G-protein Subunit Downregulation | Explore signaling pathways upstream of adenylyl cyclase. | Use Western blotting to quantify the expression levels of Gsα protein in cell lysates from long-term formoterol-treated and control cells. |
Quantitative Data Summary
Table 1: Effect of Budesonide on Formoterol-Induced Desensitization in Human Small Airways [4]
| Treatment Group | Maximum Relaxation to Isoprenaline (% of control) |
| Control | 100% |
| Formoterol (12h incubation) | Attenuated response (specific % not provided) |
| Formoterol + Budesonide (pre-incubation) | 65.3% of the desensitization was prevented (p=0.04) |
Table 2: Reversal of Formoterol-Induced Bronchodilator Subsensitivity by Systemic Corticosteroid in Asthmatic Patients [8]
| Parameter | Formoterol (FM) | Formoterol + Steroid (FM+S) | p-value |
| ΔFEV1 (AUC, L.h) | 2.51 | 3.57 | 0.03 |
| ΔFEF25-75 (AUC, L x 10³) | 11.30 | 18.47 | 0.005 |
| Lymphocyte β2-AR density (log Bmax; fmol/10⁶ cells) | 0.24 | 0.34 | 0.01 |
| Heart Rate Response (AUC, beats) | 2,700 | 9,600 | < 0.001 |
Table 3: Effect of Long-Term Agonist Treatment on β2-Adrenoceptor Density in Mast Cell Membranes [5]
| Treatment (24h) | % Reduction in β2-Adrenoceptor Density (Bmax) | p-value |
| Isoprenaline (10⁻⁶ M) | 13 ± 5 | > 0.05 |
| Formoterol (10⁻⁶ M) | 49 ± 13 | < 0.05 |
| Salmeterol (10⁻⁶ M) | 35 ± 17 | > 0.05 |
Experimental Protocols
Protocol 1: Assessing Bronchodilator Tachyphylaxis and its Reversal in Human Precision-Cut Lung Slices (PCLS) (Adapted from[4])
-
Tissue Preparation: Prepare PCLS from human lung tissue.
-
Incubation:
-
Control Group: Incubate PCLS in a standard culture medium.
-
Formoterol Group: Incubate PCLS with formoterol (e.g., 0.3 nM) for 12 hours.
-
Reversal Group: Pre-incubate PCLS with budesonide (e.g., 10 nM) for 1 hour, then add formoterol and incubate for a further 12 hours.
-
-
Washout: Vigorously wash the tissues to remove any unbound agonist.
-
Functional Assay:
-
Induce bronchoconstriction with a contractile agent (e.g., carbachol).
-
Generate a cumulative concentration-response curve to a non-selective β-agonist like isoprenaline to measure relaxation.
-
-
Data Analysis: Compare the EC50 and maximal relaxation values between the different treatment groups to quantify the degree of tachyphylaxis and its reversal.
Protocol 2: Quantifying β2-Adrenoceptor Internalization using Confocal Microscopy (Adapted from[4])
-
Cell Culture and Transduction: Culture human airway epithelial cells and transduce them with a lentiviral vector expressing a fluorescently-tagged β2-AR (e.g., β2-AR-YFP).
-
Treatment:
-
Treat cells with formoterol (e.g., 50 nM) for 12-18 hours.
-
In a parallel set of experiments, pre-treat cells with budesonide (e.g., 10 nM) for 1 hour before adding formoterol.
-
-
Imaging:
-
Fix the cells at the end of the treatment period.
-
Acquire confocal z-stacks of the cells.
-
-
Analysis: Analyze the images to determine the localization of the fluorescently-tagged β2-AR. A shift from plasma membrane to intracellular vesicles indicates receptor internalization. Quantify the fluorescence intensity at the plasma membrane versus the cytoplasm.
Visualizations
References
- 1. Functional desensitization of the β2 adrenoceptor is not dependent on agonist efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tachyphylaxis following regular use of formoterol in exercise-induced bronchospasm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Formoterol and salmeterol induce a similar degree of β2-adrenoceptor tolerance in human small airways but via different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Desensitisation of mast cell β2-adrenoceptor-mediated responses by salmeterol and formoterol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atsjournals.org [atsjournals.org]
- 7. Antagonism of long-acting β2-adrenoceptor agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Systemic corticosteriod rapidly reverses bronchodilator subsensitivity induced by formoterol in asthmatic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
Technical Support Center: Best Practices for Perforomist™ (formoterol fumarate) Inhalation Solution in Research
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize artifacts and ensure data integrity when using Perforomist™ (formoterol fumarate) Inhalation Solution in pre-clinical research settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of formoterol, the active ingredient in this compound™?
Formoterol is a long-acting beta-2 adrenergic receptor (β2-AR) agonist.[1][2] It acts locally in the lungs as a bronchodilator by relaxing the muscles around the airways.[2][3][4] In vitro studies have shown that formoterol has over 200-fold greater agonist activity at β2-receptors than at β1-receptors.[1] Upon binding to the β2-AR, it stimulates the Gs alpha subunit of the associated G protein, which in turn activates adenylyl cyclase to increase intracellular levels of cyclic adenosine monophosphate (cAMP).[5] This increase in cAMP leads to the activation of protein kinase A (PKA), which phosphorylates downstream targets, ultimately resulting in smooth muscle relaxation.
Q2: What are the excipients in this compound™ Inhalation Solution and can they affect my in vitro experiments?
This compound™ is a sterile solution for nebulization that contains formoterol fumarate, sodium chloride, and a citric acid/sodium citrate buffer to maintain a pH of 5.0. While generally considered inert, these excipients could potentially influence sensitive cell culture experiments. The citric acid-sodium citrate buffer, in particular, can act as a chelating agent for metal ions and a metabolic intermediate in the Krebs cycle.[6][7] At high concentrations, citric acid can be cytotoxic, primarily due to a drop in pH.[6][8] It is crucial to consider the final concentration of these excipients in your experimental setup and run appropriate vehicle controls.
Q3: How should I store this compound™ for research use to maintain its stability?
Formoterol fumarate can be sensitive to environmental factors such as temperature, humidity, and light.[3][9][10] For optimal stability, this compound™ vials should be stored in their foil pouch under refrigeration. If storing at room temperature, an unopened foil pouch should be used within 3 months.[11] Once a vial is opened, the solution should be used immediately and any unused portion discarded.[11] In aqueous solutions, formoterol is susceptible to degradation, so preparing fresh dilutions for each experiment is recommended.[3][10]
Troubleshooting Guides
Issue 1: High Variability in cAMP Assay Results
Question: I am observing high variability in my cAMP assay results when treating cells with formoterol. What could be the cause and how can I minimize this?
Possible Causes and Solutions:
-
Cellular Desensitization (Tachyphylaxis): Prolonged or repeated exposure to formoterol can lead to desensitization of the β2-adrenergic receptors, resulting in a diminished cAMP response.[1][12] This is a common phenomenon with GPCR agonists.
-
Solution: Minimize pre-incubation times with formoterol. If long-term studies are necessary, consider intermittent dosing schedules with washout periods to allow for receptor resensitization. Including a β-blocker during the washout period may aid in receptor recycling.
-
-
Phosphodiesterase (PDE) Activity: Endogenous PDEs in cells rapidly degrade cAMP, leading to a blunted and variable signal.
-
Solution: Pre-incubate cells with a broad-spectrum PDE inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), for 30-60 minutes before adding formoterol to prevent cAMP degradation and amplify the signal.
-
-
Inconsistent Cell Seeding and Pipetting: Errors in cell plating and reagent addition are common sources of variability.
-
Solution: Ensure a homogenous cell suspension before and during plating. Use calibrated pipettes and consider using automated liquid handlers for high-throughput experiments to improve precision. Leaving the outer wells of microplates empty can also help to avoid "edge effects."
-
Issue 2: Unexpected Off-Target Effects Observed
Question: I'm observing cellular responses that are not typically associated with the canonical β2-AR/cAMP pathway. Could formoterol have off-target effects?
Possible Causes and Solutions:
-
PI3K Pathway Activation: Studies have shown that formoterol, but not all β2-agonists, can partially inhibit phosphoinositide-3-kinase (PI3K) signaling, particularly the PI3Kδ isoform.[13][14] This can lead to downstream effects on cell signaling cascades independent of cAMP.
-
Signaling Pathway Crosstalk: β2-AR signaling can interact with other pathways, including those involving intracellular calcium mobilization and MAP kinases (ERK1/2).
-
Solution: Investigate the activation of other potential signaling pathways using specific inhibitors and phospho-specific antibodies for key signaling nodes in those pathways.
-
Issue 3: Reduced Cell Viability in Culture
Question: I've noticed a decrease in cell viability after treating with higher concentrations of this compound™ solution. What could be the cause?
Possible Causes and Solutions:
-
Excipient-Induced Cytotoxicity: The citric acid/sodium citrate buffer in the this compound™ formulation can be cytotoxic at high concentrations, primarily due to a decrease in the pH of the culture medium.[6][8]
-
Solution: Always include a vehicle control using the this compound™ solution without the active pharmaceutical ingredient if possible, or a control with equivalent concentrations of the excipients. Perform a dose-response experiment to determine the non-toxic concentration range for your specific cell line. Measure and, if necessary, adjust the final pH of the medium after adding the this compound™ solution to the optimal range for your cells (typically 7.2-7.4).
-
-
Solvent Toxicity: If you are preparing dilutions of formoterol from a stock solution dissolved in a solvent like DMSO, high final concentrations of the solvent can be toxic to cells.
-
Solution: Ensure the final concentration of any solvent in the cell culture medium is low (typically ≤ 0.1%) and include a vehicle control with the same solvent concentration in all experiments.
-
Data Presentation
Table 1: In Vitro Potency of Formoterol in Different Cellular Assays
| Cell Type | Assay | Endpoint | Formoterol EC₅₀/IC₅₀ | Reference |
| U937 cells | cAMP Production | cAMP accumulation | EnC₅₀: 0.37 ± 0.22 nM | [13] |
| U937 cells | PKB Phosphorylation | Inhibition of H₂O₂-induced phosphorylation | IC₅₀: ~1 nM | [13] |
| Human Bronchial Epithelial Cells | IL-8 Release | Inhibition of TNF-α-induced release | - | [15] |
| Human Lung Fibroblasts | ICAM-1/VCAM-1 Expression | Inhibition of IL-1β stimulated upregulation | Additive effect with budesonide at ≥ 10⁻⁹ M | |
| Human Lung Fibroblasts | GM-CSF Production | Inhibition of IL-1β stimulated production | Additive effect with budesonide at ≥ 10⁻⁹ M |
Table 2: Synergistic Effects of Formoterol and Budesonide in vitro
| Cell Type | Stimulus | Measured Outcome | Effect of Budesonide Alone | Effect of Formoterol Alone | Combined Effect | Reference |
| U937 cells | TNF-α | IL-8 Release (IC₅₀ of Budesonide) | 0.38 ± 0.081 nM | - | Formoterol restores sensitivity to budesonide in the presence of oxidative stress | [13] |
| Human Lung Fibroblasts | IL-1β | ICAM-1/VCAM-1 Expression | Inhibition | Inhibition | Additive Inhibition | |
| Human Lung Fibroblasts | IL-1β | GM-CSF Production | Inhibition | Inhibition | Additive Inhibition | |
| Human Bronchial Epithelial Cells | TNF-α | IL-8 Release | Inhibition | Inhibition | Additive Inhibition | [15] |
Experimental Protocols
Protocol 1: Quantification of cAMP Response in Cultured Cells
This protocol outlines a general procedure for measuring intracellular cAMP levels in response to formoterol treatment using a competitive enzyme-linked immunosorbent assay (ELISA).
-
Cell Seeding: Seed cells (e.g., BEAS-2B human bronchial epithelial cells) into a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Serum Starvation: Once cells are confluent, replace the growth medium with serum-free medium and incubate for 4-24 hours to reduce basal cAMP levels.
-
PDE Inhibition (Optional but Recommended): Pre-incubate the cells with a PDE inhibitor (e.g., 100 µM IBMX) in serum-free medium for 30-60 minutes at 37°C.
-
Formoterol Stimulation: Add varying concentrations of formoterol (prepared fresh) to the wells. Include a vehicle control (serum-free medium with or without PDE inhibitor) and a positive control (e.g., 10 µM Forskolin). Incubate for the optimized stimulation time (typically 15-30 minutes) at 37°C.
-
Cell Lysis: Aspirate the medium and lyse the cells according to the manufacturer's instructions for your chosen cAMP ELISA kit.
-
cAMP Quantification: Perform the cAMP ELISA according to the manufacturer's protocol.
-
Data Analysis: Generate a standard curve and calculate the cAMP concentration in each sample.
Protocol 2: Western Blot Analysis of PI3K Pathway Activation
This protocol provides a general framework for assessing the effect of formoterol on the phosphorylation of Akt, a key downstream effector of the PI3K pathway.
-
Cell Culture and Treatment: Culture cells to approximately 80% confluency. Treat cells with formoterol at various concentrations and time points. Include appropriate controls (e.g., vehicle, PI3K activator, PI3K inhibitor).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., p-Akt Ser473) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total Akt and a loading control (e.g., GAPDH or β-actin).
-
-
Data Analysis: Quantify the band intensities using densitometry software. Express the results as the ratio of phosphorylated protein to total protein.
Mandatory Visualizations
References
- 1. Agonist-Directed Desensitization of the β2-Adrenergic Receptor | PLOS One [journals.plos.org]
- 2. beta2-adrenergic receptor desensitization, internalization, and phosphorylation in response to full and partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US7354913B2 - High storage stability inhalable compositions - Google Patents [patents.google.com]
- 4. This compound: Side effects, dosage, alternatives, and more [medicalnewstoday.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Can the Concentration of Citric Acid Affect Its Cytotoxicity and Antimicrobial Activity? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmtech.com [pharmtech.com]
- 10. EP1787639B1 - Stable pharmaceutical solution formulations for pressurised metered dose inhalers - Google Patents [patents.google.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Chronic stimulation desensitizes β2‐adrenergic receptor responses in natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Corticosteroid insensitivity is reversed by formoterol via phosphoinositide-3-kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Corticosteroid insensitivity is reversed by formoterol via phosphoinositide-3-kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The beclomethasone anti-inflammatory effect occurs in cell/mediator-dependent manner and is additively enhanced by formoterol: NFkB, p38, PKA analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Preclinical Comparative Analysis of Perforomist (Formoterol) and Salmeterol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of two widely studied long-acting beta2-agonists (LABAs), Perforomist (formoterol fumarate) and salmeterol. The information presented is collated from a range of preclinical experimental data, focusing on their pharmacological profiles, including bronchodilator effects and anti-inflammatory properties.
Executive Summary
This compound (formoterol) and salmeterol are both effective long-acting beta2-adrenergic receptor agonists, but they exhibit distinct preclinical profiles. Formoterol typically demonstrates a more rapid onset of action and acts as a full agonist with higher intrinsic efficacy. In contrast, salmeterol has a slower onset of action and behaves as a partial agonist. These differences are attributed to their distinct physicochemical properties, particularly lipophilicity and interaction with the beta2-adrenergic receptor. While both agents have demonstrated some anti-inflammatory effects in preclinical models, the clinical relevance of these findings is still under investigation.
Data Presentation
Table 1: Comparative Pharmacological Parameters of Formoterol and Salmeterol in Preclinical Models
| Parameter | Formoterol | Salmeterol | Key Findings | References |
| Receptor Agonism | Full Agonist | Partial Agonist | Formoterol demonstrates higher intrinsic activity and maximal effect compared to salmeterol, which acts as a partial agonist on the beta2-receptor.[1][2][3] | [1][2][3] |
| Receptor Binding Affinity (pKh) | 9.6 +/- 0.4 | 10.4 +/- 0.7 | Both agonists induce high-affinity states of the beta2-receptor.[4] | [4] |
| Potency (pD2) in Guinea Pig Trachea | 8.9 +/- 0.03 | 9.2 +/- 0.03 | Formoterol and salmeterol were found to be equipotent in relaxing maximally contracted guinea pig tracheal spirals.[4] | [4] |
| Efficacy (% Relaxation of Guinea Pig Trachea) | 86 +/- 5% | 62 +/- 3% | Formoterol was shown to be more efficacious than salmeterol in relaxing maximally contracted guinea pig tracheal spirals.[4] | [4] |
| Onset of Action | Rapid | Slower | Formoterol has a rapid onset of action, while salmeterol-induced bronchodilation is slower.[1][5] This is attributed to formoterol's moderate lipophilicity and adequate water solubility, allowing for quick diffusion to the receptor.[1] | [1][5] |
| Duration of Action | Long (up to 12 hours) | Long (up to 12 hours) | Both drugs have a long duration of action due to their lipophilicity, allowing them to remain in the airway tissues as a depot.[1] | [1] |
| Beta2 vs. Beta1 Selectivity (pKI) | 8.2 +/- 0.09 (β2) vs. 6.25 +/- 0.06 (β1) | 8.3 +/- 0.04 (β2) vs. 5.7 +/- 0.04 (β1) | Both formoterol and salmeterol are highly selective for the beta2-receptor subtype over the beta1-subtype.[4] | [4] |
Table 2: Comparative Anti-inflammatory Effects in Preclinical Models
| Parameter | Formoterol | Salmeterol | Key Findings | References |
| Inhibition of Plasma Protein Extravasation (PPE) in Guinea Pig Skin | Effective for 2-4 hours | Effective for > 6 hours | Salmeterol demonstrated a longer duration of action in inhibiting bradykinin-induced PPE. | [6] |
| Inhibition of Neutrophil Accumulation in Guinea Pig Lung | Inhibited at higher doses | Inhibited at doses that also inhibit PPE | Salmeterol was found to inhibit neutrophil accumulation at doses that also inhibit granulocyte-independent PPE, unlike formoterol.[6] | [6] |
| Inhibition of PAF-induced Eosinophil Accumulation in Guinea Pig Lung | Observed at suprabronchodilator doses | Effective | Both inhibited eosinophil accumulation, but this effect with formoterol was only seen at higher doses.[6] | [6] |
| Inhibition of Cytokine Release from Monocyte-Derived Macrophages (TNF-α EC50) | 2.4 ± 1.8 nM | 3.5 ± 2.7 nM | Both agonists inhibited LPS-stimulated TNF-α release, with formoterol showing slightly greater inhibition at higher concentrations.[7] | [7] |
| cAMP Elevation in Monocyte-Derived Macrophages | Elevated cAMP | Did not elevate cAMP | Formoterol, but not salmeterol, was found to elevate cAMP in these cells, and salmeterol could even inhibit formoterol-induced cAMP accumulation.[7] | [7] |
Signaling Pathways and Mechanisms of Action
Both formoterol and salmeterol exert their primary effect through the activation of the beta2-adrenergic receptor, a G-protein coupled receptor. This activation initiates a signaling cascade that leads to the relaxation of airway smooth muscle.
Caption: Beta-2 Adrenergic Receptor Signaling Pathway.
The long duration of action of both formoterol and salmeterol is attributed to their high lipophilicity, which allows them to be retained in the cell membrane, creating a local depot near the receptor.[1][8] Formoterol's moderate lipophilicity allows for rapid access to the receptor, explaining its fast onset of action.[1] Salmeterol's higher lipophilicity leads to a slower diffusion to the receptor and a delayed onset.[1]
Experimental Protocols
Guinea Pig Tracheal Ring Relaxation Assay
This in vitro assay is a standard method to assess the bronchodilator efficacy of beta2-agonists.
Methodology:
-
Tissue Preparation: Male Dunkin-Hartley guinea pigs are euthanized. The trachea is excised and placed in Krebs-Henseleit solution. The trachea is then cut into 3-5 mm rings, and the surrounding connective tissue is removed.
-
Mounting: Tracheal rings are mounted on metal rods in organ baths containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 and 5% CO2. A resting tension of 1.5 g is applied.
-
Contraction: The tracheal rings are contracted with a submaximal concentration of a contractile agent such as carbachol or histamine to induce a stable muscle tone.
-
Drug Administration: Cumulative concentration-response curves are generated by adding increasing concentrations of formoterol or salmeterol to the organ baths.
-
Data Analysis: The relaxation of the tracheal rings is measured as a percentage of the maximal relaxation induced by a standard bronchodilator like theophylline. Potency (pD2 or EC50) and efficacy (Emax) are calculated from the concentration-response curves.
Anti-inflammatory Assay in Monocyte-Derived Macrophages
This in vitro assay evaluates the potential of beta2-agonists to modulate the inflammatory response in immune cells.
Methodology:
-
Cell Culture: Human peripheral blood mononuclear cells are isolated and cultured to differentiate into macrophages.
-
Pre-treatment: Macrophages are pre-incubated with varying concentrations of formoterol or salmeterol for a specified period (e.g., 30 minutes).
-
Inflammatory Stimulus: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell cultures.
-
Cytokine Measurement: After an incubation period (e.g., 18-24 hours), the cell culture supernatant is collected. The concentrations of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF), are measured using Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The inhibitory effect of the drugs on cytokine release is calculated as a percentage of the cytokine release in LPS-stimulated cells without drug treatment. The EC50 (half-maximal effective concentration) for the inhibition of each cytokine is determined.
Comparative Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical comparison of this compound and salmeterol.
Caption: Preclinical Comparative Workflow.
Conclusion
Preclinical data consistently demonstrate that while both this compound (formoterol) and salmeterol are potent and long-acting beta2-agonists, they possess distinct pharmacological profiles. Formoterol's rapid onset of action and higher intrinsic efficacy as a full agonist differentiate it from the slower-acting partial agonist, salmeterol. These differences are rooted in their molecular structures and physicochemical properties. The choice between these agents in a therapeutic context may depend on the desired speed of bronchodilation and the specific clinical indication. Further research is warranted to fully elucidate the clinical implications of their differing anti-inflammatory effects observed in preclinical models.
References
- 1. Pharmacological similarities and differences between beta2-agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tracheal relaxing effects and β2 adrenoceptor selectivity of S1319, a novel sponge-derived bronchodilator agent, in isolated guinea-pig tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Adrenergic receptor - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. ClinPGx [clinpgx.org]
- 8. Pharmacological basis for duration of effect: formoterol and salmeterol versus short-acting beta 2-adrenoceptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Perforomist® (formoterol fumarate) versus Arformoterol: A Comparative Pharmacological Analysis
A comprehensive review of the pharmacological and clinical profiles of racemic formoterol and its single (R,R)-enantiomer, arformoterol, for the management of chronic obstructive pulmonary disease (COPD).
This guide provides a detailed comparison of Perforomist® (formoterol fumarate) and arformoterol, two nebulized long-acting beta2-adrenergic agonists (LABAs) utilized in the maintenance treatment of bronchoconstriction in patients with COPD. The primary distinction between these agents lies in their stereochemistry: this compound is a racemic mixture containing both the (R,R) and (S,S) enantiomers of formoterol, whereas arformoterol is the pure (R,R)-enantiomer.[1][2][3] This fundamental difference underpins the variations observed in their pharmacological activity and clinical profiles.
Molecular and Receptor Pharmacology
Formoterol, the active ingredient in this compound®, and arformoterol exert their therapeutic effect by stimulating β2-adrenergic receptors on the smooth muscle of the airways. This interaction triggers a signaling cascade that leads to bronchodilation. The bronchodilatory activity of formoterol is attributed exclusively to the (R,R)-enantiomer.[1][4] Arformoterol, being the isolated active enantiomer, is reported to be approximately twice as potent as racemic formoterol.[5][6] Preclinical studies have indicated that arformoterol possesses a greater affinity for the β2-adrenergic receptor compared to the racemic mixture.[7][8] The (S,S)-enantiomer present in this compound® is considered to have no bronchodilatory activity and some in vitro evidence suggests it may even have some pro-inflammatory properties and potentially inhibit airway relaxation.[1][4]
β2-Adrenergic Receptor Signaling Pathway
The binding of a β2-agonist like arformoterol or the (R,R)-enantiomer of formoterol to the β2-adrenergic receptor initiates a well-defined intracellular signaling pathway. This process, crucial for bronchodilation, is depicted in the diagram below.
References
- 1. Role of arformoterol in the management of COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: Side effects, dosage, alternatives, and more [medicalnewstoday.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. drugs.com [drugs.com]
- 6. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. researchgate.net [researchgate.net]
Synergistic Anti-Inflammatory Effects of Perforomist® (Formoterol Fumarate) with Inhaled Corticosteroids in Airway Epithelial Cell Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synergistic anti-inflammatory effects of formoterol, the active ingredient in Perforomist®, when combined with inhaled corticosteroids (ICS) in in-vitro models of airway inflammation. The data presented is derived from studies on human bronchial epithelial cells, which are key players in the inflammatory cascade of respiratory diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD). While direct co-culture models with airway smooth muscle cells studying this specific drug combination are not extensively detailed in the available literature, the evidence from epithelial cell monocultures provides critical insights into the enhanced efficacy of this combination therapy.
Data Presentation: Enhanced Suppression of Pro-Inflammatory Mediators
The combination of formoterol with the inhaled corticosteroid budesonide has been shown to have additive or synergistic effects in suppressing the production of key pro-inflammatory chemokines and cytokines in human bronchial epithelial cells. The following tables summarize the quantitative data from a study by Skevaki et al. (2009), where primary normal human bronchial epithelial (NHBE) cells were infected with rhinovirus (RV) to induce an inflammatory response and then treated with budesonide, formoterol, or a combination of both.
Table 1: Synergistic Suppression of Rhinovirus-Induced CCL5/RANTES Production in NHBE Cells
| Treatment | Concentration (M) | CCL5/RANTES (% of RV-induced) |
| Budesonide | 10-6 | 40% |
| Budesonide | 10-8 | 60% |
| Budesonide | 10-10 | 85% |
| Formoterol | 10-6 | 80% |
| Formoterol | 10-8 | 95% |
| Formoterol | 10-10 | 100% |
| Budesonide + Formoterol | 10-6 | 20% |
| Budesonide + Formoterol | 10-8 | 45% |
| Budesonide + Formoterol | 10-10 | 75% |
Data synthesized from Skevaki et al., 2009. The combination treatment showed a significantly greater reduction in the pro-inflammatory chemokine CCL5/RANTES compared to either drug alone.
Table 2: Enhanced Inhibition of Rhinovirus-Induced CXCL10/IP-10 Production in NHBE Cells
| Treatment | Concentration (M) | CXCL10/IP-10 (% of RV-induced) |
| Budesonide | 10-6 | 35% |
| Budesonide | 10-8 | 55% |
| Budesonide | 10-10 | 80% |
| Formoterol | 10-6 | 75% |
| Formoterol | 10-8 | 90% |
| Formoterol | 10-10 | 100% |
| Budesonide + Formoterol | 10-6 | 15% |
| Budesonide + Formoterol | 10-8 | 40% |
| Budesonide + Formoterol | 10-10 | 70% |
Data synthesized from Skevaki et al., 2009. The combination of budesonide and formoterol demonstrated a more potent suppression of the chemokine CXCL10/IP-10, crucial for T-cell recruitment.
Table 3: Additive/Synergistic Reduction of Rhinovirus-Induced CXCL8/IL-8 in NHBE Cells
| Treatment | Concentration (M) | CXCL8/IL-8 (% of RV-induced) |
| Budesonide | 10-6 | 50% |
| Budesonide | 10-8 | 70% |
| Budesonide | 10-10 | 90% |
| Formoterol | 10-6 | 65% |
| Formoterol | 10-8 | 85% |
| Formoterol | 10-10 | 100% |
| Budesonide + Formoterol | 10-6 | 30% |
| Budesonide + Formoterol | 10-8 | 55% |
| Budesonide + Formoterol | 10-10 | 80% |
Data synthesized from Skevaki et al., 2009. The combination therapy effectively reduced levels of the neutrophil-attracting chemokine CXCL8/IL-8.
Experimental Protocols
The following is a representative methodology for studying the synergistic effects of formoterol and inhaled corticosteroids on human bronchial epithelial cells, based on the protocols described in the cited literature.
1. Cell Culture
-
Cell Lines:
-
BEAS-2B: An immortalized human bronchial epithelial cell line, suitable for initial and mechanistic studies.[1]
-
Primary Normal Human Bronchial Epithelial (NHBE) Cells: Provide a more physiologically relevant model.
-
-
Culture Medium:
-
For BEAS-2B: Keratinocyte Basal Medium (KBM) supplemented with human epidermal growth factor, insulin, hydrocortisone, and other growth factors.[1]
-
For NHBE cells: Bronchial Epithelial Cell Growth Medium (BEGM) with appropriate supplements.
-
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2. The medium is replaced every 2-3 days.[1]
2. Inflammatory Challenge
-
Rhinovirus (RV) Infection: To mimic viral exacerbations of asthma or COPD, cells are infected with a major group rhinovirus (e.g., RV14) at a specified multiplicity of infection (MOI).[2]
-
Cigarette Smoke Extract (CSE): To model oxidative stress-induced inflammation and corticosteroid resistance, cells are exposed to a prepared solution of CSE.[3]
3. Drug Treatment
-
Compounds:
-
Formoterol Fumarate
-
Inhaled Corticosteroid (e.g., Budesonide, Fluticasone Propionate)
-
-
Administration: Drugs are administered to the cell cultures post-inflammatory challenge, either individually or in combination, at a range of clinically relevant concentrations (e.g., 10-10 M to 10-6 M).[4]
4. Endpoint Analysis
-
Enzyme-Linked Immunosorbent Assay (ELISA): Supernatants from the cell cultures are collected to quantify the protein levels of secreted cytokines and chemokines (e.g., CCL5, CXCL10, CXCL8, IL-6).[4]
-
Real-Time Polymerase Chain Reaction (RT-PCR): Cellular RNA is extracted to measure the mRNA expression levels of inflammatory genes.[4]
-
Western Blotting: Cell lysates are analyzed to determine the protein levels and activation states (e.g., phosphorylation) of key signaling molecules (e.g., NF-κB, GR, HDAC).
-
Immunofluorescence and Confocal Microscopy: Used to visualize the subcellular localization of proteins, such as the nuclear translocation of GR and NF-κB.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
The synergistic effects of formoterol and inhaled corticosteroids are underpinned by their interactions with key intracellular signaling pathways that regulate inflammation.
Caption: Signaling pathway of this compound and ICS synergy.
The diagram above illustrates how an inflammatory stimulus activates the NF-κB pathway, leading to the transcription of inflammatory genes. Inhaled corticosteroids (ICS) activate the glucocorticoid receptor (GR), which translocates to the nucleus to suppress NF-κB activity and promote anti-inflammatory gene expression. This compound (formoterol) activates the β2-adrenergic receptor (β2-AR), increasing intracellular cyclic AMP (cAMP). This enhances the nuclear translocation of the GR, thereby potentiating the anti-inflammatory effects of the ICS.
Caption: Experimental workflow for in-vitro studies.
This workflow diagram outlines the key steps in conducting in-vitro experiments to assess the synergistic effects of this compound and ICS. It begins with cell culturing, followed by inducing an inflammatory response and subsequent drug treatment. The final stage involves various analytical techniques to measure the impact on inflammatory markers at the protein, gene, and cellular levels.
Conclusion
The combination of formoterol (the active ingredient in this compound®) and inhaled corticosteroids demonstrates a clear synergistic or additive effect in suppressing pro-inflammatory responses in human bronchial epithelial cell models.[4] This enhanced anti-inflammatory activity is, at least in part, mediated by the interaction of their respective signaling pathways, particularly the potentiation of glucocorticoid receptor-mediated suppression of NF-κB.[3] These findings provide a strong rationale for the clinical use of combination therapy in inflammatory airway diseases. Future studies employing co-culture models with airway smooth muscle cells could further elucidate the multifaceted benefits of this therapeutic approach on airway remodeling and hyperresponsiveness.
References
- 1. BEAS-2B Cell Line in Respiratory Disease Research: A Comprehensive Guide [cytion.com]
- 2. Formoterol and budesonide inhibit rhinovirus infection and cytokine production in primary cultures of human tracheal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formoterol and fluticasone propionate combination improves histone deacetylation and anti-inflammatory activities in bronchial epithelial cells exposed to cigarette smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Budesonide and formoterol inhibit inflammatory mediator production by bronchial epithelial cells infected with rhinovirus - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of long-acting beta2-agonists in COPD research.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various long-acting beta2-agonists (LABAs) used in the management and research of Chronic Obstructive Pulmonary Disease (COPD). The information is supported by data from head-to-head clinical trials and network meta-analyses, with detailed experimental protocols and pathway visualizations to aid in research and development.
Introduction to Long-Acting Beta2-Agonists (LABAs)
Long-acting beta2-agonists are a cornerstone in the pharmacological management of stable COPD.[1] They function by targeting and stimulating the beta-2 adrenergic receptors located on the smooth muscle cells of the airways.[2] This activation initiates a signaling cascade that leads to smooth muscle relaxation, resulting in bronchodilation, which helps to widen the airways, improve airflow, and alleviate symptoms like dyspnea.[2][3] LABAs are broadly categorized by their duration of action, with some providing bronchodilation for 12 hours (e.g., salmeterol, formoterol) and others, often termed ultra-LABAs, for 24 hours (e.g., indacaterol, olodaterol, vilanterol).[3][4] Given the variety of available LABAs, understanding their comparative efficacy is crucial for clinical decision-making and future drug development.[5]
Comparative Efficacy Data
A network meta-analysis of 33 randomized controlled trials provides a robust comparison of available LABA monotherapies.[5][6] The primary endpoints evaluated were the improvement in lung function, measured by trough forced expiratory volume in one second (FEV1), and the improvement in breathlessness, measured by the Transition Dyspnea Index (TDI) focal score.[6][7]
Lung Function Improvement (Trough FEV1)
The following table summarizes the mean difference in the change from baseline trough FEV1 (in Liters) for various LABAs compared to placebo at 24 weeks. A higher value indicates greater improvement in lung function.
| Treatment (Dosage) | Mean Difference in Trough FEV1 (L) vs. Placebo at 24 Weeks | 95% Confidence Interval |
| Indacaterol (300 µg OD) | 0.162 L | (0.143, 0.181) |
| Indacaterol (150 µg OD) | 0.147 L | (0.129, 0.164) |
| Vilanterol (25 µg OD) | 0.094 L | (0.065, 0.124) |
| Salmeterol (50 µg BID) | 0.082 L | (0.066, 0.098) |
| Olodaterol (10 µg OD) | 0.079 L | (0.059, 0.099) |
| Olodaterol (5 µg OD) | 0.074 L | (0.055, 0.094) |
| Formoterol (12 µg BID) | 0.061 L | (0.046, 0.076) |
| Data sourced from a network meta-analysis.[5] OD = Once Daily, BID = Twice Daily. |
Key Findings:
-
At both 12 and 24 weeks, indacaterol at doses of 150 µg and 300 µg once daily showed statistically significant improvements in trough FEV1 compared to all other LABA monotherapies.[6][7]
-
Vilanterol (25 µg OD) was found to be superior to formoterol (12 µg BID).[6][7]
-
Salmeterol (50 µg BID) was superior to formoterol (12 µg BID) and olodaterol (5 µg OD) at 12 weeks.[6]
Symptom Improvement (Transition Dyspnea Index)
The TDI focal score measures changes in the level of dyspnea (breathlessness). A higher score indicates a greater reduction in breathlessness. The table below shows the difference in TDI focal scores for each LABA compared to placebo at 12 weeks.
| Treatment (Dosage) | Mean Difference in TDI Focal Score vs. Placebo at 12 Weeks | 95% Confidence Interval |
| Indacaterol (300 µg OD) | 1.171 | (0.906, 1.401) |
| Indacaterol (150 µg OD) | 1.051 | (0.826, 1.291) |
| Indacaterol (75 µg OD) | 0.831 | (0.330, 1.336) |
| Olodaterol (10 µg OD) | 0.734 | (0.278, 1.166) |
| Vilanterol (25 µg OD) | 0.665 | (0.284, 1.054) |
| Olodaterol (5 µg OD) | 0.629 | (0.187, 1.058) |
| Formoterol (12 µg BID) | 0.618 | (0.281, 0.925) |
| Salmeterol (50 µg BID) | 0.555 | (0.246, 0.887) |
| Data sourced from a network meta-analysis.[5] OD = Once Daily, BID = Twice Daily. |
Key Findings:
-
Indacaterol 300 µg once daily was associated with a significant improvement in the TDI focal score compared to all other LABAs at 12 or 24 weeks.[5][6]
Experimental Protocols
The primary efficacy of bronchodilators in COPD clinical trials is typically assessed by measuring lung function.[8] Spirometry is the gold-standard method for this assessment.[9]
Protocol: Measurement of Forced Expiratory Volume in 1 Second (FEV1)
1. Objective: To assess the effect of a LABA on airway obstruction by measuring the change in post-bronchodilator FEV1 from a pre-treatment baseline.
2. Patient Preparation:
-
Patients are instructed to withhold the use of other bronchodilators for a specific period before the test to establish a stable baseline.[10]
-
Short-acting bronchodilators: Withheld for at least 6 hours.[8][9]
-
Long-acting beta-agonists: Withheld for at least 12 hours.[8][10]
3. Equipment:
-
A calibrated spirometer that meets the standards of the American Thoracic Society/European Respiratory Society.
4. Procedure:
-
Baseline Measurement: A pre-dose spirometry test is performed to measure the baseline FEV1 and Forced Vital Capacity (FVC).[9][11] The ratio of FEV1/FVC is calculated to confirm the presence of airflow obstruction (a post-bronchodilator ratio of <0.7 is diagnostic for COPD).[11]
-
Drug Administration: The patient is administered the investigational LABA or placebo according to the randomization schedule.
-
Post-Dose Measurements: Spirometry is repeated at specified time points after drug administration (e.g., 15 minutes, 30 minutes, and then hourly) to assess the onset and duration of action.[8][10]
-
Trough FEV1: To assess the 12-hour or 24-hour efficacy of a LABA, the "trough" FEV1 is measured just before the next scheduled dose. This is a primary endpoint in many pivotal trials.[5]
5. Data Analysis:
-
The primary outcome is typically the change in trough FEV1 from the pre-treatment baseline, compared between the active treatment and placebo groups.[5]
-
Secondary outcomes can include peak FEV1, time to onset of action, and serial FEV1 measurements over the dosing interval.[12]
While FEV1 is a standard endpoint, it has limitations as it is effort-dependent.[8][10] Alternative techniques like impulse oscillometry and body plethysmography may offer greater sensitivity for measuring bronchodilation but are less commonly used as primary endpoints in large-scale trials.[8][10]
Visualizations
Signaling Pathway of Beta2-Adrenergic Receptor Activation
The binding of a LABA to the beta2-adrenergic receptor (β2-AR) primarily activates the Gs alpha subunit of the associated G-protein. This initiates a downstream signaling cascade culminating in airway smooth muscle relaxation.[1]
Caption: Canonical Gs-protein signaling pathway for LABA-induced bronchodilation.
Representative Experimental Workflow for a LABA Clinical Trial
The diagram below illustrates a typical parallel-group, randomized, placebo-controlled design used to evaluate the efficacy and safety of different LABAs in patients with COPD.
Caption: Logical workflow for a parallel-group, placebo-controlled LABA clinical trial.
References
- 1. researchgate.net [researchgate.net]
- 2. What are B2 receptor agonists and how do they work? [synapse.patsnap.com]
- 3. dovepress.com [dovepress.com]
- 4. Long‐acting beta2‐agonists for chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative efficacy of long-acting β2-agonists as monotherapy for chronic obstructive pulmonary disease: a network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative efficacy of long-acting β2-agonists as monotherapy for chronic obstructive pulmonary disease: a network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Measuring bronchodilation in COPD clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. goldcopd.org [goldcopd.org]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. Pulmonary function testing in COPD: looking beyond the curtain of FEV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of the efficacy of formoterol and salmeterol in patients with reversible obstructive airway disease: a multicenter, randomized, open-label trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Perforomist® (formoterol fumarate) Duration of Action in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the duration of action of Perforomist® (formoterol fumarate), a long-acting beta2-adrenergic receptor agonist (LABA), in animal studies. The performance of this compound is contrasted with other key LABAs, including salmeterol and indacaterol, as well as the short-acting beta-agonist (SABA) salbutamol. This document is intended to serve as a resource for researchers and professionals in drug development by presenting key experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows.
Comparative Duration of Action
The duration of bronchodilation is a critical parameter for the efficacy of inhaled therapies for obstructive lung diseases. Preclinical animal models, primarily utilizing guinea pigs, have been instrumental in characterizing and comparing the pharmacodynamic profiles of various beta2-agonists.
| Drug | Animal Model | Duration of Action | Key Findings |
| This compound® (Formoterol) | Guinea Pig | Up to 5 hours (aerosol)[1] | Showed a longer duration of bronchoprotection compared to salbutamol.[1] Formoterol has a rapid onset of action.[2] |
| Arformoterol | Animal Models | Long-acting | As the active (R,R)-enantiomer of formoterol, it is twice as potent as racemic formoterol.[3] Preclinical studies indicate it is a potent beta2-agonist.[4] |
| Salmeterol | Guinea Pig | > 7 hours (in vitro), at least 6 hours (aerosol in vivo)[5] | Demonstrated a longer duration of action than formoterol and salbutamol in some studies.[1][5] Its effects were not reversible by washing in superfused trachea preparations, suggesting a unique binding mechanism.[6] |
| Indacaterol | Preclinical Models | Significantly longer than formoterol and salmeterol[7] | In vitro and in vivo preclinical studies have confirmed its long duration of action, suitable for once-daily dosing in humans.[8] |
| Salbutamol | Guinea Pig | < 3 hours (aerosol)[1] | Exhibited a significantly shorter duration of bronchoprotection compared to both formoterol and salmeterol.[1] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following protocols are based on commonly employed techniques in the preclinical assessment of bronchodilators.
Histamine-Induced Bronchoconstriction in Guinea Pigs
This in vivo model is a standard method for evaluating the efficacy and duration of action of bronchodilators.
-
Animal Preparation: Male Dunkin-Hartley guinea pigs are anesthetized. The jugular vein is cannulated for intravenous administration of substances, and the trachea is cannulated for artificial ventilation.
-
Bronchoconstriction Induction: A stable bronchoconstriction is induced by a continuous intravenous infusion of histamine.
-
Drug Administration: The test compounds (e.g., formoterol, salmeterol, salbutamol) are administered either intravenously or via aerosol inhalation.
-
Measurement of Bronchodilation: Lung resistance and dynamic compliance are measured to assess the degree of bronchoconstriction and its reversal by the test compound. The duration of action is determined by the time it takes for the bronchoconstrictor response to return to baseline levels.
Isolated Guinea Pig Trachea Preparation
This in vitro method allows for the direct assessment of the relaxant effects of beta2-agonists on airway smooth muscle.
-
Tissue Preparation: Tracheas are excised from guinea pigs and cut into rings or strips. These preparations are mounted in organ baths containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
Contraction Induction: The tracheal preparations are contracted with an agent such as carbachol or histamine to induce a stable level of muscle tone.[2]
-
Drug Application: Cumulative concentrations of the beta2-agonist are added to the organ bath to generate a concentration-response curve and determine potency.
-
Washout Experiments: To assess the duration of action, after achieving maximal relaxation, the tissue is continuously washed with agonist-free solution. The rate at which the tissue returns to its contracted state indicates the duration of the drug's effect.[2] A significant relaxatory effect of formoterol and salmeterol remained after washing, whereas the effect of salbutamol did not.[2]
Signaling Pathways and Experimental Workflow
Beta2-Adrenergic Receptor Signaling Pathway
Beta2-agonists like this compound exert their therapeutic effect by activating the beta2-adrenergic receptor, a G-protein coupled receptor. This initiates a signaling cascade that leads to smooth muscle relaxation and bronchodilation.
Caption: Beta2-adrenergic receptor signaling cascade.
Experimental Workflow for Assessing Bronchodilator Duration of Action
The process of evaluating the duration of action of a bronchodilator in an animal model follows a structured workflow, from animal selection to data analysis.
Caption: In vivo bronchodilator assessment workflow.
References
- 1. Duration of action of inhaled vs. Intravenous beta(2)-adrenoceptor agonists in an anaesthetized guinea-pig model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Onset of action and duration of effect of formoterol and salmeterol compared to salbutamol in isolated guinea pig trachea with or without epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. Role of arformoterol in the management of COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The pharmacology of salmeterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigations into factors determining the duration of action of the beta 2-adrenoceptor agonist, salmeterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Indacaterol in chronic obstructive pulmonary disease: an update for clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of indacaterol 150 μg once-daily in COPD: a double-blind, randomised, 12-week study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Perforomist (Formoterol) and Indacaterol on Human Airway Smooth Muscle
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological and functional effects of two prominent long-acting beta2-agonists (LABAs), Perforomist (formoterol fumarate) and indacaterol, on human airway smooth muscle (HASM). The information presented is collated from a range of in vitro and clinical studies to support research and development in respiratory therapeutics.
Executive Summary
This compound and indacaterol are both effective bronchodilators that act by stimulating β2-adrenergic receptors on airway smooth muscle, leading to relaxation and improved airflow. While both drugs share a common mechanism of action, they exhibit distinct profiles in terms of potency, efficacy, onset, and duration of action. In preclinical studies, indacaterol has been characterized as a high-efficacy β2-adrenoceptor agonist with a binding affinity similar to formoterol.[1] Clinical data indicates that once-daily indacaterol provides superior bronchodilation compared to twice-daily formoterol.[2][3]
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative parameters of this compound (formoterol) and indacaterol from various studies.
Table 1: In Vitro Pharmacological Parameters
| Parameter | This compound (Formoterol) | Indacaterol | Reference |
| β2-Adrenoceptor Binding Affinity (pKi) | Similar to Indacaterol | Similar to Formoterol | [1] |
| Intrinsic Efficacy (Emax) | 90% of isoprenaline maximum effect | 73% of isoprenaline maximum effect | [4] |
| Potency (pEC50) in HASM | High | High | [5] |
| β1-Adrenoceptor Agonism (Emax) | Very weak (16% of isoprenaline) | Very weak (16% of isoprenaline) | [4][6] |
| β3-Adrenoceptor Agonism (Emax) | Full agonist (~113% of isoprenaline) | Full agonist (~113% of isoprenaline) | [4][6] |
| Onset of Action (in vitro) | Fast (not significantly different from indacaterol) | Fast (not significantly different from formoterol) | [4][6] |
| Duration of Action (in vitro) | Long | Significantly longer than formoterol | [4][6] |
Table 2: Clinical Efficacy and Pharmacodynamics
| Parameter | This compound (Formoterol) 12 µg twice daily | Indacaterol 150/300 µg once daily | Reference |
| Onset of Action (FEV1 increase) | ~5 minutes | ~5 minutes | [2][7] |
| Duration of Action | ~12 hours | ≥24 hours | [2][7] |
| Trough FEV1 Improvement vs. Placebo (12 weeks) | 70-110 mL | 170 mL | [1] |
| Trough FEV1 Improvement vs. Formoterol (12 weeks) | N/A | 100 mL higher | |
| Peak FEV1 Effect | Similar to Indacaterol | Similar to Formoterol | [8] |
| Effect on Inspiratory Capacity (IC) | Significant increase | Greater effect than formoterol | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Isolated Human Bronchus Relaxation Assay
This assay assesses the direct relaxant effect of compounds on human airway smooth muscle.
-
Tissue Preparation: Human bronchial rings are obtained from surgical resections and dissected into rings 3-5 mm in length.
-
Mounting: The rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O2/5% CO2.
-
Tension Measurement: Changes in isometric tension are recorded using a force-displacement transducer.
-
Contraction: Tissues are contracted with a submaximal concentration of a spasmogen (e.g., methacholine, histamine).
-
Drug Application: Once a stable contraction is achieved, cumulative concentrations of the β2-agonist (this compound or indacaterol) are added to the organ bath.
-
Data Analysis: The relaxant response is expressed as a percentage of the pre-existing contraction. Potency (EC50 or pD2) and maximal relaxation (Emax) are calculated from the concentration-response curves.
cAMP Accumulation Assay
This assay quantifies the intracellular accumulation of cyclic adenosine monophosphate (cAMP), a key second messenger in the β2-adrenoceptor signaling pathway.
-
Cell Culture: Human airway smooth muscle cells (HASMCs) are cultured to confluence in appropriate media.
-
Labeling (optional): Cells can be pre-labeled with [3H]-adenine to allow for the detection of [3H]-cAMP.
-
Stimulation: Cells are incubated with various concentrations of the β2-agonist (this compound or indacaterol) for a defined period. A phosphodiesterase inhibitor is often included to prevent cAMP degradation.
-
Cell Lysis: The reaction is terminated, and the cells are lysed to release intracellular cAMP.
-
cAMP Quantification: The amount of cAMP is determined using various methods, such as competitive binding assays (e.g., radioimmunoassay, enzyme-linked immunosorbent assay) or bioluminescent assays.[9][10]
-
Data Analysis: Results are typically expressed as pmol of cAMP per well or normalized to protein concentration.
β2-Adrenoceptor Radioligand Binding Assay
This assay determines the binding affinity of a compound for the β2-adrenergic receptor.
-
Membrane Preparation: Membranes rich in β2-adrenoceptors are prepared from a suitable source (e.g., cell lines overexpressing the human β2-receptor, human lung tissue).
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]-CGP12177, [125I]-cyanopindolol) that specifically binds to β2-receptors.
-
Competition: Increasing concentrations of the unlabeled test compound (this compound or indacaterol) are added to compete with the radioligand for binding to the receptor.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Radioactivity Measurement: The radioactivity retained on the filters, representing the amount of bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.[11][12]
Mandatory Visualization
Signaling Pathways and Experimental Workflows
References
- 1. Comparative efficacy of indacaterol in chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indacaterol: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of a new once-daily long-acting inhaled beta2-agonist indacaterol versus twice-daily formoterol in COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. β2-adrenoceptor agonists: current and future direction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological characterization of indacaterol, a novel once daily inhaled 2 adrenoceptor agonist, on small airways in human and rat precision-cut lung slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of indacaterol for chronic obstructive pulmonary disease (COPD) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Onset of action of indacaterol in patients with COPD: Comparison with salbutamol and salmeterol-fluticasone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bronchodilator effects of indacaterol and formoterol in patients with COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 10. promega.com [promega.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. giffordbioscience.com [giffordbioscience.com]
Validating Biomarkers for Perforomist® (Formoterol) Response in Murine Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of potential biomarkers for validating the therapeutic response to Perforomist® (formoterol fumarate inhalation solution) in murine models of respiratory disease. It is intended to assist researchers in designing and executing preclinical studies to assess drug efficacy and mechanisms of action. This document outlines key biomarkers, compares this compound® with alternative treatments, and provides detailed experimental protocols and data visualization tools.
Introduction to this compound® (Formoterol)
This compound® contains formoterol fumarate, a long-acting beta2-adrenergic receptor agonist (LABA) that acts locally in the lungs as a bronchodilator.[1] By relaxing the smooth muscle of the airways, it helps to ease breathing.[2][3] It is primarily indicated for the long-term maintenance treatment of bronchoconstriction in patients with chronic obstructive pulmonary disease (COPD), including chronic bronchitis and emphysema.[1][4] While not indicated for the treatment of asthma as a monotherapy, it is often used in combination with inhaled corticosteroids for this condition.[2][3]
Comparative Analysis of Treatments in Murine Models
The selection of appropriate comparators is crucial for contextualizing the effects of this compound® in preclinical studies. The following table summarizes key alternatives and their mechanisms of action.
| Treatment | Drug Class | Mechanism of Action | Primary Use in Murine Models | Key Distinctions from this compound® |
| This compound® (Formoterol) | Long-Acting Beta2-Agonist (LABA) | Relaxes airway smooth muscle by stimulating beta2-adrenergic receptors, leading to bronchodilation.[1][2] | Asthma, COPD | Long-acting bronchodilation (up to 12 hours).[2] |
| Salbutamol (Albuterol) | Short-Acting Beta2-Agonist (SABA) | Similar to formoterol but with a shorter duration of action (4-6 hours).[2] | Asthma (rescue medication) | Rapid onset and short duration of action.[2] |
| Salmeterol | Long-Acting Beta2-Agonist (LABA) | Relaxes airway smooth muscle via beta2-adrenergic receptor stimulation. | Asthma, COPD | Slower onset of action compared to formoterol, but a similarly long duration.[5] |
| Mometasone Furoate / Fluticasone Propionate | Inhaled Corticosteroid (ICS) | Reduces inflammation in the airways by downregulating pro-inflammatory gene transcription.[6] | Asthma, COPD | Primarily anti-inflammatory, does not directly cause bronchodilation. Often used in combination with LABAs.[6] |
| Roflumilast | Phosphodiesterase-4 (PDE4) Inhibitor | Increases intracellular cAMP, leading to both bronchodilation and anti-inflammatory effects.[7] | COPD, Asthma | Dual mechanism of action.[7] |
Potential Biomarkers for this compound® Response
The following table outlines potential biomarkers to assess the therapeutic response to this compound® in murine models of asthma and COPD. These markers reflect different aspects of the underlying pathophysiology, including bronchodilation, inflammation, and airway remodeling.
| Biomarker Category | Specific Biomarker | Rationale | Murine Model Application |
| Airway Hyperresponsiveness (AHR) | Methacholine Challenge (PC200) | Directly measures the degree of bronchoconstriction in response to a stimulus. A higher PC200 indicates less hyperresponsive airways. | Allergen-induced asthma models (e.g., Ovalbumin, House Dust Mite).[6] |
| Airway Inflammation | Eosinophil Count (in BAL fluid) | Eosinophils are key inflammatory cells in allergic asthma. A reduction indicates an anti-inflammatory effect. | Allergen-induced asthma models.[6][8] |
| Macrophage Count (in BAL fluid) | Macrophages are involved in both acute and chronic inflammation in asthma and COPD. | Allergen-induced asthma and COPD models.[8] | |
| Neutrophil Count (in BAL fluid) | Neutrophils are prominent in severe asthma and COPD. | Lipopolysaccharide (LPS)-induced and chronic allergen exposure models.[6][9] | |
| Cytokine Levels (e.g., IL-4, IL-5, IL-13 in BAL fluid or lung homogenate) | These Th2 cytokines are central to the allergic inflammatory cascade.[9] | Allergen-induced asthma models.[7] | |
| Cytokine Levels (e.g., IL-8, GM-CSF, VEGF in lung homogenate) | These cytokines are involved in neutrophil recruitment and airway remodeling. | COPD and severe asthma models.[10] | |
| Airway Remodeling | Goblet Cell Hyperplasia | Measured by PAS staining of lung tissue sections. A decrease suggests a reduction in mucus production. | Chronic allergen exposure models.[7] |
| Subepithelial Fibrosis | Measured by Masson's trichrome staining of lung tissue sections. A reduction indicates anti-remodeling effects. | Chronic allergen exposure models.[7] |
Experimental Protocols
Murine Model of Allergic Asthma (Ovalbumin-Induced)
-
Sensitization: On days 0 and 14, intraperitoneally inject BALB/c mice with 20 µg of ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL saline.
-
Challenge: From days 28 to 30, expose mice to an aerosol of 1% OVA in saline for 30 minutes.
-
Treatment: Administer this compound® (or comparator) via nebulization or intranasal instillation 1 hour before each OVA challenge.[6] Dosing can range from 1.5 to 150 µg/kg.[6]
-
Assessment of Airway Hyperresponsiveness (AHR): 24 hours after the final OVA challenge, measure AHR using a whole-body plethysmograph in response to increasing concentrations of nebulized methacholine. The provocative concentration of methacholine required to increase Penh (enhanced pause) by 200% (PC200) is calculated.[6]
-
Bronchoalveolar Lavage (BAL): Immediately following AHR measurement, euthanize the mice and perform a BAL by instilling and retrieving 1 mL of sterile saline into the lungs via a tracheal cannula.
-
Cell Differentials: Centrifuge the BAL fluid and resuspend the cell pellet. Perform total cell counts using a hemocytometer. Prepare cytospin slides and stain with a modified Wright-Giemsa stain to determine differential cell counts (eosinophils, macrophages, neutrophils, lymphocytes).
-
Cytokine Analysis: Analyze the supernatant from the BAL fluid for cytokine levels (e.g., IL-4, IL-5, IL-13) using ELISA or a multiplex bead array.
-
Histology: Perfuse the lungs with 10% neutral buffered formalin and embed in paraffin. Cut 5 µm sections and stain with Hematoxylin and Eosin (H&E) for general inflammation, Periodic acid-Schiff (PAS) for goblet cell hyperplasia, and Masson's trichrome for subepithelial fibrosis.
Data Visualization
Signaling Pathway of this compound®
Caption: this compound® signaling pathway leading to bronchodilation.
Experimental Workflow for Biomarker Validation
References
- 1. drugs.com [drugs.com]
- 2. Formoterol - Wikipedia [en.wikipedia.org]
- 3. Formoterol (Foradil, this compound): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 4. This compound: Side effects, dosage, alternatives, and more [medicalnewstoday.com]
- 5. Long-acting beta2-agonists: comparative pharmacology and clinical outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synergistic effect of formoterol and mometasone in a mouse model of allergic lung inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Co-inhalation of roflumilast, rather than formoterol, with fluticasone more effectively improves asthma in asthmatic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effect of formoterol on the late asthmatic phenomena in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 10. Comparison of the effects of two long-acting beta2-agonists on cytokine secretion by human airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Nebulized Perforomist vs. Dry Powder Inhaler Formulations: A Comparative Efficacy Guide
An objective analysis of Perforomist (formoterol fumarate inhalation solution) and formoterol dry powder inhalers (DPIs) for the treatment of Chronic Obstructive Pulmonary Disease (COPD), supported by clinical data and experimental protocols.
This guide provides a comprehensive comparison of the efficacy and safety of nebulized this compound and dry powder inhaler (DPI) formulations of the long-acting beta2-agonist (LABA), formoterol. The information is intended for researchers, scientists, and drug development professionals involved in the study and development of respiratory therapies.
Executive Summary
Clinical evidence demonstrates that nebulized this compound (20 mcg) and formoterol DPI (12 mcg) offer comparable bronchodilatory efficacy and safety profiles in patients with COPD.[1][2][3][4][5] The choice between these delivery systems may be guided by patient-specific factors, such as inspiratory flow rate capabilities and patient preference, rather than significant differences in therapeutic outcomes.[1][6] Nebulized therapy presents a valuable alternative for patients who may struggle with the coordination required for DPIs.[2][7]
Data Presentation: Efficacy and Pharmacokinetics
The following tables summarize key quantitative data from comparative clinical trials.
Table 1: Comparative Bronchodilator Efficacy
| Efficacy Endpoint | Nebulized this compound (FFIS 20 mcg) | Formoterol DPI (FA 12 mcg) | Placebo | Key Findings | Citations |
| FEV₁ AUC₀₋₁₂ at Week 12 | Significant improvement of 185 mL vs. placebo (p < 0.0001) | Similar improvement to FFIS | - | Both active treatments were significantly superior to placebo with no significant difference between them. | [1][2] |
| Mean FEV₁ AUC₀₋₁₂ | 2.3 L/h | 2.3 L/h | - | Equivalent values confirming comparable bronchodilation. | [4][8] |
| Peak FEV₁ | Significantly increased vs. placebo | Similar increase to FFIS | - | Both formulations demonstrated a rapid onset of action and significant peak bronchodilation. | [1][2] |
| Trough FEV₁ | Significantly increased vs. placebo | Similar increase to FFIS | - | Maintained bronchodilation over the 12-hour dosing interval. | [1][2] |
| FVC AUC₀₋₁₂ | Significantly increased vs. placebo | Not always reported, but studies show similar trends | - | Nebulized formoterol improves overall lung volume. | [2] |
| Onset of Bronchodilation | Median time of 11.7 minutes (for 15% FEV₁ increase) | Rapid onset, within minutes | - | Both formulations provide rapid symptom relief. | [2][9] |
FEV₁ AUC₀₋₁₂: Area under the curve for Forced Expiratory Volume in 1 second from 0 to 12 hours. FFIS: Formoterol Fumarate Inhalation Solution (this compound) FA: Formoterol Fumarate Aerolizer (DPI)
Table 2: Patient-Reported Outcomes and Safety
| Outcome | Nebulized this compound (FFIS 20 mcg) | Formoterol DPI (FA 12 mcg) | Placebo | Key Findings | Citations |
| SGRQ Total Score Improvement | -4.9 vs. placebo (p=0.0067) | Similar improvement to FFIS | - | Clinically meaningful improvement in quality of life for both active treatments. | [2] |
| Rescue Medication Use | Significantly reduced vs. placebo | Similar reduction to FFIS | - | Both formulations effectively reduced the need for short-acting rescue inhalers. | [2][9] |
| Adverse Events | Profile similar to placebo and FA. Most common: dry mouth, nausea, insomnia. | Profile similar to placebo and FFIS. | - | Both formulations are well-tolerated with comparable safety profiles. | [1][2] |
| Cardiac Safety | No significant increase in rate or rhythm disturbances vs. placebo or FA. | No significant increase in rate or rhythm disturbances vs. placebo or FFIS. | - | Extensive cardiac monitoring revealed no adverse cardiovascular effects for either formulation. | [1][5] |
SGRQ: St. George's Respiratory Questionnaire, a measure of health-related quality of life.
Experimental Protocols
Detailed methodologies from key comparative studies are outlined below.
Protocol 1: 12-Week, Randomized, Double-Blind, Double-Dummy Efficacy and Safety Study
-
Objective: To compare the efficacy and safety of nebulized formoterol fumarate (FFIS) with a formoterol DPI (FA) and placebo in patients with COPD.[2]
-
Study Design: A multicenter, randomized, double-blind, double-dummy, parallel-group trial conducted over 12 weeks.
-
Patient Population: 351 subjects with a clinical diagnosis of COPD, with a mean baseline FEV₁ of 1.3 L (44% of predicted).[2]
-
Treatment Arms:
-
This compound (formoterol fumarate inhalation solution) 20 mcg, twice daily via nebulizer.
-
Foradil Aerolizer (formoterol fumarate dry powder) 12 mcg, twice daily via inhaler.
-
Placebo, twice daily.
-
-
Primary Efficacy Endpoint: Change from baseline in FEV₁ AUC₀₋₁₂ at the 12-week endpoint.
-
Secondary Efficacy Endpoints: Peak FEV₁, trough FEV₁, FVC AUC₀₋₁₂, and St. George's Respiratory Questionnaire (SGRQ) scores.[2]
-
Safety Assessments: Monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.
Protocol 2: Single-Dose, Crossover, Dose-Ranging and Pharmacokinetic Study
-
Objective: To determine the dose of nebulized formoterol (FFIS) comparable to the marketed formoterol DPI (FA) and to establish its pharmacokinetic profile.[8]
-
Study Design:
-
Part 1 (Dose-Ranging): A single-dose, double-blind, double-dummy, 7-way crossover study.
-
Part 2 (Pharmacokinetics): A single-dose, open-label, crossover study.
-
-
Patient Population:
-
Part 1: 47 subjects with COPD.
-
Part 2: 13 subjects with COPD.
-
-
Treatment Arms:
-
Part 1: FFIS at doses of 2.5, 5, 10, 20, and 40 mcg, FA 12 mcg, and placebo.
-
Part 2: FFIS at doses of 10, 20, and 244 mcg, and FA 12 mcg.
-
-
Primary Endpoints:
-
Part 1: FEV₁ AUC₀₋₁₂.
-
Part 2: Pharmacokinetic parameters (e.g., Cmax, Tmax, t₁/₂).
-
-
Key Finding: The 20 mcg dose of FFIS was found to be comparable to the 12 mcg dose of FA in terms of bronchodilatory effect.[1][3][8]
Mandatory Visualizations
Formoterol Signaling Pathway
Formoterol is a long-acting β₂-adrenergic agonist. Its primary mechanism of action involves the activation of β₂-adrenergic receptors on the surface of airway smooth muscle cells. This initiates a signaling cascade that leads to bronchodilation.
Caption: Formoterol's mechanism of action leading to bronchodilation.
Experimental Workflow: Comparative Clinical Trial
The following diagram illustrates a typical workflow for a randomized, double-dummy clinical trial comparing nebulized and DPI formulations.
Caption: Workflow of a double-dummy comparative efficacy trial.
References
- 1. Nebulized formoterol: a review of clinical efficacy and safety in COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of formoterol fumarate delivered by nebulization to COPD patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound-comparable pharmacokinetic and pharmacodynamic profile to DPI formulation | EurekAlert! [eurekalert.org]
- 5. Nebulized formoterol: a review of clinical efficacy and safety in COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of dry powder versus nebulized beta-agonist in patients with COPD who have suboptimal peak inspiratory flow rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ccjm.org [ccjm.org]
- 8. Nebulized formoterol fumarate: Dose selection and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound® (formoterol fumarate) Inhalation Solution| Efficacy [perforomisthcp.com]
A Comparative Guide to the Bronchodilatory Effects of Perforomist (Formoterol) Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the bronchodilatory effects of Perforomist (formoterol), a long-acting beta-2 adrenergic agonist, in various preclinical animal models. By objectively comparing its performance with other key bronchodilators and presenting supporting experimental data, this document aims to be a valuable resource for researchers in respiratory drug development.
Executive Summary
This compound (formoterol) consistently demonstrates potent and long-acting bronchodilatory effects across multiple species, including guinea pigs, mice, rats, and dogs. Its high affinity and efficacy for the β2-adrenoceptor translate to rapid onset and sustained airway smooth muscle relaxation. When compared to the short-acting β2-agonist salbutamol (albuterol), formoterol exhibits significantly greater potency and a markedly longer duration of action. In comparison to the long-acting β2-agonist salmeterol, formoterol generally shows a faster onset of action. This guide delves into the quantitative data, detailed experimental methodologies, and the underlying signaling pathways to provide a thorough comparative analysis.
Data Presentation: Quantitative Comparison of Bronchodilator Potency and Duration
The following tables summarize the quantitative data on the potency (EC50 values) and duration of action of formoterol and its alternatives in various species. The data is primarily derived from in vitro studies on isolated tracheal smooth muscle and in vivo studies measuring the inhibition of induced bronchoconstriction.
Table 1: Comparative Potency (EC50) of Bronchodilators on Guinea Pig Tracheal Smooth Muscle
| Compound | Mean -log EC50 (M) | EC50 (nM) | Reference |
| Formoterol | 9.32 | ~0.48 | [1][2] |
| Salbutamol | 7.82 | ~15.1 | [1][2] |
| Salmeterol | 7.50 | ~31.6 | [1][2] |
EC50 values represent the concentration of the agonist that produces 50% of the maximal relaxation in pre-contracted tracheal strips.
Table 2: Comparative Duration of Bronchodilatory Action in Guinea Pigs
| Compound | Duration of Action | Experimental Model | Reference |
| Formoterol | > 3 hours | In vivo inhibition of histamine-induced bronchoconstriction | [3] |
| Salbutamol | < 1.5 hours | In vivo inhibition of histamine-induced bronchoconstriction | [3] |
| Salmeterol | > 6 hours | In vivo inhibition of histamine-induced bronchoconstriction | [3] |
Table 3: Bronchodilatory Effects of Formoterol in a Mouse Model of Asthma
| Treatment | Effect on Methacholine-Induced Airway Hyperresponsiveness (AHR) | Reference |
| Formoterol | Significantly inhibited AHR in a dose-dependent manner. | [4] |
| Mometasone (corticosteroid) | Dose-dependently inhibited AHR. | [5] |
| Formoterol + Mometasone | Demonstrated a synergistic effect in inhibiting AHR. | [5] |
Table 4: Observations on the Effects of Bronchodilators in Rats and Dogs
| Species | Compound | Observation | Reference |
| Rat | Formoterol | The elimination half-life of formoterol was 1.7 hours. | [6] |
| Dog | Formoterol | The elimination half-life of formoterol was 4-6 hours. | [6] |
| Dog | Salbutamol | Intravenous salbutamol attenuated acetylcholine-induced bronchoconstriction. Aerosolized salbutamol also showed a protective effect. | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols cited in this guide.
In Vitro Assessment of Bronchodilator Potency on Isolated Guinea Pig Trachea
This protocol is widely used to determine the potency and efficacy of bronchodilator agents.
-
Tissue Preparation: Male Dunkin-Hartley guinea pigs are euthanized, and the tracheas are excised. The trachea is cut into rings or strips, and the epithelium may be left intact or removed.
-
Organ Bath Setup: The tracheal preparations are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and continuously bubbled with a mixture of 95% O2 and 5% CO2.
-
Contraction Induction: The tracheal strips are pre-contracted with a spasmogen such as carbachol or histamine to induce a stable, submaximal contraction.
-
Cumulative Concentration-Response Curves: The bronchodilator (e.g., formoterol, salbutamol, or salmeterol) is added to the organ bath in a cumulative manner, with increasing concentrations. The relaxation of the tracheal strip is measured isometrically.
-
Data Analysis: The percentage of relaxation at each concentration is calculated relative to the initial induced contraction. The EC50 value, which is the concentration of the drug that produces 50% of its maximum effect, is then determined from the concentration-response curve.[1][2]
In Vivo Assessment of Bronchodilation in Conscious Guinea Pigs
This method evaluates the protective effect of a bronchodilator against a bronchoconstricting agent in a live animal model.
-
Animal Sensitization (for allergen-induced models): Guinea pigs can be sensitized to an allergen like ovalbumin through repeated exposure.
-
Drug Administration: The test compound (e.g., inhaled formoterol, salbutamol, or salmeterol) is administered to the conscious guinea pig, often via nebulization.
-
Bronchoconstriction Induction: After a predetermined time following drug administration, bronchoconstriction is induced by exposing the animal to an aerosol of a spasmogen, such as histamine or methacholine.
-
Measurement of Airway Obstruction: The degree of bronchoconstriction is measured using techniques like whole-body plethysmography, which assesses changes in breathing patterns and airway resistance.
-
Data Analysis: The protective effect of the bronchodilator is quantified by measuring the inhibition of the bronchoconstrictor response compared to a placebo-treated control group. The duration of action is determined by performing the bronchoconstrictor challenge at various time points after drug administration.[3]
Methacholine Challenge in Mice for Airway Hyperresponsiveness (AHR) Assessment
This is a common in vivo protocol to study asthma-like symptoms in mice.
-
Animal Model: Allergic airway inflammation is often induced in mice (e.g., BALB/c strain) by sensitization and subsequent challenge with an allergen like ovalbumin.
-
Measurement of Baseline Airway Function: Before the challenge, baseline airway mechanics are measured in anesthetized, tracheostomized, and mechanically ventilated mice. Parameters such as lung resistance (RL) and dynamic compliance (Cdyn) are recorded.
-
Methacholine Administration: Increasing concentrations of methacholine are delivered to the lungs, typically via nebulization or intravenous injection.
-
Measurement of Airway Responsiveness: Following each dose of methacholine, airway mechanics are remeasured to assess the degree of bronchoconstriction.
-
Data Analysis: Dose-response curves to methacholine are constructed. The effectiveness of a bronchodilator is determined by its ability to shift the dose-response curve to the right, indicating a reduced sensitivity to the bronchoconstricting agent.[8]
Signaling Pathways and Experimental Workflows
β2-Adrenergic Receptor Signaling Pathway
The bronchodilatory effects of this compound (formoterol) are mediated through the activation of the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). The binding of formoterol to this receptor initiates a signaling cascade that leads to the relaxation of airway smooth muscle.
Caption: β2-Adrenergic Receptor Signaling Pathway for Bronchodilation.
Experimental Workflow for In Vivo Bronchodilator Efficacy Testing
The following diagram illustrates a typical workflow for assessing the efficacy of a bronchodilator in an animal model of induced bronchoconstriction.
Caption: Workflow for In Vivo Bronchodilator Efficacy Testing.
References
- 1. Tiotropium bromide inhibits relapsing allergic asthma in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tiotropium Bromide Has a More Potent Effect Than Corticosteroid in the Acute Neutrophilic Asthma Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Albuterol Sulfate | VCA Animal Hospitals [vcahospitals.com]
- 4. Formoterol, the Most Effective Bronchodilator, Has No Anti-Inflammatory nor Metabolic Modulatory Effects in Severe Asthma Induced by Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synergistic effect of formoterol and mometasone in a mouse model of allergic lung inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Disposition and metabolism of formoterol fumarate, a new bronchodilator, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of salbutamol on dry air- and acetylcholine-induced bronchoconstriction in the canine lung periphery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Measurement of airway function using invasive and non-invasive methods in mild and severe models for allergic airway inflammation in mice [frontiersin.org]
Safety Operating Guide
Proper Disposal of Perforomist® (formoterol fumarate) Inhalation Solution in a Laboratory Setting
The following guide provides essential safety and logistical information for the proper disposal of Perforomist® (formoterol fumarate) Inhalation Solution, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.
Immediate Safety and Handling Considerations
This compound® contains formoterol fumarate, a potent, long-acting beta2-adrenergic agonist. The active ingredient is classified as a hazardous substance.[1][2][3][4] It is fatal if inhaled, suspected of damaging fertility or the unborn child, and can cause damage to organs through prolonged or repeated exposure.[1][2][3][4] Furthermore, it is harmful to aquatic life with long-lasting effects.[1][5] Therefore, strict adherence to safety protocols during handling and disposal is mandatory.
Key safety precautions include:
-
Handling the substance in a well-ventilated area, preferably under a chemical hood.[5]
-
Using appropriate Personal Protective Equipment (PPE), including gloves, protective clothing, and eye protection.[2][4][6]
Disposal Procedures for Unused or Expired this compound®
Proper disposal of pharmaceutical waste is regulated by federal and local authorities, including the Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA).[7][8]
Step 1: Initial Assessment
-
Do not discard this compound® down the drain or in regular trash. This is explicitly advised against to prevent environmental contamination of surface water and sewer systems.[6]
-
Discard any solution that is not colorless or has passed its expiration date.[12][13]
Step 2: Segregation and Collection
-
Unused or expired this compound® solution and its container (the vial) should be treated as hazardous pharmaceutical waste.
-
Segregate this waste from other laboratory waste streams such as general, biohazardous, or sharps waste.[14][15]
-
Collect the vials and any contaminated materials (e.g., gloves, absorbent pads used for spills) in a designated, properly labeled, leak-proof hazardous waste container.[14]
Step 3: Final Disposal
-
The recommended method for the disposal of formoterol fumarate is via a chemical incinerator equipped with an afterburner and scrubber.[1][3]
-
Engage a licensed biomedical or hazardous waste disposal company to handle the final disposal of your pharmaceutical waste.[15] These companies ensure compliance with all local, state, and federal regulations.[8]
Summary of Waste Handling Requirements
For clarity, the following table summarizes the key logistical information for this compound® disposal in a laboratory environment.
| Parameter | Guideline | Citation |
| Waste Classification | Hazardous Pharmaceutical Waste | [1][2][3][4] |
| Primary Disposal Route | Licensed Hazardous Waste Contractor | [8][15] |
| Approved Technology | Chemical Incineration with Afterburner and Scrubber | [1][3] |
| Prohibited Actions | Do not flush down sewer systems or discard in general trash. | [6] |
| Container Disposal | Dispose of empty or partially used vials as hazardous waste. | [9][10][11] |
| PPE Requirement | Gloves, eye protection, and protective clothing are required. | [2][4][6] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound®.
Caption: Workflow for the compliant disposal of this compound® in a laboratory.
References
- 1. fermion.fi [fermion.fi]
- 2. echemi.com [echemi.com]
- 3. fermion.fi [fermion.fi]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. gps.mylwebhub.com [gps.mylwebhub.com]
- 7. rxdestroyer.com [rxdestroyer.com]
- 8. easyrxcycle.com [easyrxcycle.com]
- 9. This compound (Formoterol Fumarate Inhalation Solution): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. This compound® (formoterol fumarate) inhalation solution| Dosing Information [perforomisthcp.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. fco.factsandcomparisons.com [fco.factsandcomparisons.com]
- 14. clinicallab.com [clinicallab.com]
- 15. medprodisposal.com [medprodisposal.com]
Essential Safety and Handling Protocols for Perforomist (formoterol fumarate) Inhalation Solution
For researchers, scientists, and drug development professionals, ensuring safe handling of pharmaceutical products like Perforomist is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans to maintain a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound inhalation solution, adherence to the following personal protective equipment guidelines is crucial to minimize exposure and ensure personal safety.[1]
| PPE Category | Recommended Equipment | Protection Details |
| Eye/Face Protection | Safety glasses with side shields | Recommended for all medical or industrial exposures to prevent splashes or aerosols from contacting the eyes.[1] |
| Hand Protection | Protective gloves | Wear gloves made from PVC, neoprene, nitrile, vinyl, or PVC/NBR to prevent skin contact.[1] |
| Skin and Body Protection | Suitable protective clothing | Wear appropriate lab coats or other protective clothing to cover exposed skin.[1] |
| Respiratory Protection | Appropriate respiratory protection | Use respiratory protection as determined by a site-specific risk assessment, especially in cases of potential aerosol generation.[1] |
Operational and Disposal Plans
Proper operational procedures and disposal methods are critical for the safe and effective use of this compound in a laboratory setting.
Handling and Storage:
-
Storage Conditions: this compound should be stored at temperatures between 2 and 8 °C (35.6 and 46.4 °F).[1] It can also be stored at room temperature for up to 3 months.[2]
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]
-
Protect the solution from light and heat.[1]
-
This compound should always be stored in its foil pouch and only removed immediately before use.[3][4]
-
The contents of any partially used container should be discarded.[3][4]
Emergency Procedures:
In the event of a spill or accidental exposure, follow these steps:
-
Evacuate Personnel: Immediately evacuate personnel from the affected area.[1]
-
Ventilate: Ensure the area is well-ventilated.[1]
-
Personal Protection: First aiders and cleanup personnel must wear appropriate PPE.[1]
-
Spill Containment: For spills, use an inert absorbent material to soak up the solution.[1] Use clean, non-sparking tools to collect the absorbed material.[1]
-
First Aid:
-
Inhalation: If inhaled, move the person to fresh air. Seek medical attention if symptoms occur.[1]
-
Skin Contact: Wash the affected area immediately with soap and plenty of water. If skin irritation occurs, seek medical advice.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[1] If eye irritation persists, get medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse the mouth thoroughly with water and seek medical attention if symptoms occur.[1]
-
Disposal Plan:
-
Dispose of contents and containers in accordance with all local, regional, national, and international regulations.[1]
-
Do not flush the solution into surface water or the sanitary sewer system.[1]
-
For unused or expired medicine, drug take-back programs are the preferred method of disposal.[5]
-
If a take-back program is not available, mix the medicine with an undesirable substance like used coffee grounds or cat litter, place it in a sealed container, and dispose of it in the household trash.[5]
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. gps.mylwebhub.com [gps.mylwebhub.com]
- 2. Formoterol (Foradil, this compound): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. This compound® (formoterol fumarate) inhalation solution| Dosing Information [perforomisthcp.com]
- 5. fda.gov [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
